Gramicidin S

Catalog No.
S005212
CAS No.
113-73-5
M.F
C60H92N12O10
M. Wt
1141.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gramicidin S

CAS Number

113-73-5

Product Name

Gramicidin S

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone

Molecular Formula

C60H92N12O10

Molecular Weight

1141.4 g/mol

InChI

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1

InChI Key

IUAYMJGZBVDSGL-XNNAEKOYSA-N

SMILES

Array

Synonyms

Gramicidin, Gramicidin A, Gramicidin A(1), Gramicidin B, Gramicidin C, Gramicidin D, Gramicidin Dubos, Gramicidin J, Gramicidin K, Gramicidin NF, Gramicidin P, Gramicidin S, Gramicidin, Linear, Gramicidins, Gramoderm, Linear Gramicidin

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5

The exact mass of the compound Gramicidin S is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Tyrothricin. It belongs to the ontological category of homodetic cyclic peptide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide to Gramicidin S: Structure, Mechanism, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in the 1940s and remains clinically used in topical formulations for skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, with virtually no observed bacterial resistance despite decades of use [1] [2]. This remarkable feature has rejuvenated scientific interest in GS as a template for developing novel antimicrobial agents against multidrug-resistant pathogens. GS is classified as an antimicrobial peptide (AMP) with a primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, forming a stable, amphiphilic cyclic β-sheet structure that enables multiple mechanisms of antibacterial action, primarily through membrane disruption and additional intracellular targets [3] [1]. This whitepaper provides a comprehensive technical analysis of GS's structure, mechanism of action, and research applications tailored for researchers, scientists, and drug development professionals seeking to exploit its unique properties for novel therapeutic development.

Structural Characteristics of this compound

Primary and Secondary Structure

This compound possesses a well-defined symmetric structure with the following characteristics:

  • Sequence: Cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [2]
  • Molecular Weight: Approximately 1,141-1,169 Da, depending on associated ions or modifications [4]
  • Structural Framework: The peptide forms a cyclic decapeptide composed of two identical pentapeptide sequences linked head-to-tail, stabilized by intramolecular hydrogen bonds that promote formation of an antiparallel β-sheet conformation [2]
  • Stereochemistry: Incorporation of D-phenylalanine residues is crucial for forming type II' β-turns at the Pro-D-Phe sequences, essential for maintaining the stable cyclic structure [5]
Three-Dimensional Architecture

The three-dimensional structure of GS reveals distinct amphiphilic characteristics:

  • Amphiphilic Organization: The side chains arrange to form distinct hydrophobic and hydrophilic faces [2]
  • Hydrophobic Face: Composed of valine and leucine side chains, facilitates solubility and integration into lipid bilayers
  • Hydrophilic Face: Formed by ornithine residues with positively charged amino groups, enables electrostatic interactions with negatively charged membrane phospholipids
  • Structural Stability: The cyclic structure and hydrogen bonding network make GS remarkably stable against proteolytic degradation, contributing to its persistent activity [1]

Table 1: Key Structural Features of this compound

Structural Feature Description Functional Significance
Sequence Cyclo(Val-Orn-Leu-D-Phe-Pro)₂ Determines primary structure and cyclic nature
Secondary Structure Antiparallel β-sheet with type II' β-turns Provides structural stability and defined geometry
Symmetry C₂ symmetric dimer Creates balanced amphiphilic structure
Charged Residues Four ornithine side chains (cationic at physiological pH) Mediates electrostatic binding to bacterial membranes
Hydrophobic Residues Val, Leu, D-Phe side chains Promotes membrane insertion and disruption
Molecular Weight ~1,141-1,169 Da Optimal size for membrane interaction

Mechanism of Antibacterial Action

Membrane Disruption and Permeabilization

The primary mechanism of GS's antibacterial action involves direct interaction with and disruption of bacterial membranes through a multi-stage process:

G A 1. Initial Approach Tensed GS Conformation B 2. Electrostatic Attachment to Anionic Membrane Surface A->B C 3. Conformational Shift to Relaxed State B->C D 4. Membrane Integration & Bilayer Disordering C->D E 5. Transmembrane Pore Formation or Generalized Disruption D->E F 6. Ion Leakage & Loss of Membrane Potential E->F G 7. Bacterial Cell Death F->G

This multifaceted mechanism is supported by experimental evidence showing that GS causes strong depolarization of bacterial membranes and induces leakage of potassium and phosphate ions, ultimately leading to cell death [3] [2]. Unlike tyrocidines that form defined ion-conducting pores, GS causes more generalized membrane disruption through a carpet-like mechanism that doesn't necessarily form discrete, stable pores [3].

Additional Intracellular Mechanisms

Beyond membrane disruption, emerging evidence indicates GS has secondary mechanisms of action:

  • Protein Delocalization: GS delocalizes peripheral membrane proteins involved in cell division and cell envelope synthesis, disrupting essential cellular processes [3]
  • DNA Binding: In vitro studies suggest GS can bind to DNA, potentially interfering with DNA replication and cellular function, though this appears more prominent in related tyrocidine peptides [3]
  • Biofilm Disruption: GS demonstrates potent activity against bacterial biofilms, completely killing cells in mature biofilms of clinical staphylococcal and enterococcal strains at concentrations effective against planktonic cells [1]

Table 2: Quantitative Antibacterial Activity of this compound Against Resistant Pathogens

Bacterial Strain Activity Notes Reference
Methicillin-resistant S. aureus (MRSA) Potent activity at low μM range Activity independent of resistance pattern [1]
Vancomycin-resistant Enterococci (VRE) Rapid bactericidal effect at 5× MIC Superior to temporin L and IDR-1018 [1]
Clinical E. faecalis and *E. faecium* Complete killing at 5× MIC Effective against tetracycline-resistant strains [1]
Bacterial Persisters Supreme activity Kills dormant subpopulations [1]
Biofilm Cells Eradicates mature biofilms Prevents biofilm formation at sub-MIC [1]

Experimental Analysis and Protocols

Extraction and Purification Methodology

Efficient extraction of GS from producer strains requires specialized protocols addressing its intracellular storage in granular structures:

G A Fermentation of Aneurinibacillus Strains B Biomass Harvest (Centrifugation) A->B C Cell Disruption (Sonication) B->C D Solvent Extraction (Acidic Ethanol, 30-120 min) C->D E Phase Separation (Centrifugation) D->E F Crude GS Extract E->F G Purification (HPLC) F->G H Pure this compound G->H

Detailed Extraction Protocol:

  • Fermentation: Culture Aneurinibacillus migulanus or A. aneurinilyticus in Tryptic Soy Broth at 37°C for 5-7 days to reach stationary phase with maximum GS production [4]
  • Biomass Harvest: Centrifuge culture at 8,000 × g for 15 minutes to pellet cells
  • Cell Disruption: Sonicate cell pellet on ice (5 × 30-second pulses at 40% amplitude) to release intracellular GS-containing granules [6]
  • Solvent Extraction: Resuspend disrupted cells in acidic ethanol (ethanol with 0.1% HCl) at biomass-to-extractant ratio of 1:10 (w/v), incubate with agitation for 30-120 minutes at room temperature [4]
  • Phase Separation: Centrifuge at 10,000 × g for 20 minutes to remove cellular debris
  • Concentration: Evaporate supernatant under reduced pressure at 35°C
  • Purification: Perform reversed-phase HPLC using C18 column with acetonitrile/water/0.1% TFA gradient system (20-80% acetonitrile over 30 minutes) [4]

This optimized extraction method yields approximately 96% recovery with 90% purity, significantly improving on traditional multi-step approaches [4].

Analytical Characterization Techniques

Comprehensive GS analysis employs multiple complementary techniques:

Structural Verification:

  • Circular Dichroism (CD) Spectroscopy: Confirms β-sheet conformation in membrane-mimicking environments [7]
  • Mass Spectrometry: MALDI-TOF-MS and ESI-MS identify GS parent ion at m/z ~1141 and characterize post-translational modifications [6] [4]
  • FTIR Spectroscopy: Verifies secondary structure and identifies amine functional groups [4]
  • NMR Spectroscopy: Detailed structural analysis including side chain conformations and hydrogen bonding patterns [5]

Activity Assessment:

  • Antimicrobial Assays: Determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) against reference strains and clinical isolates [1]
  • Hemolytic Assay: Quantify hemoglobin release from erythrocytes to determine therapeutic index and selectivity [7] [2]
  • Membrane Depolarization: Monitor DiSC(3)5 fluorescence to assess membrane potential disruption [3]
  • Biofilm Studies: Evaluate prevention of biofilm formation and eradication of mature biofilms using crystal violet staining and viability counts [1]

Structure-Activity Relationships and Analog Design

Understanding the structural basis of GS activity enables rational design of analogs with improved therapeutic properties:

Key Structural Determinants of Activity
  • Cyclic Structure: Linear analogs show dramatically reduced activity, highlighting necessity of constrained cyclic framework [2]
  • Amphipathicity: Balance between hydrophobic and cationic residues crucial for membrane selectivity; alterations affect both antibacterial potency and hemolysis [2]
  • D-Amino Acids: D-Phe residues essential for forming type II' β-turns that stabilize the bioactive conformation [5]
  • Cationic Charge: Ornithine residues mediate initial electrostatic interaction with anionic bacterial membranes; charge reduction diminishes antibacterial activity [2]
Rational Design Strategies for Improved Analogs

Recent advances in GS analog design focus on reducing hemotoxicity while maintaining antimicrobial potency:

Table 3: this compound Analog Design Strategies and Outcomes

Design Strategy Structural Modification Biological Outcome Reference
Side Chain Stapling Cys replacement at Leu with disulfide or perfluoroaryl bridges Reduced hemolysis while retaining anti-Gram-positive activity [7]
Aromatic Residue Modification Nitro-group insertion or alkylation of D-Phe phenyl rings Altered activity spectrum; some derivatives show reduced hemolysis [2]
Ring Size Expansion Undecapeptide (11-residue) analogs 2-fold enhanced activity in 3L-Leu-GS analog [2]
Charge Modulation Ornithine replacement with Lys or diaminobutyric acid Altered membrane selectivity and reduced hemolysis [2]
Linear Analog Flexible linear GS analog Broader-spectrum activity including Gram-negative strains [7]

The most promising recent approach involves peptide stapling to control conformational rigidity. Research demonstrates that introducing covalent bridges (disulfide or perfluoroaryl) between cysteine residues substituted at leucine positions creates GS analogs with maintained antibacterial activity but significantly reduced hemolytic potential [7]. Molecular dynamics simulations reveal that optimized conformational flexibility, rather than maximal rigidity, enables effective membrane interactions while improving selectivity for bacterial over mammalian cells.

Biosynthesis and Production Considerations

Biosynthetic Pathway in Producer Strains

GS is synthesized non-ribosomally in Aneurinibacillus migulanus through a dedicated synthetase system:

  • Enzyme Complex: GS synthetase comprises GrsA and GrsB proteins forming a multienzyme complex activating and condensing amino acids in an ATP-dependent manner [6]
  • Cellular Localization: Synthetases show peripheral membrane association, facilitating direct deposition of GS into storage granules [6]
  • Storage Mechanism: GS accumulates in electron-dense nano-globules (5-50 nm diameter) that mature by fusion into larger granules (100-200 nm) within vacuolar structures [6]
  • Self-Protection: Producer strains resist self-intoxication through sequestration in granules and GS binding to alkyl phosphates, forming energy storage devices that also neutralize toxicity [6]
Production Optimization Strategies

Advanced production approaches enhance yield and sustainability:

  • Fermentation Optimization: Maximize GS production during stationary phase in nutrient-rich media like Tryptic Soy Broth [4]
  • Green Extraction: Use of environmentally friendly solvents like acidic ethanol at room temperature avoids GS polymerization observed at higher temperatures [4]
  • Direct Biomass Extraction: Single-step extraction from microbial biomass eliminates multiple purification steps, improving process efficiency [4]

Research Applications and Future Directions

Current Research Applications

GS serves multiple roles in basic and applied research:

  • Membrane Biophysics: Model system for studying peptide-lipid interactions and membrane disruption mechanisms [3]
  • Antibiotic Resistance Studies: Tool for understanding why certain AMPs avoid resistance development [1]
  • Biofilm Eradication: Reference compound for developing anti-biofilm strategies against persistent infections [1]
  • Structural Template: Scaffold for designing novel antimicrobial peptides with enhanced properties [7] [2]
Future Research Directions and Therapeutic Potential

Promising research directions focus on overcoming GS's therapeutic limitations:

  • Selectivity Optimization: Engineering analogs with expanded therapeutic windows through rational design and computational modeling [7] [2]
  • Delivery Systems: Developing targeted delivery approaches to minimize off-target toxicity while maintaining antimicrobial efficacy
  • Synergistic Combinations: Exploring GS combinations with conventional antibiotics to enhance activity against multidrug-resistant pathogens
  • Non-Antimicrobial Applications: Investigating potential anticancer applications based on selective cytotoxicity toward tumor cells [4]

Conclusion

References

Comprehensive Technical Guide: Gramicidin S Biosynthesis, Mechanisms, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Significance

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova from the soil bacterium Bacillus brevis (now reclassified as Aneurinibacillus migulanus) [1] [2]. This discovery emerged during World War II when the Soviet Union urgently needed effective antibiotics to treat infected wounds, leading to its immediate deployment in military hospitals by 1944 and widespread use at the front lines by 1946 [1]. The historical significance of GS extends beyond its clinical applications, as its discovery earned Gause the Stalin Prize for Medicine in 1946 and provided him with political protection during the period of Lysenkoism in the USSR, allowing him to collaborate with geneticists who would later contribute to Lysenko's downfall [1]. This compound represents one of the earliest characterized peptide antibiotics and serves as a classic model for studying nonribosomal peptide biosynthesis and membrane-active antimicrobial compounds.

The structural elucidation of GS became an international effort when samples were sent to Great Britain via the International Red Cross in 1944 [1]. English chemist Richard Synge utilized paper chromatography to demonstrate that GS was an original antibiotic polypeptide, work that contributed to his receipt of the Nobel Prize in 1952 [1]. The complete crystal structure was later established through the collaborative efforts of Dorothy Hodgkin and Gerhard Schmidt, with notable involvement from a young Margaret Thatcher who worked on the antibiotic as an undergraduate research project in 1947 [1]. This multinational investigative effort underscores the scientific importance of GS as both a therapeutic agent and a model compound for understanding peptide antibiotics.

Chemical Structure and Physicochemical Properties

Primary and Secondary Structure

This compound possesses a cyclic decapeptide structure with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, formally written as two identical pentapeptides joined head-to-tail [1] [3]. This primary structure incorporates two unusual components: the non-proteinogenic amino acid ornithine and the atypical D-stereoisomer of phenylalanine [1]. The molecule has a molecular weight of 1141.470 g·mol⁻¹ and a molecular formula of C₆₀H₉₂N₁₂O₁₀ [1]. Natural producers of GS typically generate several analogs alongside the primary compound, with variants identified where one or both ornithine residues are replaced by lysine or diaminobutyric acid, resulting in molecular weights of 1155 and 1169 Da [2].

The three-dimensional structure of GS features an amphiphilic antiparallel β-sheet conformation, with the two tripeptide units (L-Val-L-Orn-L-Leu) forming a double-stranded antiparallel β-sheet stabilized by four hydrogen bonds between the strands [3]. This structure is further reinforced by two type II' β-turns at the ends formed by the Pro-D-Phe sequences [4] [3]. The rigid cyclic structure creates distinct polar and non-polar surfaces, contributing to its amphiphilic character - a crucial property for its biological activity [3]. The ornithine residues with their charged δ-amino groups form the hydrophilic sector, while the hydrophobic amino acid side chains (Val, Leu, D-Phe) create the hydrophobic sector [3].

Structure-Activity Relationship

Extensive research involving more than 200 synthetic analogs has revealed key structural requirements for GS bioactivity [3]. The amphiphilic character governed by the combination of ornithine residues as the hydrophilic component and the overall hydrophobicity of the remainder of the molecule is essential for antimicrobial activity [3]. Additionally, the stable antiparallel β-sheet structure, or the ability to form such a structure in the presence of lipid bilayers, represents another critical feature [3]. Studies have demonstrated that these characteristics yield significant bioactivity only in combination with a ring size of 10 or more residues [3].

Table 1: Natural this compound Analogs and Their Characteristics

Analog Variation Molecular Weight (Da) Producing Strain Antimicrobial Efficacy
Standard GS (Orn,Orn) 1141 A. migulanus NCTC 7096 Lower against plant pathogens
Single Lys substitution 1155 A. migulanus Nagano Enhanced spectrum
Double Lys substitution 1169 A. migulanus Nagano Enhanced spectrum
Dab substitutions Variable A. aneurinilyticus Superior antifungal activity

Recent investigations into GS analogs have explored the relationship between conformational rigidity and biological activity [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while significantly reducing cytotoxicity, while linear analogs with increased flexibility exhibit broader-spectrum activity, including efficacy against Gram-negative strains [4]. These findings highlight the delicate balance between structural constraints and biological function in antimicrobial peptide design.

Biosynthesis Machinery and Mechanism

Nonribosomal Peptide Synthetase System

This compound is biosynthesized by a two-enzyme nonribosomal peptide synthetase (NRPS) system comprising this compound synthetase I (GrsA) and this compound synthetase II (GrsB) [5] [6]. This NRPS machinery operates independently of the ribosomal protein synthesis pathway, enabling the incorporation of non-proteinogenic amino acids like ornithine and D-phenylalanine [5]. The genes encoding this system (grsA and grsB) form an operon with an additional open reading frame called grsT, arranged in the order grsT–grsA–grsB and transcribed from a single promoter located upstream of grsT [6]. The NRPS system demonstrates a modular organization where each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain [6].

The biosynthesis begins with GrsA, a 126 kDa protein that comprises module 1 containing three functional domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called peptidyl carrier protein or PCP) that carries the activated amino acid as a thioester; and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [5] [6]. The second enzyme, GrsB, is a massive 510 kDa multidomain polypeptide containing four modules (modules 2-5), each with their own A, T, and condensation (C) domains, with module 5 additionally containing a thioesterase (TE) domain responsible for cyclization and product release [5] [6].

GramicidinSBiosynthesis GrsA GrsA A1 Adenylation Domain Activates L-Phe GrsA->A1 T1 Thiolation Domain (PCP) A1->T1 E1 Epimerization Domain L-Phe → D-Phe T1->E1 GrsB GrsB E1->GrsB Module2 Module 2: L-Pro (A-C-T Domains) GrsB->Module2 Module3 Module 3: L-Val (A-C-T Domains) Module2->Module3 Module4 Module 4: L-Orn (A-C-T Domains) Module3->Module4 Module5 Module 5: L-Leu (A-C-T Domains + TE) Module4->Module5 End This compound Release Module5->End Start Biosynthesis Initiation Start->GrsA

Diagram 1: Modular organization of this compound synthetase showing the sequential arrangement of catalytic domains in GrsA and GrsB that assemble the decapeptide through nonribosomal peptide synthesis.

Biosynthetic Pathway and Mechanism

The GS biosynthetic pathway follows a precise assembly line mechanism where each module sequentially adds a specific amino acid to the growing peptide chain [5] [6]. The process initiates with the GrsA adenylation domain binding L-phenylalanine and activating it through adenylation with ATP, forming an aminoacyl-AMP intermediate [5]. The activated amino acid is then transferred to the thiolation domain, where it is covalently attached as a thioester to a 4'-phosphopantetheine cofactor that is post-translationally modified from apo to holo form by phosphopantetheinyl transferase [5] [6]. The epimerization domain then catalyzes the conversion of L-phenylalanine to D-phenylalanine, resulting in a D-phenylalanine-bound holo-[acyl-carrier protein] [5].

The chain elongation continues on GrsB, where the adenylation domain of module 2 activates L-proline, and the condensation domain catalyzes peptide bond formation between the D-phenylalanine from GrsA and L-proline, forming a dipeptide [5]. This process repeats sequentially through modules 3, 4, and 5, which activate L-valine, L-ornithine, and L-leucine respectively, resulting in a pentapeptide (D-Phe-L-Pro-L-Val-L-Orn-L-Leu) attached to the GrsB thiolation domain [5]. The same process generates a second pentapeptide, and the thioesterase domain in module 5 catalyzes the head-to-tail condensation of two pentapeptides, cyclizing them into the final decapeptide product and releasing this compound [5] [6].

Table 2: this compound Biosynthesis Enzymes and Their Functions

Enzyme/Module Molecular Weight Amino Acid Specificity Catalytic Function Key Domains
GrsA (Module 1) 126 kDa L-Phenylalanine Activation, thioesterification, epimerization A, T, E
GrsB (Module 2) 510 kDa (total) L-Proline Peptide bond formation C, A, T
GrsB (Module 3) - L-Valine Peptide elongation C, A, T
GrsB (Module 4) - L-Ornithine Peptide elongation C, A, T
GrsB (Module 5) - L-Leucine Peptide elongation and cyclization C, A, T, TE

Experimental Protocols and Methodologies

Microbial Production and Extraction

The production of this compound typically involves fermentation using native producer strains such as Aneurinibacillus migulanus or Aneurinibacillus aneurinilyticus [2]. A standard protocol begins with inoculum preparation, where the bacterial strain is inoculated into 100 mL of Tryptic Soy Broth (TSB) and grown for 48 hours at 37°C on a rotary shaker at 150 rpm [2]. For the production phase, a 1% microbial inoculant is transferred to fresh sterilized TSB or alternative media such as corn steep liquor (CSL) based medium supplemented with soluble starch or glucose, followed by cultivation for 3-7 days under the same conditions [2]. Research has demonstrated that the choice of growth medium significantly influences the analog profile of the produced GS, with CSL-based media promoting analogs where ornithine residues are replaced by lysine [2].

For extraction of GS from microbial biomass, the following protocol has been established: bacterial cells are first separated from the fermentation medium by centrifugation at 5,000 rpm for 20 minutes at 4°C, followed by two washing steps with purified water [2]. The biomass pellets are then treated with an extraction solution comprising ethanol and 0.2 N HCl (9:1 v/v) using a ratio of fermented medium to solvent of 3:1 (v/v) [2]. The extraction is performed at room temperature with agitation at 300 rpm for two hours [2]. Following extraction, the microbial biomass is centrifuged again, and the supernatant containing GS is collected for further purification and analysis. This method has been shown to effectively extract GS while preserving its antimicrobial activity.

Analytical Characterization Methods

Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for characterizing GS analogs and their amino acid sequences [2]. The protocol typically involves dissolving GS extracts in appropriate solvents and separation using reverse-phase chromatography with gradient elution [2]. Mass spectrometric analysis is then performed using electrospray ionization in positive ion mode, with data processing utilizing specialized software such as mMass for de novo sequencing of detected analogs [2]. This method enables the identification of even minor variations in the peptide sequence, such as the substitution of ornithine with lysine or diaminobutyric acid, and provides relative quantification of different analogs present in complex microbial extracts [2].

Circular Dichroism (CD) Spectroscopy and Molecular Dynamics (MD) Simulations represent complementary techniques for investigating the secondary structure and membrane interactions of GS and its analogs [4]. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing information about the peptide's secondary structure in various environments [4]. Molecular dynamics simulations utilize computational models to study the time-dependent behavior of GS peptides in membrane environments, offering insights into their mechanism of action at the atomic level [4]. These techniques have revealed that flexible or moderately rigid GS analogs interact more effectively with membrane models than highly constrained versions, explaining their differential biological activities [4].

GSAnalysisWorkflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification UPLC_MS UPLC_MS Purification->UPLC_MS CD_Spectroscopy CD_Spectroscopy Purification->CD_Spectroscopy Bioassays Bioassays UPLC_MS->Bioassays MD_Simulations MD_Simulations CD_Spectroscopy->MD_Simulations MD_Simulations->Bioassays

Diagram 2: Integrated experimental workflow for the production, extraction, characterization, and bioactivity assessment of this compound and its synthetic analogs.

Chemical Synthesis and Engineering Approaches

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-based strategies provides an efficient route for generating GS analogs for structure-activity relationship studies [7]. A practical gram-scale synthesis has been developed involving Fmoc-based SPPS for generating the linear decapeptide precursor, followed by solution-phase cyclization to afford the target compound [7]. This approach has demonstrated versatility through the construction of various GS analogs incorporating nonproteinogenic sugar amino acid residues in the turn regions, with reported yields of 81% with limited purification steps [7]. The synthetic accessibility of GS analogs enables systematic investigation of structure-activity relationships and development of optimized therapeutic candidates.

Peptide stapling has emerged as a powerful macrocyclization technique for modulating the conformational rigidity of GS analogs [4]. This approach involves introducing covalent constraints through side-chain bridging, typically by substituting leucine residues with cysteine and then introducing bridges of varying lengths and chemical compositions [4]. Two primary stapling strategies have been employed: disulfide bridge formation between cysteine residues, and perfluoroaryl bridge formation via thiolate moieties [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while exhibiting significantly reduced cytotoxicity, highlighting the importance of conformational flexibility in balancing efficacy and safety [4].

Therapeutic Applications and Future Directions

Antimicrobial Mechanisms and Activities

The primary mechanism of action of this compound involves disruption of microbial membrane integrity through interactions with lipid bilayers [3]. As an amphiphilic cyclic peptide, GS partitions strongly into liquid-crystalline lipid bilayers, locating primarily in the glycerol backbone region below the polar headgroups and above the hydrocarbon chains [3]. The presence of GS perturbs lipid packing and increases membrane permeability, leading to leakage of cellular components and ultimately cell death [3]. At higher concentrations, GS can induce the formation of inverted cubic phases and cause complete membrane destabilization [3]. Studies of GS interaction with bacterial cells provide strong evidence that destruction of the inner membrane integrity represents the primary mode of its antimicrobial action [3].

GS exhibits a broad spectrum of activity against various pathogens. While early studies using agar-based assays primarily demonstrated efficacy against Gram-positive bacteria, subsequent investigations using liquid-based antibacterial assays revealed potent activity against both Gram-negative and Gram-positive bacteria as well as several pathogenic fungi [3]. Recent research has identified novel GS analogs from Aneurinibacillus aneurinilyticus isolated from corn steep liquor that exhibit superior conidial inhibition activity against Aspergillus brasiliensis compared to commercial GS preparations [2]. This enhanced antifungal activity positions these novel GS extracts as promising candidates for antimicrobial treatments, particularly in addressing the global challenge of antibiotic-resistant pathogens [2].

Investigational Therapeutic Applications

Recent investigations have explored the antiviral potential of GS against SARS-CoV-2 [8]. In vitro studies have demonstrated that GS reduces viral load and enhances viral clearance in SARS-CoV-2 infected Vero cells, with an EC₅₀ value of 1.571 µg based on antiviral assays [8]. Treatment with GS resulted in significant decrease in viral load compared to untreated groups, with no or minimal cytotoxicity observed at effective concentrations [8]. Proteomic analysis indicated that GS treatment modulates the expression of more than 250 differentially regulated proteins in SARS-CoV-2 infected cells, affecting metabolic pathways and mRNA processing [8]. These findings suggest that GS could be repurposed as a therapeutic agent against viral infections, likely through disruption of the viral envelope.

The anticancer potential of GS and its derivatives has also attracted research interest [2]. Studies have reported that GS analogs can bind to proteins expressed on tumor cells, potentially promoting immune responses against cancer cells [2]. Additional research has demonstrated that gramicidin inhibits proliferation of human gastric cancer cells and exhibits activity against ovarian cancer cells [2]. While the exact mechanisms underlying these anticancer effects require further elucidation, they may involve membrane disruption similar to its antimicrobial action or potentially more specific interactions with cellular targets. These diverse investigational applications highlight the therapeutic potential of GS beyond its traditional role as a topical antimicrobial agent.

Table 3: Therapeutic Applications and Bioactivities of this compound and Its Analogs

Bioactivity Experimental Model Key Findings Potential Mechanisms
Antibacterial Gram-positive and Gram-negative bacteria Broad-spectrum activity in liquid media Membrane disruption, increased permeability
Antifungal Aspergillus brasiliensis Superior activity of novel analogs Conidial inhibition, membrane interaction
Antiviral SARS-CoV-2 infected Vero cells EC₅₀ = 1.571 µg; 99% viral reduction Viral envelope disruption, proteomic modulation
Anticancer Gastric and ovarian cancer cells Inhibition of cancer cell proliferation Membrane binding, immune activation
Hemolytic Activity Mammalian erythrocytes Concentration-dependent hemolysis Non-specific membrane interactions
Current Challenges and Future Perspectives

The clinical application of GS faces significant challenges, primarily due to its hemolytic activity and cytotoxicity toward mammalian cells [4] [3]. This toxicity arises from its mechanism of action, which poorly discriminates between microbial and mammalian membranes, limiting its use primarily to topical applications [4] [3]. Current research focuses on developing GS analogs with improved selectivity for bacterial over human membranes through rational design approaches [4]. Strategies include modulating conformational rigidity through peptide stapling, reducing overall hydrophobicity, and introducing specific structural modifications that enhance antimicrobial potency while mitigating toxicity [4]. These efforts have yielded promising analogs with significantly reduced hemolytic activity while maintaining or even enhancing antimicrobial efficacy.

References

In-depth Technical Guide: Gramicidin S Mechanism of Action Against Bacterial Membranes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], first isolated from Bacillus brevis (now classified as Aneurinibacillus migulanus) in the early 1940s [1] [2]. It was one of the first commercially used antibiotics and remains clinically relevant today for topical treatment of skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi [3] [1]. Despite its long history of use, virtually no resistance has developed against GS, sparking renewed interest in its mechanism of action for designing next-generation antibiotics [4] [3]. This guide synthesizes current understanding of GS's interactions with bacterial membranes, detailing its structural characteristics, multifaceted mechanisms, and experimental approaches for study.

Structural Characteristics and Physicochemical Properties

The biological activity of GS is intrinsically linked to its unique structural features, which facilitate specific interactions with biological membranes.

  • Primary and Secondary Structure: GS is a homodimeric cyclic decapeptide composed of two identical pentapeptide sequences (Val-Orn-Leu-D-Phe-Pro) joined head-to-tail [1] [2]. The molecule adopts a stable, amphiphilic antiparallel β-sheet conformation, stabilized by four hydrogen bonds between the amide protons and carbonyl groups of the Leu and Val residues [2] [5].

  • Spatial Organization: The rigid structure creates distinct hydrophobic and hydrophilic faces [1]. The hydrophobic face projects the side chains of Val and Leu residues, facilitating integration into lipid bilayers. The hydrophilic face presents the positively charged Orn residues, enabling electrostatic interactions with anionic phospholipid head groups in bacterial membranes [1] [5].

  • Conformational Stability: This amphiphilic β-sheet structure is maintained across various environments, including aqueous solutions, organic solvents, and lipid bilayers, though evidence suggests a conformational shift from compact to extended form may occur upon membrane binding [5].

Table 1: Key Structural Features of this compound Relevant to Membrane Activity

Structural Feature Description Functional Significance
Cyclic structure Head-to-tail cyclic decapeptide Confers metabolic stability and defines backbone conformation
Amphipathic design Distinct hydrophobic (Val, Leu) and hydrophilic (Orn) faces Enables simultaneous interaction with hydrophobic core and polar head groups of membranes
Cationic charge Positively charged Ornithine residues Promotes electrostatic attraction to anionic bacterial membranes
D-amino acid D-Phenylalanine residues Contributes to protease resistance and influences β-turn formation
Antiparallel β-sheet Stabilized by four intramolecular hydrogen bonds Maintains structural rigidity and defined spatial arrangement of side chains

Comprehensive Mechanism of Action Against Bacterial Membranes

While early models suggested GS primarily functions through generalized membrane disruption, recent research reveals a more nuanced and multifaceted mechanism.

Membrane Permeabilization Through Transient Defects

GS permeabilizes bacterial membranes not by forming defined ion channels, but by inducing transient membrane defects [6] [5]. In planar lipid bilayer experiments, GS induces transient ion conductance events with a broad range of conductances (from pS to nS) that are not structurally defined [5]. These defects compromise the membrane barrier function, allowing efflux of potassium ions and other small molecules, ultimately leading to collapsed proton motive force and bacterial death [7] [2].

The following diagram illustrates the progressive mechanism of GS interaction with and disruption of bacterial membranes:

G GS GS Step1 1. Electrostatic Attraction To Anionic Membrane Surface GS->Step1 Step2 2. Peptide Insertion Into Lipid Bilayer Step1->Step2 Step3 3. Membrane Thinning And Expansion Step2->Step3 Step4 4. Transient Defect Formation And Ion Leakage Step3->Step4 Step5 5. Protein Delocalization From Membrane Step4->Step5 Outcome Cell Death (Energy Depletion & Lysis) Step5->Outcome

Figure 1: Stepwise mechanism of this compound membrane disruption

Protein Delocalization and Secondary Effects

Beyond general membrane permeabilization, GS specifically delocalizes peripheral membrane proteins involved in cell division and envelope synthesis [4] [3]. This includes displacement of MurG (involved in cell wall synthesis) and cytochrome c (electron transport chain), effectively disrupting multiple essential cellular processes simultaneously [3]. This multi-target mechanism explains why resistance development is exceptionally rare, as bacteria would need to simultaneously evolve protection against multiple disparate effects.

Contrast with Tyrocidine and Gramicidin A Mechanisms

Interestingly, despite sharing 50% sequence identity with tyrocidines, GS exhibits distinct mechanisms compared to related peptides:

Table 2: Comparative Mechanisms of this compound and Related Antimicrobial Peptides

Antimicrobial Peptide Primary Membrane Effects Additional Cellular Targets Membrane Permeabilization Characteristics
This compound Lipid demixing, peripheral protein delocalization Cell wall synthesis proteins, electron transport chain Transient defects with broad conductance range; no discrete pores
Tyrocidines Defined ion-conducting pores, strong lipid phase separation, reduced membrane fluidity DNA damage, interference with DNA-binding proteins Discrete pore formation (20-35 pS conductance)
Gramicidin A Formation of discrete ion channels Hydroxyl radical formation, metabolic disruption Defined, monovalent cation-selective channels (~4 Å diameter)

Experimental Approaches for Investigating GS Mechanism

Bacterial Cytological Profiling

This comprehensive approach uses fluorescently labeled proteins to visualize the effects of GS on bacterial cell biology [4] [3]. The methodology involves:

  • Cell Culture and Treatment: Grow Bacillus subtilis to mid-exponential phase and treat with GS at 1× MIC (typically 5-10 μg/mL) for 10 minutes [3].
  • Fixation and Staining: Fix cells with formaldehyde/glutaraldehyde, then stain with:
    • Membrane potential-sensitive dyes (e.g., DiSC(3)5)
    • DNA stains (DAPI)
    • Protein-specific fluorescent markers
    • Cell wall integrity probes [3]
  • Microscopy and Analysis: Employ fluorescence microscopy to monitor:
    • Protein delocalization patterns
    • Membrane depolarization kinetics
    • Cell wall integrity breaches
    • Morphological changes [4] [3]

This approach revealed that GS causes differential delocalization of peripheral membrane proteins without affecting integral membrane proteins or DNA, distinguishing it from tyrocidines [3].

Planar Lipid Bilayer Electrophysiology

This technique characterizes GS-induced membrane permeability using artificial membranes:

  • Membrane Formation: Create planar bilayers across a 1.5 mm aperture in a Teflon septum separating two electrolyte chambers [5].
  • Membrane Composition: Use defined phospholipid mixtures:
    • Zwitterionic phospholipids (e.g., DPhPC)
    • Anionic phospholipids (e.g., DPhPG)
    • Bacterial membrane mimics (3:1 POPE:POPG) [5]
  • Peptide Application: Add GS to one or both chambers (typically 0.1-10 μM final concentration).
  • Current Measurement: Apply transmembrane potentials (+50 to +150 mV) and record current transitions [6] [5].

Key findings from this approach demonstrate that GS induces transient conductance events with highly variable amplitudes, inconsistent with defined channel formation [5]. The effect is enhanced in anionic phospholipid bilayers and with positive potentials on the GS-containing side [5].

Biophysical Membrane Interaction Studies

Various biophysical techniques provide complementary insights:

  • Differential Scanning Calorimetry (DSC): Measures GS effects on lipid phase transitions, showing greater perturbation of anionic vs. zwitterionic phospholipids and fluid vs. rigid bilayers [2].
  • Solid-State NMR: Determines peptide orientation in membranes, indicating GS lies flat in the bilayer plane with Orn residues facing headgroups and hydrophobic residues toward the bilayer center [5].
  • Fourier Transform Infrared Spectroscopy (FTIR): Reveals GS location in the interfacial region of phospholipid bilayers, with deeper penetration into anionic and fluid bilayers [5].
  • X-ray Diffraction: Demonstrates GS-induced bilayer thinning and inverted cubic phase formation at higher concentrations [5].

Structure-Activity Relationship and Therapeutic Optimization

The biological activity of GS derivatives correlates strongly with specific structural parameters:

  • Ring Size: The native 10-amino acid ring is optimal; significant expansion or contraction reduces antimicrobial activity while often increasing hemolysis [8].
  • Amphipathicity Balance: The precise balance of hydrophobic to hydrophilic surfaces determines membrane selectivity. Reducing amphipathicity can decrease hemolysis while maintaining antimicrobial activity [8].
  • Cationic Charge: The Orn residues are essential for initial electrostatic binding to anionic bacterial membranes [1].
  • Aromatic Residues: The D-Phe residues contribute to membrane integration; modification typically reduces activity [1].

Research has successfully developed GS analogs with improved therapeutic indices by:

  • Incorporating D-amino acids to reduce amphipathicity [8]
  • Modulating ring size (14-residue analogs show promise) [8]
  • Optimizing hydrophobic face composition [8]
  • Creating hybrid peptides with enhanced bacterial membrane selectivity [1]

Future Research Directions and Therapeutic Potential

The ongoing challenge in GS research involves leveraging its multifaceted mechanism—to which resistance is minimal—while overcoming its hemolytic activity [1]. Promising directions include:

  • Rational Design of Analogues: Using structure-activity relationship data to engineer peptides with enhanced bacterial membrane selectivity [1] [8].
  • Delivery Systems: Developing targeted delivery approaches to minimize off-target membrane effects [1].
  • Combination Therapies: Exploiting GS's ability to permeabilize membranes for enhanced entry of other antibiotics [1].
  • Cellular Target Exploration: Further investigation of GS interactions with membrane-associated proteins and potential intracellular targets [9].

References

Gramicidin S fundamental discovery research

Author: Smolecule Technical Support Team. Date: February 2026

Structure and Physicochemical Properties

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], making it a C2-symmetrical molecule [1] [2]. It is produced by Brevibacillus brevis (also known as Aneurinibacillus migulanus) [1] [3].

The molecule adopts a stable, amphiphilic antiparallel β-sheet structure [2]. This structure features two type II' β-turns (formed by the D-Phe-Pro dipeptides) and two extended strands (comprising Leu-Orn-Val), creating a rigid ring system [4]. This architecture presents a hydrophobic surface (formed by the Val, Leu, and D-Phe side chains) and a hydrophilic surface (featuring the positively charged Orn residues), which is critical for its interaction with biological membranes [1] [2].

The following table summarizes its key physicochemical properties:

Property Description
Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1]
Molecular Formula C₆₀H₉₂N₁₂O₁₀ [1]
Molar Mass 1141.470 g·mol⁻¹ [1]
Secondary Structure C2-symmetrical cyclic decapeptide; amphiphilic antiparallel β-sheet with two type II' β-turns [2] [4]
Key Structural Features Utilization of D-amino acids (D-Phe) and the uncommon amino acid L-Ornithine (Orn) [1]
Mechanism of Action Primarily disruption of lipid bilayer integrity, enhancing membrane permeability; also reported to cause DNA damage [1] [5]
Primary Clinical Use Topical application for superficial infections and wounds; not for systemic use due to hemolytic activity [1] [3]

Biosynthesis and History

Biosynthetic Pathway

This compound is synthesized non-ribosomally by a two-enzyme complex known as this compound synthetase [1]. This process involves two large, multifunctional non-ribosomal peptide synthetases (NRPSs):

  • GrsA (this compound synthetase 1): A 126 kDa protein that activates, thioesterifies, and epimerizes L-Phenylalanine to D-Phenylalanine [1].
  • GrsB (this compound synthetase 2): A 510 kDa protein with four modules, each responsible for activating and incorporating the remaining four amino acids: L-Proline, L-Valine, L-Ornithine, and L-Leucine [1].

The process begins with GrsA loading D-Phe. The growing peptide chain is then transferred to GrsB, where the other four amino acids are incorporated sequentially. The final step involves the thioesterase (TE) domain of GrsB, which catalyzes the release and cyclization of two identical pentapeptides to form the mature cyclic decapeptide [1].

The diagram below illustrates the core this compound biosynthetic pathway:

grs_biosynthesis This compound Biosynthesis Pathway GrsA GrsA (126 kDa) Module1 Module 1: A-T-E Domains Module2 Module 2: C-A-T Domains Module1->Module2 transfers D_Phe D-Phenylalanine D_Phe->Module1 GrsB GrsB (510 kDa) Module3 Module 3: C-A-T Domains Module2->Module3 transfers Module4 Module 4: C-A-T Domains Module3->Module4 transfers Module5 Module 5: C-A-T Domains Module4->Module5 transfers TE Thioesterase (TE) Domain Module5->TE Pentapeptide L_Pro L-Proline L_Pro->Module2 L_Val L-Valine L_Val->Module3 L_Orn L-Ornithine L_Orn->Module4 L_Leu L-Leucine L_Leu->Module5 GS This compound Cyclic Decapeptide TE->GS Cyclization & Release

Core biosynthetic pathway of this compound via non-ribosomal peptide synthesis.

Historical Context

This compound holds a pivotal place in antibiotic history. It was discovered in 1942 by the Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova [1]. Its rapid deployment in Soviet military hospitals during World War II to treat infected wounds earned Gause the Stalin Prize in 1946 [1]. The international scientific collaboration to determine its structure involved renowned scientists like Richard Synge (who used paper chromatography to prove it was a polypeptide) and Dorothy Hodgkin (who helped establish its crystal structure) [1].

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following protocol is based on standard guidelines (e.g., CLSI) [3].

  • 1. Preparation of Inoculum:

    • Culture the test bacterial strain overnight on solid media (e.g., Columbia agar with 5% sheep blood).
    • Suspend colonies in 0.9% NaCl to a density of 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
    • Dilute this suspension 1:100 in a suitable broth, such as Müller-Hinton Broth (MHB), to achieve a working inoculum of approximately 10⁶ CFU/mL.
  • 2. Preparation of Antibiotic Plates:

    • Prepare serial two-fold dilutions of this compound (or its analog) in MHB within a 96-well microtiter plate. A typical concentration range is from 0.95 μg/mL to 62.5 μg/mL [3].
    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).
  • 3. Inoculation and Incubation:

    • Add 100 μL of the prepared inoculum to each well containing the antibiotic dilutions.
    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
  • 4. Determination of MIC:

    • After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.
  • 5. Determining Bactericidal Activity (MBC):

    • To confirm if the effect is bactericidal (killing) rather than bacteriostatic (growth inhibition), plate 200 μL from clear wells onto fresh, antibiotic-free agar plates.
    • Incubate and count colonies after another 18-24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in ≥99.9% killing of the initial inoculum [3].
Protocol 2: Hemolysis Assay

This assay is critical for evaluating the toxicity of this compound and its derivatives to human cells, specifically red blood cells (RBCs) [3].

  • 1. Preparation of Red Blood Cells:

    • Collect fresh heparinized human blood from healthy volunteers.
    • Centrifuge the blood at 1000 g for 10 minutes at 10°C to separate the RBCs.
    • Carefully remove the plasma and buffy coat. Wash the RBC pellet three times with 0.9% saline solution.
    • After the final wash, resuspend the packed RBCs in saline to a 1/25 dilution (v/v).
  • 2. Sample Preparation:

    • Prepare serial dilutions of this compound (or its analog) in phosphate-buffered saline (PBS) in a 96-well U-bottom plate.
    • Include controls: a negative control (PBS only, for spontaneous lysis) and a positive control (1% Triton X-100, for 100% lysis).
  • 3. Incubation and Measurement:

    • Add 100 μL of the RBC suspension to each well containing the peptide dilutions.
    • Incubate the plate for a defined period (e.g., 1 hour at 37°C).
    • Centrifuge the plate to pellet intact RBCs.
    • Carefully transfer 100 μL of the supernatant from each well to a new flat-bottom plate.
    • Measure the absorbance of the supernatant at 540 nm (or an appropriate wavelength for hemoglobin).
  • 4. Data Analysis:

    • Calculate the percentage of hemolysis for each sample using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
    • The Hemolytic Concentration 50% (HC₅₀) is the peptide concentration that causes 50% lysis of RBCs [3].

Biological Activity and Quantitative Data

Antimicrobial Spectrum and Potency

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi [1]. Its activity against contemporary multidrug-resistant (MDR) pathogens is of significant research interest. The table below summarizes MIC data for native GS and a modern analog, VK7, against a panel of ESKAPE pathogens [3].

Bacterial Strain This compound MIC (μg/mL) Analog VK7 MIC (μg/mL)
Enterococcus faecium 3.9 3.9
Staphylococcus aureus 3.9 - 7.8 3.9 - 15.6
Klebsiella pneumoniae 7.8 - 62.5 15.6
Acinetobacter baumannii 15.6 - 62.5 7.8 - 31.2
Pseudomonas aeruginosa 31.3 - 62.5 7.8
Enterobacter cloacae 1.95 - 62.5 7.8 - 15.6
Toxicity and Therapeutic Index

The major limitation of this compound is its toxicity to human cells. The following table compares the toxicity and calculated Therapeutic Index (TI) for GS and its analogs. The TI is a measure of a drug's safety, calculated as TI = Toxic Dose (e.g., HC₅₀) / MIC. A higher TI indicates a wider safety margin [3].

Compound HC₅₀ (μg/mL) - Hemolysis HC₅₀ (μg/mL) - LDH Release TI Range (Hemolysis) TI Range (LDH)
This compound 35.2 18.7 0.56 - 18.05 0.30 - 9.9
Analog VK7 Not Determined (ND) ND ND ND
Analog 3 41.6 49.8 0.66 - 10.67 0.80 - 12.77
Analog 20 ND 62.5 ND 1 - 32.05

Current Research and Derivative Development

Research into this compound remains highly active, primarily focused on modifying its structure to reduce hemolytic activity while retaining or improving its antimicrobial potency [3] [4]. Key strategies include:

  • Backbone N-methylation: Selective methylation of amide bonds in the Leu and Orn residues has been shown to enhance antimicrobial activity and selectivity toward bacterial membranes [4].
  • N-amination: Replacing solvent-exposed amide hydrogens with an N-amino group, particularly on the Orn residues (creating [di-aOrn]GS), has resulted in analogs with improved activity against S. aureus and P. aeruginosa and reduced hemolysis [4].
  • Peptide Bond Isosteres: Replacing specific peptide bonds with stable (E)-alkene isosteres can preserve the bioactive conformation while protecting the molecule from proteolytic degradation. A trisubstituted (E)-alkene isostere mimicking the D-Phe-Pro moiety showed equipotent activity against Bacillus subtilis [4].
  • β-Strand and β-Turn Modifications: Systematic alteration of amino acids in both the sheet and turn regions of the molecule has led to derivatives like VK7, which shows lower MICs against some MDR Gram-negative pathogens and significantly reduced hemotoxicity [3].

Emerging Applications and Mechanisms

Recent studies have revealed multifaceted mechanisms of action beyond simple membrane disruption, which may explain why resistance to these peptides is virtually nonexistent [5].

  • Multifaceted Antibacterial Mechanisms: Advanced bacterial cytological profiling shows that while tyrocidines (close homologs of GS) form defined ion-conducting pores and cause DNA damage, this compound itself acts differently. It induces mild lipid demixing and primarily delocalizes peripheral membrane proteins critical for cell division and envelope synthesis (e.g., MurG), without strongly affecting integral membrane proteins or DNA [5].
  • Potential Anti-Amyloid Applications: In vitro studies indicate that this compound can block the aggregation pathway of amyloid-beta (Aβ) and disassemble pre-formed fibrils, suggesting a potential research tool in neurodegenerative disease studies. The cyclic β-sheet structure of GS is thought to interact with and disrupt the β-sheet structures in Aβ oligomers [4].

References

Comprehensive Technical Guide to Gramicidin S: Molecular Properties, Mechanisms, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Characterization

Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova, earning Gause the Stalin Prize for Medicine in 1946 for this significant contribution [1]. This remarkable peptide is produced by the gram-positive bacterium Aneurinibacillus migulanus (formerly Bacillus brevis) and represents one of the earliest known examples of nonribosomal peptide synthesis in nature [1] [2]. GS has played a pivotal role in antimicrobial research and was historically utilized in Soviet military hospitals during World War II to treat infected wounds, demonstrating its clinical importance before the era of widespread antibiotic resistance [1].

The molecular structure of GS is characterized as a cyclic decapeptide with the primary sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro-)₂], forming a symmetrical dimeric arrangement where two identical pentapeptides are joined head-to-tail [1] [3]. This unique structure incorporates both proteinogenic amino acids and unusual residues, including the non-proteinogenic amino acid ornithine and the D-stereoisomer of phenylalanine, which contribute to its biological activity and stability [1]. With a molecular formula of C₆₀H₉₂N₁₂O₁₀ and a molar mass of 1141.470 g·mol⁻¹, GS adopts a stable amphiphilic antiparallel β-sheet structure in various environments, featuring hydrophobic valine and leucine side chains positioned opposite hydrophilic ornithine residues [1] [3]. This structural characteristic enables the molecule to interact effectively with biological membranes, forming the basis for its mechanism of action.

Table 1: Fundamental Molecular Characteristics of this compound

Property Description
Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂
Molecular Formula C₆₀H₉₂N₁₂O₁₀
Molar Mass 1141.470 g·mol⁻¹
Biosynthetic Class Nonribosomal peptide (NRPS)
Producing Organism Aneurinibacillus migulanus (Bacillus brevis)
Structural Features Cyclic decapeptide, amphiphilic β-sheet, symmetrical dimer
Unusual Residues D-Phenylalanine, Ornithine

Biosynthesis and Molecular Assembly

The biosynthesis of this compound occurs through a nonribosomal peptide synthetase (NRPS) pathway, representing a template-driven mechanism distinct from ribosomal peptide synthesis [1] [4]. This sophisticated enzymatic machinery is encoded by the grs operon, which consists of three primary genes: grsT, grsA, and grsB, all transcribed as a single transcriptional unit [4]. The biosynthesis is accomplished by two multifunctional enzymes, this compound synthetase 1 (GrsA) and this compound synthetase 2 (GrsB), which work in concert to activate, modify, and assemble the constituent amino acids into the final cyclic structure [1].

The complex biosynthesis begins with GrsA, a 126 kDa protein containing three essential domains: an adenylation (A) domain that activates phenylalanine using ATP, a thiolation (T) domain (also called peptidyl carrier protein) where the activated amino acid becomes covalently attached to a 4'-phosphopantetheine cofactor, and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [1]. The second enzyme, GrsB (510 kDa), comprises four modules, each dedicated to incorporating one specific amino acid (proline, valine, ornithine, and leucine) in the precise sequence of the pentapeptide chain [1]. Each GrsB module contains condensation (C), adenylation (A), and thiolation (T) domains, with the final module additionally housing a thioesterase (TE) domain responsible for cyclization and release of the mature decapeptide [1] [2]. The TE domain facilitates the head-to-tail dimerization of two pentapeptide units, resulting in the characteristic cyclic structure of this compound [1].

gramicidin_biosynthesis This compound Biosynthesis Pathway cluster_GrsA GrsA cluster_GrsB GrsB (Four Modules) A Adenylation (A) Domain Activates amino acid using ATP T Thiolation (T) Domain/PCP 4'-phosphopantetheine attachment A->T Aminoacyl-AMP E Epimerization (E) Domain Converts L-Phe to D-Phe T->E Thioesterification DPhe D-Phenylalanine E->DPhe Epimerization C Condensation (C) Domain Forms peptide bonds Pentapeptide Pentapeptide Formation D-Phe-Pro-Val-Orn-Leu C->Pentapeptide Peptide bond formation TE Thioesterase (TE) Domain Cyclization and release Cyclic Cyclic Decapeptide Head-to-tail dimerization TE->Cyclic Dimerization and cyclization GrsA GrsA (126 kDa) Phenylalanine activation and epimerization GrsA->A GrsA->T GrsA->E GrsB GrsB (510 kDa) Four modules for Pro, Val, Orn, Leu GrsB->C GrsB->TE Pentapeptide->TE Pentapeptide thioester Phe L-Phenylalanine Phe->A Activation DPhe->C First residue Pro L-Proline Pro->C Second residue Val L-Valine Val->C Third residue Orn L-Ornithine Orn->C Fourth residue Leu L-Leucine Leu->C Fifth residue

The structural stability of this compound arises from its well-defined conformation, which has been extensively characterized through X-ray crystallography and NMR spectroscopy [3]. The molecule forms a double-stranded antiparallel β-sheet structure stabilized by four hydrogen bonds between the leucine and valine residues of opposing strands [3]. Additionally, two hydrogen bonds form between the δ-amino groups of the ornithine residues and the carbonyl groups of the D-phenylalanine moieties [3]. This robust structural framework, combined with the molecule's amphiphilic character—with hydrophobic amino acids (D-Phe, Val, Leu) creating a nonpolar surface and charged ornithine residues contributing to hydrophilicity—enables effective interaction with biological membranes and contributes to its potent antibiotic activity [1] [3].

Mechanism of Action and Biological Activities

Membrane Disruption and Antibacterial Activity

This compound exerts its primary antibacterial effect through a membrane-disrupting mechanism that targets the lipid bilayer of bacterial cells [1] [3]. As an amphiphilic cationic peptide, GS interacts with the negatively charged components of bacterial membranes through electrostatic attractions, followed by insertion of its hydrophobic face into the lipid bilayer [3]. This insertion disrupts membrane integrity and increases permeability, leading to the leakage of cellular contents and eventual cell death [3]. The interaction between GS and bacterial membranes has been extensively studied using various biophysical techniques, including ³¹P and ²H NMR spectroscopy and differential scanning calorimetry, which have demonstrated that GS strongly partitions into liquid-crystalline lipid bilayers, primarily localizing in the glycerol backbone region beneath the polar headgroups but above the hydrocarbon chains [3].

The antibacterial spectrum of GS encompasses a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as several pathogenic fungi [1] [5]. Particularly noteworthy is its potent activity against multidrug-resistant pathogens, with studies demonstrating exceptional efficacy against clinical strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, independent of their resistance patterns or phenotypic variations [5]. GS has shown remarkable anti-biofilm activity, completely eliminating mature biofilm cells of all studied strains at concentrations of 5× MIC (Minimum Inhibitory Concentration), a feat not achieved by other antimicrobial peptides such as temporin L or IDR-1018 [5]. This robust activity against persistent and biofilm-forming cells positions GS as a promising candidate for addressing challenging bacterial infections that are often refractory to conventional antibiotics.

Table 2: Antimicrobial Activity Profile of this compound Against Reference Strains

Bacterial Strain MIC Value (μg/mL) Potency Characteristics
Staphylococcus aureus (ATCC 29213) 4 Effective against methicillin-sensitive strains
Staphylococcus aureus (ATCC USA300) 4 Effective against methicillin-resistant strains (MRSA)
Escherichia coli (ATCC 25922) 32 Moderate activity against Gram-negative strains
Pseudomonas aeruginosa (ATCC 27853) 128 Limited activity
Klebsiella pneumoniae (ATCC 33495) 128 Limited activity
Acinetobacter baumannii (ATCC 19606) 8 Moderate activity
Enterococcus faecalis (clinical strains) 4-8 Effective against vancomycin-resistant strains
Antiviral Activity and Emerging Applications

Recent investigations have revealed that this compound possesses significant antiviral activity against enveloped viruses, including SARS-CoV-2 [6]. This expanding therapeutic potential is particularly relevant in the context of emerging viral pathogens and the need for broad-spectrum antiviral agents. In vitro studies using Vero cells demonstrated that GS treatment effectively reduced SARS-CoV-2 viral load, with an EC₅₀ value of 1.571 μg/mL, and achieved 99% viral reduction within 24 hours post-infection [6]. The proposed mechanism for this antiviral activity involves disruption of the viral envelope, which is rich in lipid components that can be targeted by the membrane-active properties of GS [6]. Additionally, computational analyses suggest that GS may have the ability to bind with the SARS-CoV-2 spike glycoprotein, potentially inhibiting viral attachment and entry into host cells [6].

Proteomic studies of GS-treated, SARS-CoV-2 infected Vero cells have provided further insights into its multimodal mechanism of action [6]. These investigations identified more than 250 differentially regulated proteins compared to control infected cells, with GS treatment resulting in the downregulation of several essential viral proteins, including ORF1ab, nucleocapsid phosphoprotein, and RNA-dependent RNA polymerase [6]. The modulation of host cell pathways involved in metabolic processes and mRNA processing suggests that GS may exert additional indirect antiviral effects beyond direct viral membrane disruption [6]. This multifaceted activity against viral pathogens represents a promising expansion of GS's therapeutic potential and justifies further investigation into its application as a broad-spectrum antiviral agent.

Therapeutic Applications and Limitations

Current Clinical Use and Toxicity Profile

Despite its potent and broad-spectrum antimicrobial activity, the clinical application of this compound is currently restricted to topical formulations due to its significant hemolytic toxicity against human red blood cells [1] [3]. This limitation represents a major challenge for the systemic use of GS, as it demonstrates poor selectivity between bacterial and mammalian membranes at therapeutic concentrations [3]. The hemolytic activity of GS, with an HC₅₀ (concentration causing 50% hemolysis) of approximately 12.34 μg/mL, results in an unfavorable therapeutic index for systemic administration [7]. This cytotoxicity extends beyond erythrocytes to various mammalian cell types, further constraining its clinical utility [3].

Currently, GS is employed in topical antimicrobial preparations for the treatment of skin and wound infections, where its potent activity against Gram-positive pathogens is therapeutically valuable [1]. Additionally, it has been utilized as a spermicidal agent and for the management of genital ulcers caused by sexually transmitted diseases [1]. In dental medicine, GS has found application in the treatment of oral infections and endodontic procedures, where its localized administration minimizes systemic exposure [6]. The historical success of GS in these limited applications demonstrates its potential efficacy when the challenge of cytotoxicity can be circumscribed through targeted delivery.

Antibiofilm and Antipersister Activities

A particularly promising aspect of GS's therapeutic profile is its exceptional activity against bacterial biofilms and persister cells [5]. Biofilm-associated infections represent a significant clinical challenge due to their inherent resistance to conventional antibiotics, often leading to chronic and recurrent conditions. GS has demonstrated superior efficacy in preventing biofilm formation and eradicating mature biofilms compared to other antimicrobial peptides, including temporin L and IDR-1018 [5]. This robust antibiofilm activity is attributed to GS's elevated stability, pronounced cell-penetration ability, and capacity to utilize multiple modes of antibacterial action [5].

The effectiveness of GS against persister cells—dormant bacterial subpopulations that exhibit multidrug tolerance—is another noteworthy characteristic [5]. Studies have shown that GS accomplishes complete killing of persister cells of S. aureus strains at 5× MIC, while for E. faecalis strains, only GS exhibits a rapid bactericidal effect at this concentration [5]. This ability to target metabolically inactive bacterial populations that are typically refractory to conventional antibiotics positions GS as a valuable template for developing novel therapeutics against persistent and difficult-to-treat infections. The molecular basis for this activity likely stems from GS's membrane-targeting mechanism, which does not require active bacterial metabolism to exert its lethal effect, unlike many traditional antibiotics that target biosynthetic processes.

Experimental Protocols and Research Methodologies

Biosynthesis and Purification Methods

The production of this compound for research purposes can be accomplished through either biosynthetic fermentation or chemical synthesis approaches. Biosynthetic production utilizes native or engineered strains of Aneurinibacillus migulanus cultured in appropriate media, with GS secretion typically occurring during the late logarithmic and stationary growth phases [5]. For chemical synthesis, GS is prepared using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry strategies [8]. The synthetic process requires an additional step of cyclization in dilute solution following the cleavage of the linear decapeptide from the resin, which is necessary to form the characteristic cyclic structure [5].

Purification of GS, regardless of the production method, is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) [8] [5]. The cyclic structure and amphiphilic nature of GS result in a characteristic retention profile that can be optimized using acetonitrile-water or methanol-water gradients with acidic modifiers (typically 0.1% trifluoroacetic acid). Analytical characterization includes liquid chromatography-mass spectrometry (LC-MS) for confirmation of molecular weight and electrospray ionization mass spectrometry (ESI-MS) for structural verification [8]. For research comparing synthetic and biosynthetically produced GS, no significant differences in biological activity have been observed, though biosynthetic production is generally preferred for larger-scale preparations due to efficiency considerations [5].

gs_experimental_workflow This compound Experimental Workflow PRODUCTION Production Biosynthetic fermentation or chemical synthesis SYNTHESIS Solid-Phase Peptide Synthesis Fmoc/Boc strategy with cyclization PRODUCTION->SYNTHESIS FERMENTATION Bacterial Fermentation A. migulanus culture PRODUCTION->FERMENTATION PURIFICATION Purification Reversed-phase HPLC HPLC RP-HPLC C18 column with ACN/water gradient PURIFICATION->HPLC CHARACTERIZATION Characterization LC-MS, ESI-MS, CD Spectroscopy ACTIVITY Activity Assessment MIC, MBC, Time-kill assays CHARACTERIZATION->ACTIVITY TOXICITY Toxicity Evaluation Hemolysis, Cytotoxicity assays CHARACTERIZATION->TOXICITY MECHANISM Mechanism Studies NMR, Molecular Dynamics, Model membranes ACTIVITY->MECHANISM MICELLE Micelle Formation for membrane interaction studies MECHANISM->MICELLE MD Molecular Dynamics Simulation Membrane binding and perturbation MECHANISM->MD SYNTHESIS->PURIFICATION FERMENTATION->PURIFICATION HPLC->CHARACTERIZATION

Antimicrobial Activity Assessment

The evaluation of this compound's antibacterial potency follows standardized microbiological methods, with minimum inhibitory concentration (MIC) determinations performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [5]. Broth microdilution assays in appropriate media (such as Mueller-Hinton broth) provide quantitative assessment of antibacterial activity against reference strains and clinical isolates. For bactericidal activity assessment, minimum bactericidal concentration (MBC) determinations are conducted by subculturing from MIC wells onto solid media and quantifying viable colonies [5].

Specialized assessments for anti-biofilm activity involve establishing mature biofilms in microtiter plates or using flow cell systems, with subsequent treatment with GS and quantification of residual viable cells using metabolic assays (e.g., XTT or resazurin) or colony counting [5]. Time-kill kinetics studies provide information on the rate and extent of bactericidal activity, with samples taken at predetermined time points, serially diluted, and plated for viable counting [5]. For antiviral assessment against SARS-CoV-2, plaque reduction assays or viral load quantification by RT-qPCR in infected cell cultures (e.g., Vero cells) are employed, with cytotoxicity simultaneously evaluated using MTT or similar cell viability assays to determine selectivity indices [6].

Mechanism of Action Studies

Investigation of GS's mechanism of action employs a range of biophysical and computational approaches. Membrane interaction studies utilize model lipid systems, including liposomes and supported lipid bilayers, with techniques such as ³¹P and ²H NMR spectroscopy providing information on membrane perturbation and lipid phase behavior [3]. Differential scanning calorimetry (DSC) reveals the effects of GS on lipid phase transition temperatures and thermodynamics [3]. Cyclic voltammetry with lipid monolayer-coated electrodes offers insights into the membrane-perturbing properties of GS compared to other antimicrobial peptides [5].

Computational approaches include molecular dynamics (MD) simulations to model the interaction of GS with lipid bilayers, providing atomic-level detail on peptide orientation, membrane insertion, and resulting bilayer disruption [8]. These simulations typically employ hydrated lipid bilayers of varying composition (e.g., POPC for eukaryotic membranes or POPG/POPE for bacterial membranes) and run for tens to hundreds of nanoseconds to capture stable interaction patterns [8]. Quantitative structure-activity relationship (QSAR) studies, both 2D and 3D approaches, help correlate structural features of GS analogs with biological activity, identifying key descriptors such as lipophilicity (ALogP), hydrogen bond acceptor count, molecular polar surface area, and LUMO eigenvalues that influence antimicrobial potency and selectivity [9].

Recent Advances and Future Perspectives

Structural Modifications and Analog Development

Recent research efforts have focused on addressing the cytotoxicity limitations of this compound through rational design of structural analogs with improved therapeutic indices [8] [7]. These approaches aim to fine-tune the balance between hydrophobicity and cationicity, which governs the selectivity of GS for bacterial versus mammalian membranes [7]. Successful strategies have included the selective incorporation of D-arginine and tryptophan residues, which has yielded analogs with enhanced activity against Gram-negative pathogens while significantly reducing hemolytic toxicity [7]. One promising derivative, designated Peptide 8 in recent studies, demonstrated a 10-fold improvement in therapeutic index against E. coli compared to native GS (MIC: 8 μg/mL; TI: 4.10 versus GS MIC: 32 μg/mL; TI: 0.38) [7].

Novel peptide stapling approaches have been employed to modulate the conformational rigidity of GS analogs and investigate the relationship between structural constraint and biological activity [8]. These strategies include cysteine-based side-chain stapling with variable-length bridges, such as perfluoroaryl- and disulfide-stapled analogs, which impose additional conformational constraints on the already cyclized GS scaffold [8]. Interestingly, increased conformational flexibility in linear GS analogs has been associated with broader-spectrum activity, including enhanced efficacy against Gram-negative strains, and improved safety profiles [8]. Molecular dynamics simulations indicate that only flexible or moderately rigid analogs effectively interact with membrane models, providing insights for future design principles [8].

Table 3: Promising this compound Derivatives and Their Improved Properties

Derivative Structural Modification Antibacterial Activity Hemolytic Toxicity Therapeutic Index
Native GS Reference compound MIC: 4-128 μg/mL (species-dependent) HC₅₀: 12.34 μg/mL 0.38 (E. coli)
Peptide 1 Four Tle residues 2-fold increased vs A. baumannii Increased 1.48 (A. baumannii)
Peptide 8 DArg/Trp incorporation MIC: 8 μg/mL (E. coli) HC₅₀: 32.81 μg/mL 4.10 (E. coli)
Peptide 9 Optimized cationicity 8-fold vs K. pneumoniae Reduced 25-fold improvement
GSC-FB Perfluoroaryl stapling Retained vs Gram-positive Significantly reduced Improved selectivity
GS-L Linear flexible analog Broad-spectrum including Gram-negative Reduced Enhanced safety profile
Delivery Strategies and Clinical Translation

Advancements in peptide delivery platforms offer promising avenues to overcome the current limitations of this compound for systemic applications [10]. Innovative approaches include cell-targeting peptide (CTP)-based platforms and peptide-drug conjugates (PDCs) that enhance specificity for bacterial infections while minimizing off-target effects on host cells [10]. These targeted delivery systems leverage the structural stability and potent membrane activity of GS while potentially mitigating its cytotoxic side effects through selective accumulation at infection sites.

The growing understanding of GS's multimodal mechanism of action, including its recently demonstrated antiviral activity against SARS-CoV-2, positions this classic antimicrobial peptide as a valuable template for developing novel anti-infective agents [6]. Future research directions will likely focus on further optimizing the therapeutic index through additional structural modifications, developing sophisticated delivery systems for targeted administration, and exploring potential applications beyond traditional antimicrobial indications, including as anti-biofilm agents for medical device coatings and as antiviral therapeutics against enveloped viruses [6] [5]. The continued investigation of GS and its derivatives represents a promising frontier in addressing the escalating challenge of antimicrobial resistance and emerging viral pathogens.

Conclusion

References

Comprehensive Technical Guide to Gramicidin S: Sources, Production, and Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Characteristics

Gramicidin S (GS) is a cyclic decapeptide antibiotic first isolated in 1942 from strains of Bacillus brevis (now reclassified as Aneurinibacillus migulanus). [1] [2] This potent antimicrobial agent exhibits exceptional activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as several pathogenic fungi. [3] [1] Despite its discovery over 80 years ago, GS continues to garner significant research interest due to the remarkable absence of developed bacterial resistance in clinical settings, making it a promising candidate for addressing the growing crisis of antimicrobial resistance (AMR). [4] [5]

The molecular structure of GS is characterized by its unique symmetrical arrangement with the primary sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], forming a cyclic decapeptide with a molecular weight of approximately 1,141 Da. [3] [1] This structure incorporates unusual components including the D-amino acid D-phenylalanine and the non-proteinogenic amino acid ornithine, which contribute to its stability and biological activity. [1] In three-dimensional space, GS adopts a stable amphiphilic antiparallel β-sheet structure with two identical pentapeptide moieties condensed head-to-tail, creating distinct polar and non-polar surfaces that are crucial for its mechanism of action. [3] This amphiphilic character is further enhanced by the cationic ornithine residues which provide positive charges, while the hydrophobic amino acids (Val, Leu, D-Phe) constitute the non-polar surface. [3] [5]

Biosynthesis Pathway

This compound is produced through a non-ribosomal peptide synthesis (NRPS) pathway, a template-directed mechanism catalyzed by large multimodular enzymatic complexes. [1] [6] This biosynthetic system provides exceptional flexibility in amino acid incorporation, allowing for the inclusion of non-proteinogenic amino acids like ornithine and D-phenylalanine that would not be possible through ribosomal synthesis.

Enzymatic Machinery and Genetic Organization

The GS biosynthetic apparatus is encoded by three structural genes organized in an operon: grsT, grsA, and grsB. [2] [6] The grsA gene encodes this compound Synthetase I (GrsA), a 126 kDa protein representing Module 1 of the assembly line. [3] [6] This module contains three distinct domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine prosthetic group; and an epimerization (E) domain that converts L-phenylalanine to its D-isomer. [1] [6]

The grsB gene encodes this compound Synthetase II (GrsB), a massive 510 kDa multidomain protein comprising Modules 2-5. [3] [6] Each of these modules contains condensation (C), adenylation (A), and thiolation (T) domains, with Module 5 additionally containing a thioesterase (TE) domain at the C-terminus. [1] [7] The grsT gene product shares homology with fatty acid thioesterases, and recent evidence suggests it may be involved in the biosynthesis of alkyl phosphates that complex with GS in intracellular storage granules. [2]

Mechanism of Non-Ribosomal Peptide Assembly

The GS biosynthesis follows an iterative mechanism where the enzymatic modules are reused to assemble two identical pentapeptides that are subsequently dimerized and cyclized. [7] The process begins with Module 1 (GrsA) activating L-phenylalanine, converting it to D-phenylalanine, and loading it onto the corresponding T domain. [6] The growing peptide chain is then transferred to Module 2 (GrsB), which activates and incorporates L-proline, with the C domain catalyzing peptide bond formation between D-Phe and L-Pro. [1] This process continues sequentially through Modules 3, 4, and 5, which incorporate L-valine, L-ornithine, and L-leucine, respectively, forming a pentapeptide thioester intermediate. [3] [6]

The iterative nature of the synthesis becomes evident as the pentapeptide remains bound to the enzyme system while the same set of modules (2-5) is reused to assemble an identical second pentapeptide. [7] The TE domain then catalyzes the head-to-tail dimerization of the two pentapeptides, releasing the final cyclic decapeptide product. [7] [6] This mechanism was confirmed through in vitro studies demonstrating that the excised GrsB PCP-TE domain can catalyze both the ligation of two pentapeptides and the subsequent cyclization of the resulting decapeptide. [7]

Figure 1: Biosynthetic pathway of this compound showing the non-ribosomal peptide assembly line with iterative module usage

Production and Fermentation

Producer Microorganisms and Strain Selection

GS is naturally produced by specific bacterial strains currently classified within the Aneurinibacillus genus, primarily A. migulanus (previously known as Bacillus brevis) and A. aneurinilyticus. [8] [4] [2] These producer strains exhibit phenotype variability, with rough-convex phenotypes typically associated with high GS production, while smooth phenotypes are often non-producers. [4] [2] This morphological distinction provides a valuable screening criterion for selecting high-yield production strains. The strain DSM 5759 has been particularly well-characterized for GS production and is frequently utilized in fermentation studies due to its reliable performance and high peptide accumulation capacity. [4] [2]

Fermentation Media and Growth Conditions

Optimal GS production requires carefully formulated media with particular attention to carbon and nitrogen sources. A chemically defined medium containing glycerol as carbon source (typically at 1% concentration) and ammonium sulfate as nitrogen source (0.5% concentration) has been shown to support robust growth and GS production. [4] The addition of specific amino acids can significantly influence yields, with phenylalanine (the precursor for D-Phe in GS) being particularly important. [4] Interestingly, high concentrations of arginine or ornithine (1% and 0.4%, respectively) have been reported to enhance GS yields, though the mechanism appears complex, potentially involving regulation of enzymatic activity. [2]

Fermentation is typically conducted at 37°C with adequate aeration (achieved through shaking at 150 rpm for flask cultures) over a period of 5-7 days to reach the stationary phase where GS accumulation peaks. [8] [4] Under optimal conditions, GS can accumulate to remarkable levels, reaching up to 30% of dry cell weight and yields of 90 mg per gram of dry cell weight in specifically optimized media. [4] [2]

Intracellular Accumulation and Storage

Unlike many secondary metabolites that are secreted into the culture medium, GS accumulates primarily intracellularly within specialized structures. [2] Recent studies have revealed that GS is stored in electron-dense nano-globules (5-50 nm in diameter) that mature by fusion into larger granules (100-200 nm) within vacuolar structures. [2] These granules serve as energy storage devices where GS molecules non-covalently complex with alkyl phosphates, protecting these high-energy compounds from dephosphorylation. [2] This discovery fundamentally explains the role of GS biosynthesis in the physiology of the producer cells and represents a novel mechanism of phosphate storage in bacteria.

Extraction and Purification

Extraction Methods and Solvent Selection

The intracellular localization of GS necessitates effective cell disruption and extraction strategies for product recovery. Recent advances have focused on developing simplified extraction protocols using environmentally friendly solvents to replace traditional multi-step processes involving acetone, ether, and chlorinated solvents. [8] [9] A highly efficient one-step extraction process using acidic ethanol (ethanol with HCl) at room temperature has been demonstrated to extract up to 96% of cellular GS with approximately 90% purity in a single step. [8] [9] This approach represents a significant improvement over traditional methods that required high temperatures (70°C), which can potentially lead to GS polymerization. [8]

The extraction efficiency is strongly influenced by the biomass-to-extractant ratio, which has been identified as a critical parameter requiring optimization. [8] [9] In contrast, extraction time (within the range of 30-120 minutes) shows minimal impact on yield once equilibrium is established. [8] Alternative extraction solvents including neutral ethanol and phosphate buffer saline (PBS) have been investigated but show lower efficiency compared to acidic ethanol. [8] [9]

Purification Strategies

Following extraction, additional purification may be required to achieve pharmaceutical-grade GS, particularly when complex mixtures of metabolites are co-extracted. [8] Traditional purification schemes involved evaporation and crystallization steps after initial solvent extraction. [8] More recently, chromatographic methods including reverse-phase high-performance liquid chromatography (RP-HPLC) have been employed for final purification. [8] [5] The high market price of GS (€67-72/mg) justifies the implementation of sophisticated purification protocols to ensure high product purity. [8]

GS_Extraction_Workflow cluster_Extraction Extraction Methods cluster_Purification Purification Options Fermentation Fermentation Biomass_Recovery Biomass_Recovery Fermentation->Biomass_Recovery 5-7 days at 37°C Extraction Extraction Biomass_Recovery->Extraction Centrifugation Purification Purification Extraction->Purification Crude Extract (90% purity) Acidic_Ethanol Acidic Ethanol (96% efficiency) Extraction->Acidic_Ethanol Neutral_Ethanol Neutral Ethanol Extraction->Neutral_Ethanol PBS Phosphate Buffer Extraction->PBS GS_Product GS_Product Purification->GS_Product High-purity GS Crystallization Crystallization Purification->Crystallization Chromatography RP-HPLC Purification->Chromatography

Figure 2: this compound extraction and purification workflow comparing efficiency of different methods

Quantitative Data and Analytical Methods

Production Performance and Yield Optimization

Table 1: Fermentation conditions and corresponding this compound yields

Strain Medium Composition Growth Conditions GS Yield Reference
A. migulanus DSM 5759 Minimal medium with 1% glycerol, 0.5% ammonium sulfate, 0.025% Phe 37°C, 150 rpm, 5-7 days Up to 90 mg/g DCW [4]
A. aneurinilyticus CECT 9939 Tryptic Soy Broth (TSB) 37°C, 150 rpm, 7 days Not quantified [8]
A. migulanus with 1% Arg supplement GATF1 medium 37°C, shaking Significant yield increase [2]
Analytical Characterization Techniques

Comprehensive characterization of GS requires multiple analytical techniques to confirm identity, assess purity, and verify structural integrity. Mass spectrometry methods, particularly MALDI-TOF-MS and ESI-MS coupled with liquid chromatography (UPLC), are essential for determining molecular weight (approximately 1141 Da) and confirming peptide identity. [8] [4] Fourier Transform Infrared Spectroscopy (FTIR) provides information about secondary structure and functional groups, while reverse-phase HPLC is used for purity assessment and quantification. [8] [5]

For structural studies, nuclear magnetic resonance (NMR) spectroscopy has been extensively employed to determine the three-dimensional structure of GS in various environments. [3] [4] More recently, advanced solid-state NMR approaches have been developed to study the structure of GS in membrane-bound states, which more closely resembles its biologically active conformation. [4] The implementation of uniformly ¹³C/¹⁵N-labeled GS produced through fermentation in isotopically enriched media has significantly enhanced the capabilities of these structural studies. [4]

Table 2: Analytical methods for this compound characterization

Technique Application Key Information
MALDI-TOF-MS / ESI-MS Molecular weight confirmation MW ~1141 Da, peptide identity
RP-HPLC / UPLC Purity assessment, quantification Retention time, purity >90%
FTIR Structural characterization Secondary structure, functional groups
Solution NMR Conformational analysis 3D structure in solution
Solid-state NMR Membrane-bound structure Biologically relevant conformation
Fluorescence microscopy Cellular localization Subcellular distribution in producer cells

Recent Advances and Future Perspectives

Toxicity Reduction and Therapeutic Index Improvement

The primary limitation preventing systemic administration of GS is its significant hemolytic activity, which restricts its clinical use to topical applications. [3] [5] Recent research has focused on designing structural analogs with reduced toxicity while maintaining or enhancing antimicrobial potency. [5] [10] Systematic structure-activity relationship (SAR) studies have identified that modifications to the ornithine residues in the β-strand region can significantly reduce hemolysis while preserving antibacterial activity. [5] In one recent study, ornithine-modified analog peptide 12 exhibited equipotent activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis while demonstrating significantly reduced hemolytic activity (HC₅₀ = 186 μg/mL) compared to native GS (HC₅₀ = 35.13 μg/mL). [5]

Other successful approaches have included the selective incorporation of D-arginine and tryptophan residues, which has been shown to enhance activity against Gram-negative bacteria while reducing cytotoxicity. [10] One such analog, peptide 8, improved the therapeutic index against E. coli by 10-fold compared to native GS. [10] These findings highlight the critical importance of balancing hydrophobicity and cationicity to overcome species-specific resistance mechanisms while minimizing collateral damage to host cells.

Expanding Spectrum and Potency Against Resistant Pathogens

Recent developments in GS analog design have demonstrated remarkable efficacy against multidrug-resistant ESKAPE pathogens, including Gram-negative strains that are inherently less susceptible to the native peptide. [10] Specifically, several novel analogs have shown potent activity against clinical isolates of E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with MIC values as low as 8 μg/mL and improvements in potency up to 8-fold compared to native GS. [10] All active peptides in these studies retained broad-spectrum activity against Gram-positive pathogens including MRSA. [10]

The mechanism of action of GS, which primarily involves disruption of lipid membranes, makes development of resistance particularly challenging. [3] [1] This attribute, combined with its rapid bactericidal activity, positions GS analogs as promising candidates for addressing the growing threat of antimicrobial resistance. Additionally, recent investigations have revealed potential antitumor activities of GS and its analogs against human cervical tumor cells and breast cancer cells, suggesting potential expansion of therapeutic applications beyond infectious diseases. [8]

Production Optimization and Sustainable Manufacturing

Future directions in GS production include the development of more efficient fermentation and extraction processes to reduce costs and environmental impact. [8] [9] The demonstration that high-purity GS can be obtained using green solvents like acidic ethanol in a single extraction step represents a significant advancement toward sustainable manufacturing. [8] [9] Further optimization of growth media formulations using alternative nitrogen sources and carbon streams, potentially including agricultural waste products, could substantially reduce production costs while maintaining high yields. [4]

The continued elucidation of the subcellular organization of GS biosynthesis and the role of storage granules in producer cells may provide additional strategies for yield enhancement through genetic or process engineering. [2] Understanding the spatial coordination of the biosynthetic machinery could enable strategies to optimize the local environment for more efficient peptide assembly and accumulation.

Conclusion

References

Structural Elucidation and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Brevibacillus brevis [1] [2]. Its primary structure is cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, forming a dimer of identical pentapeptides joined head-to-tail [3] [2].

The molecule adopts a stable, amphiphilic β-sheet structure [3]. The two tripeptide segments (l-Val-l-Orn-l-Leu) form a double-stranded, antiparallel β-sheet, stabilized by four hydrogen bonds [3]. This creates a distinct polar and non-polar face: the hydrophobic side chains of Val, Leu, and D-Phe form one face, while the hydrophilic amino groups of the Ornithine (Orn) residues form the other [3] [2]. This amphiphilic nature is fundamental to its biological activity and interaction with membranes [3].

Table 1: Key Characteristics of this compound

Characteristic Description
Primary Structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [3] [2]
Secondary Structure Cyclic, antiparallel β-sheet [3]
Molecular Weight 1141.470 g·mol⁻¹ [2]
Biosynthesis Non-ribosomal peptide synthesis (NRPS) via this compound synthetase I (GrsA) and II (GrsB) [2]
Amino Acid Features Contains the unusual amino acid Ornithine and D-Phenylalanine [2]

The following diagram illustrates the stable secondary structure of this compound and its amphiphilic nature:

gramicidin_S_structure Start This compound Structure Backbone Cyclic Decapeptide Backbone (cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂) Start->Backbone Sheet Stable Antiparallel β-Sheet Conformation Backbone->Sheet Amphipathic Distinct Amphipathic Structure Sheet->Amphipathic Stabilization Stabilized by 4 intramolecular hydrogen bonds Sheet->Stabilization Polar Polar Face - Ornithine δ-amino groups - Cationic, Hydrophilic Amphipathic->Polar NonPolar Non-Polar Face - Val, Leu, D-Phe side chains - Hydrophobic Amphipathic->NonPolar

Diagram: The stable β-sheet structure of this compound features distinct polar and non-polar faces, crucial for its function.

Multifaceted Mechanism of Antibacterial Action

The bioactivity of this compound is primarily based on its interaction with cell membranes, but recent evidence reveals a more complex, multifaceted mechanism [3] [1].

  • Membrane Permeabilization and Disruption: GS binds to and integrates into bacterial membranes, leading to a rapid increase in permeability for low molecular weight compounds and ions [3] [1]. This causes the efflux of potassium (K⁺) and depolarization of the membrane potential, disrupting cellular homeostasis [1]. At higher concentrations, it can completely disintegrate the bilayer structure [3].

  • Protein Delocalization: A key mechanism involves the delocalization of peripheral and integral membrane proteins from the membrane. This disrupts vital cellular processes, including cell division and envelope synthesis [1].

  • Additional Intracellular Effects: Despite being a membrane-targeting agent, GS causes DNA damage and interferes with DNA-binding proteins, suggesting secondary intracellular effects that contribute to cell death [1].

Structure-Activity Relationship (SAR) and Analog Design

The Structure-Activity Relationship (SAR) of this compound has been extensively studied to improve its therapeutic potential. Key structural requirements for its activity are summarized below:

GS_SAR SAR This compound Structure-Activity Relationship RingSize Ring Size SAR->RingSize Amphipathicity Amphipathic Character SAR->Amphipathicity BetaSheet β-Sheet Conformation SAR->BetaSheet CationicCharge Cationic Moieties SAR->CationicCharge RingSizeReq Requirement: 10 or more residues for significant bioactivity RingSize->RingSizeReq AmphipathicityReq Requirement: Balance between hydrophilic Orn residues and overall hydrophobicity Amphipathicity->AmphipathicityReq BetaSheetReq Requirement: Ability to form antiparallel β-sheet structure in presence of lipid bilayers BetaSheet->BetaSheetReq CationicChargeReq Critical for antibacterial activity. Modification (e.g., acetylation) causes 90-95% activity loss. CationicCharge->CationicChargeReq

Diagram: Key structural requirements for this compound antimicrobial activity.

Research has focused on designing analogues with improved therapeutic indices. Key strategies include:

  • Modifying Ring Size: Increasing the ring size from 10 to 14 residues (e.g., peptide GS14) can dissociate hemolytic activity from antimicrobial activity, reducing toxicity to human cells [4].
  • Enantiomeric Substitution: Introducing D-amino acids into the sequence (e.g., GS14K4) disrupts β-sheet structure in benign environments and reduces amphipathicity, leading to higher specificity for microbial cells [4].
  • Amino Acid Substitution: Replacing Orn with Lys and Phe with more polar Tyr residues (e.g., GS10) increases water solubility but can alter membrane association and biological potency [5].

Table 2: Experimental Approaches for Investigating this compound Mechanisms

Methodology Application & Purpose Key Insights from Experimental Data
Bacterial Cytological Profiling In vivo analysis of mechanism of action using fluorescent protein tags [1]. Differentiated GS mechanisms from tyrocidines; showed GS delocalizes peripheral membrane proteins but does not strongly affect integral membrane proteins or DNA [1].
Liposome Permeability Assays Assess peptide interaction with artificial lipid bilayers [6]. Activity is dependent on lipid composition; presence of phosphatidylethanolamine or cholesterol reduces activity of certain analogues [6].
DSC & NMR Study effects on lipid bilayer structure and fluidity (e.g., with dimyristoyllecithin bilayers) [3]. GS disorders phospholipid headgroups and acyl chains; increasing concentration disintegrates bilayer [3].
Planar Lipid Bilayer Conductivity Detect formation of defined ion-conducting pores in model membranes [1]. Tyrocidines form defined pores; this compound pore-forming ability is disputed [1].
DiSC(3)5 Assay Measure membrane depolarization in bacterial cells [1]. GS causes only gradual, partial depolarization at MIC, unlike immediate strong depolarization by tyrocidines [1].

Future Research and Development Directions

This compound remains a compelling template for developing new antimicrobials due to its potent activity and low resistance [1] [7]. Future directions include:

  • Rational Design of Analogues: Leveraging established SAR and modern biophysical techniques to fine-tune peptide properties like amphipathicity and hydrophobicity to further enhance selectivity [4] [7].
  • Exploring Clinical Applications: Its robust activity against a broad spectrum of pathogens, including multi-drug resistant bacteria, warrants continued investigation into novel formulations or delivery systems that could mitigate toxicity and enable broader therapeutic use [1] [7].

References

Comprehensive Application Notes and Protocols for Gramicidin S Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gramicidin S

This compound (GS) is a cyclic decapeptide antibiotic first discovered by Russian microbiologist Georgyi Gause in 1942 and has been used clinically for over 80 years, primarily in topical formulations for skin and throat infections. [1] [2] This robust antimicrobial peptide exhibits potent activity against a broad spectrum of pathogens, including Gram-positive bacteria, Gram-negative bacteria, anaerobic microorganisms, and some fungi. [1] [2] [3] GS is produced as a secondary metabolite by various Bacillus strains (now reclassified as Aneurinibacillus species) and features a unique symmetrical structure composed of two identical pentapeptides (Val-Orn-Leu-D-Phe-Pro) joined head-to-tail, forming a cyclic structure. [1] [4] What makes GS particularly interesting to researchers is that no cases of acquired resistance have been reported despite its long-term use, making it an attractive template for developing novel antibiotics against multidrug-resistant pathogens. [5]

The clinical application of GS has been limited primarily to topical use due to its significant hemolytic toxicity against human red blood cells. [4] [2] However, recent advances in understanding its structure-activity relationships have enabled the design of analogs with improved therapeutic indices. [6] [2] [5] Additionally, recent discoveries have revealed that GS exhibits antiviral activity against SARS-CoV-2, further expanding its potential therapeutic applications. [7] These application notes provide detailed protocols and methodologies for researchers investigating GS and its analogs, with a focus on practical laboratory techniques, activity assessment, and analog design strategies.

Structural Features and Structure-Activity Relationships

Fundamental Structural Characteristics

This compound possesses several distinctive structural features that underlie its biological activity:

  • Cyclic decapeptide structure: GS has a primary structure of [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], forming a ring of ten amino acids with a molecular weight of approximately 1141 g·mol⁻¹. [1] [4]

  • Antiparallel β-sheet conformation: The molecule adopts a stable amphiphilic antiparallel β-sheet structure stabilized by four hydrogen bonds between the two strands, with two additional hydrogen bonds between the δ-amino groups of ornithine residues and carbonyl groups of D-Phe residues. [4]

  • Amphipathic design: The arrangement of amino acids creates distinct hydrophobic and hydrophilic faces - with valine, leucine, and D-phenylalanine forming the hydrophobic sector, and ornithine providing positively charged hydrophilic moieties. [2]

  • D-amino acid incorporation: The inclusion of D-phenylalanine at positions 4 and 4' provides structural stability against proteolytic degradation and contributes to the β-sheet formation. [1]

  • Non-ribosomal synthesis: GS is produced by non-ribosomal peptide synthetases (NRPSs), specifically this compound synthetase I (GrsA) and II (GrsB), which activate, modify, and assemble the constituent amino acids. [1]

Key Structure-Activity Relationships

Extensive research on GS analogs has revealed several critical structure-activity relationships:

  • Amphipathicity balance: The amphiphilic character of GS is essential for its biological activity, with the ornithine residues forming the hydrophilic portion and the remaining amino acids creating hydrophobicity. [4] Both excessive and insufficient hydrophobicity diminish antimicrobial efficacy and increase hemolytic toxicity. [5]

  • Ring size constraints: The cyclic beta-sheet structure is essential for activity, with ring sizes of 10-14 residues generally maintaining antimicrobial properties while potentially reducing hemolytic effects. [6] Linear GS analogs show significantly reduced activity. [2]

  • Stereochemical requirements: The D-amino acids in the structure are crucial for maintaining the proper conformation. Substitution of D-Phe with L-Phe disrupts the β-sheet structure and reduces activity. [6]

  • Charge distribution: The positive charges on ornithine residues facilitate initial electrostatic interactions with negatively charged bacterial membranes. Increasing cationicity can enhance activity against Gram-negative pathogens. [5]

Antimicrobial Activity Assessment

Antibacterial Activity Profile

This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, though its efficacy varies significantly between species. The peptide shows particularly potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values typically ranging from 2-8 µg/mL. [5] [3] Against Gram-negative ESKAPE pathogens, GS demonstrates more variable activity, with higher MIC values generally required compared to Gram-positive organisms. [5]

Table 1: Antibacterial Activity of this compound and Selected Analogs Against Reference Strains

Peptide S. aureus ATCC 29213 (µg/mL) E. coli ATCC 25922 (µg/mL) P. aeruginosa ATCC 27853 (µg/mL) K. pneumoniae ATCC 33495 (µg/mL) A. baumannii ATCC 19606 (µg/mL)
This compound 4 32 128 128 8
Peptide 1 2 32 64 128 4
Peptide 7 6 16 32 32 4
Peptide 8 5 8 32 16 8
Peptide 9 8 16 32 16 8

Source: [5]

Notably, GS maintains excellent activity against resistant, persistent, and biofilm cells of staphylococci and enterococci. [3] It demonstrates supreme activity against small-colony variants (SCVs) and effectively eradicates mature biofilms, which are typically resistant to conventional antibiotics. This makes GS particularly valuable for investigating solutions to persistent biofilm-associated infections. [3]

Antiviral Activity Assessment

Recent research has revealed that GS exhibits significant antiviral activity against SARS-CoV-2. [7] In vitro studies using Vero cells demonstrated that GS treatment effectively reduced viral load, with an EC₅₀ value of 1.571 µg. [7] The peptide showed 99% viral reduction at 12 hours post-infection when used at 3.0 µg concentration, performing comparably to remdesivir. [7] Proteomic analysis indicated that GS treatment reversed the expression of more than 250 proteins differentially regulated in SARS-CoV-2 infected cells, affecting metabolic processes and mRNA processing pathways. [7]

Table 2: Antiviral Activity of this compound and Melittin Against SARS-CoV-2

Parameter This compound Melittin Remdesivir
EC₅₀ (µg) 1.571 0.656 -
Viral Reduction at 12h 99% 95% 20%
Viral Reduction at 24h 99% 99% 90%
Cell Survival at 5µg 75-80% 75-80% -

Source: [7]

Hemolytic Toxicity and Therapeutic Index

The primary limitation of this compound for systemic administration is its significant hemolytic activity. The native peptide exhibits hemolytic toxicity with HC₅₀ values typically around 12 µg/mL against human red blood cells. [5] This results in a narrow therapeutic window, particularly for pathogens requiring higher MIC values.

Table 3: Hemolytic Activity and Therapeutic Indices of this compound Analogs

Peptide HC₅₀ (µg/mL) Therapeutic Index (E. coli) Therapeutic Index (K. pneumoniae) Therapeutic Index (A. baumannii)
This compound 12.34 ± 9.27 0.38 0.10 1.54
Peptide 1 5.90 ± 0.23 0.18 0.05 1.48
Peptide 7 84.09 ± 1.02 5.26 2.63 21.02
Peptide 8 32.81 ± 0.51 4.10 2.05 4.10
Peptide 9 39.21 ± 0.46 2.45 2.45 4.90

Source: [5]

Strategic modifications to the GS structure can significantly improve the therapeutic index. For instance, incorporating D-arginine and tryptophan residues has been shown to enhance activity against Gram-negative bacteria while reducing cytotoxicity. [5] Peptide 7 in the table above demonstrates a 27-fold improvement in therapeutic index against P. aeruginosa compared to native GS, highlighting the potential of rational analog design. [5]

Analog Design and Optimization Strategies

Rational Design Approaches

The development of GS analogs with improved therapeutic profiles follows several key strategies:

  • Cationicity enhancement: Increasing positive charge through incorporation of additional basic amino acids (e.g., D-arginine) strengthens interactions with negatively charged bacterial membranes, particularly improving activity against Gram-negative pathogens. [5]

  • Hydrophobicity optimization: Balanced hydrophobicity is crucial - excessive hydrophobicity increases hemolytic activity, while insufficient hydrophobicity reduces antimicrobial efficacy. [5] Hydrophobicity can be modulated by incorporating non-proteinogenic amino acids like tert-leucine (Tle). [5]

  • Ring size variation: Expanding the ring size to 14 residues (GS14) can dissociate hemolytic activity from antimicrobial activity, while further modifications to GS14 (e.g., GS14K4) can enhance specificity for microbial membranes. [6]

  • Aromatic residue modification: Strategic modification of phenylalanine residues can fine-tune membrane interactions while maintaining the structural integrity of the β-sheet conformation. [2]

Promising Analog Classes

Recent research has identified several promising classes of GS analogs:

  • GS14 derivatives: Cyclic tetradecapeptides with reduced amphipathicity show significantly improved therapeutic indices. Incorporating D-lysine at position 4 (GS14K4) further enhances specificity for microbial cells. [6]

  • D-Arg/Trp-containing analogs: Incorporation of D-arginine and tryptophan residues significantly enhances activity against Gram-negative bacteria while reducing cytotoxicity. [5] These analogs show particularly improved therapeutic indices against E. coli, K. pneumoniae, and P. aeruginosa. [5]

  • Turn-modified analogs: Modifications to the β-turn regions (typically Pro-D-Phe) can alter membrane insertion depth and selectivity between bacterial and eukaryotic membranes. [2]

Experimental Protocols

Extraction and Purification Protocol

Protocol: Efficient One-Step Extraction of this compound from Aneurinibacillus aneurinilyticus Biomass

This protocol describes a green extraction method using acidic ethanol to obtain high-purity this compound from microbial biomass. [8]

Materials:

  • Fermented medium containing A. aneurinilyticus biomass (CECT 9939)
  • Absolute ethanol
  • Hydrochloric acid (HCl)
  • Centrifuge and centrifugation tubes
  • Rotary evaporator or nitrogen evaporator
  • UPLC system with ESI-MS capability for analysis
  • MALDI-TOF-MS for verification

Procedure:

  • Biomass Preparation: Culture A. aneurinilyticus in Tryptic Soy Broth for 7 days at 37°C with shaking at 150 rpm to reach stationary phase. [8]

  • Biomass Harvesting: Centrifuge the fermented medium at 8,000 × g for 15 minutes to pellet biomass. Wash twice with Milli-Q water. [8]

  • Extractant Preparation: Prepare acidic ethanol by adding HCl to absolute ethanol to achieve a concentration of 0.1M. [8]

  • Extraction: Resuspend biomass in acidic ethanol at a ratio of 1:4 (biomass:extractant). Incubate with shaking at room temperature for 30-120 minutes. [8]

  • Clarification: Centrifuge at 10,000 × g for 20 minutes to remove cellular debris.

  • Concentration: Evaporate the supernatant under reduced pressure using a rotary evaporator or under a gentle nitrogen stream.

  • Purification: Purify the crude extract by preparative HPLC using a C18 column with a water-acetonitrile gradient (20-80% acetonitrile over 40 minutes). [8]

  • Verification: Verify this compound identity by MALDI-TOF-MS (expected m/z ~1141) and UPLC-ESI-MS. [8]

Validation Parameters:

  • Extraction efficiency: >96% recovery from cells
  • Purity: >90% after single extraction
  • Extraction time: 30-120 minutes (minimal impact on yield)
  • Critical parameter: Biomass-to-extractant ratio

extraction_workflow Start Start Fermentation Culture Culture A. aneurinilyticus 7 days at 37°C Start->Culture Harvest Harvest Biomass Centrifuge 8000×g, 15 min Culture->Harvest Wash Wash Biomass Twice with Milli-Q Water Harvest->Wash Extract Acidic Ethanol Extraction 1:4 ratio, 30-120 min, RT Wash->Extract Clarify Clarify Extract Centrifuge 10000×g, 20 min Extract->Clarify Concentrate Concentrate Extract Rotary Evaporation Clarify->Concentrate Purify Purify by Prep HPLC C18 Column, Water-ACN Gradient Concentrate->Purify Verify Verify Identity MALDI-TOF-MS, UPLC-ESI-MS Purify->Verify End Pure this compound Verify->End

This compound Extraction and Purification Workflow

Antimicrobial Activity Assessment Protocol

Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Materials:

  • This compound or analog solutions
  • Bacterial strains of interest
  • Mueller-Hinton broth (for bacteria) or appropriate cell culture medium
  • 96-well microtiter plates
  • Spectrophotometer or microplate reader
  • Colony counting equipment

Procedure:

  • Preparation: Prepare logarithmic dilutions of GS or analogs in appropriate solvent (typically DMSO, final concentration ≤1%).

  • Inoculum Standardization: Adjust bacterial suspensions to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth. [3]

  • Dilution: Further dilute bacterial suspension 1:100 in broth to achieve ~1.5 × 10⁶ CFU/mL.

  • Plate Setup: Add 100 µL of bacterial suspension to each well of a 96-well plate containing 100 µL of serial peptide dilutions.

  • Incubation: Incubate plates at 37°C for 16-20 hours. [3]

  • MIC Determination: Determine MIC as the lowest concentration showing no visible growth.

  • MBC Determination: Subculture 10 µL from clear wells onto agar plates. Incubate 24 hours at 37°C. MBC is the lowest concentration showing ≥99.9% kill. [3]

  • Controls: Include growth controls (no peptide) and sterility controls (no bacteria).

Hemolytic Activity Assessment Protocol

Protocol: Evaluation of Hemolytic Activity Using Human Red Blood Cells

Materials:

  • Fresh human red blood cells (hRBCs)
  • Phosphate buffered saline (PBS), pH 7.4
  • This compound or analog solutions
  • Centrifuge
  • Microplate reader
  • Triton X-100 (1% solution as positive control)

Procedure:

  • hRBC Preparation: Wash fresh hRBCs three times with PBS by centrifugation at 1,000 × g for 5 minutes.

  • Suspension: Prepare 2% (v/v) hRBC suspension in PBS.

  • Incubation: Mix 100 µL peptide solution with 100 µL hRBC suspension in 96-well plates. Incubate at 37°C for 1 hour.

  • Centrifugation: Centrifuge plates at 1,000 × g for 5 minutes.

  • Measurement: Transfer 100 µL supernatant to new plate and measure absorbance at 540 nm.

  • Calculation: Calculate percent hemolysis = [(A_sample - A_PBS) / (A_Triton - A_PBS)] × 100

  • HC₅₀ Determination: Determine peptide concentration causing 50% hemolysis from dose-response curve.

Biofilm Assay Protocol

Protocol: Assessment of Anti-Biofilm Activity Against Staphylococcal and Enterococcal Biofilms

Materials:

  • Bacterial strains with biofilm-forming capability
  • Tryptic Soy Broth (TSB) with 1% glucose
  • 96-well flat-bottom polystyrene plates
  • Crystal violet solution (0.1%)
  • Acetic acid (33%)
  • Microplate reader

Procedure:

  • Biofilm Formation: Incubate bacterial suspensions (~10⁶ CFU/mL) in TSB + 1% glucose in 96-well plates for 24 hours at 37°C. [3]

  • Washing: Gently remove planktonic cells and wash biofilms twice with PBS.

  • Treatment: Add fresh medium containing serial dilutions of GS or analogs to pre-formed biofilms.

  • Incubation: Incubate for additional 24 hours at 37°C.

  • Viability Assessment: For metabolic activity, use MTT assay. For biomass, use crystal violet staining.

  • Crystal Violet Staining:

    • Fix biofilms with 99% methanol for 15 minutes
    • Stain with 0.1% crystal violet for 5 minutes
    • Wash thoroughly with water
    • Solubilize bound dye with 33% acetic acid
    • Measure absorbance at 595 nm
  • MBIC Determination: Determine minimal biofilm inhibitory concentration as lowest concentration showing ≥90% reduction in biofilm biomass or metabolic activity.

Application Notes

Notes for Specific Research Applications

Anti-Biofilm Applications: GS demonstrates exceptional activity against staphylococcal and enterococcal biofilms, completely killing mature biofilm cells at 5× MIC. [3] For biofilm studies, consider using clinical isolates with strong biofilm-forming capacity alongside standard strains. Include both biofilm prevention (treatment during formation) and biofilm eradication (treatment of pre-formed biofilms) assays for comprehensive assessment. [3]

Antiviral Research Applications: For SARS-CoV-2 studies, GS shows maximal viral clearance 24 hours post-infection. [7] Use Vero cells for initial screening, with peptide concentrations in the 1-3 µg range. Include proteomic analysis to examine host cell response in addition to standard viral load measurements. [7]

Analog Screening: When evaluating new GS analogs, always include parallel assessment of antimicrobial activity (against both Gram-positive and Gram-negative reference strains) and hemolytic toxicity. Calculate therapeutic indices (HC₅₀/MIC) for each strain to identify analogs with improved selectivity. [5]

Membrane Interaction Studies: For biophysical studies of membrane interactions, use lipid bilayers with compositions mimicking bacterial membranes (rich in phosphatidylglycerol) versus mammalian membranes (rich in phosphatidylcholine with cholesterol). [4] [2] GS exhibits stronger interactions with anionic phospholipids typically found in bacterial membranes. [2]

analog_development Start Define Research Objective Design Analog Design (Cationicity/Hydrophobicity Balance) Start->Design Synthesize Synthesis SPPS with Cyclization Design->Synthesize Purify Purification HPLC, MS Verification Synthesize->Purify Screen Primary Screening MIC, Hemolysis Purify->Screen Evaluate Comprehensive Evaluation Therapeutic Index Calculation Screen->Evaluate Specialized Specialized Assays Biofilm, Antiviral, Cytotoxicity Evaluate->Specialized SAR SAR Analysis Structure Optimization Specialized->SAR SAR->Design Iterative Refinement Next Next Generation Design SAR->Next

This compound Analog Development Pipeline

Troubleshooting Guide

Table 4: Troubleshooting Common Issues in this compound Research

Problem Potential Cause Solution
Low extraction yield Insufficient extraction time or incorrect solvent Extend extraction time to 120 min; ensure acidic ethanol concentration (0.1M HCl) [8]
High hemolytic activity Excessive hydrophobicity in analogs Reduce hydrophobicity by incorporating polar residues; increase cationicity [5]
Poor activity against Gram-negatives Insufficient cationic charge or excessive molecular size Increase positive charge with D-Arg residues; maintain optimal ring size (10-14 residues) [6] [5]
Peptide aggregation Excessive hydrophobicity or improper solvent Use DMSO or ethanol stocks; include low concentrations of acetonitrile in aqueous solutions
Inconsistent MIC results Inoculum size variation or peptide degradation Standardize inoculum to 0.5 McFarland; prepare fresh peptide solutions for each assay [3]
Cytotoxicity in antiviral assays Excessive peptide concentration Titrate concentration; for SARS-CoV-2 assays, use 1-3 µg range to maintain 75-80% cell survival [7]

Conclusion

This compound remains a valuable template for developing novel antimicrobial agents, particularly in the face of growing antibiotic resistance. Its unique structural features, broad-spectrum activity, and multiple mechanisms of action make it an excellent candidate for rational drug design. The protocols and application notes provided here offer comprehensive guidance for researchers investigating GS and its analogs.

Recent advances in GS research have demonstrated that strategic modifications can significantly improve its therapeutic index while maintaining potent antimicrobial activity. The discovery of its antiviral properties against SARS-CoV-2 further expands potential applications. As research continues, GS-based compounds may provide new solutions for treating multidrug-resistant infections, persistent biofilms, and viral pathogens.

References

Comprehensive Application Notes and Protocols: Chromatography Purification Methods for Gramicidin S

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gramicidin S Properties and Purification Challenges

This compound (GS) is a cyclic decapeptide antibiotic with the primary sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, producing a molecular weight ranging from 1,141-1,169 Da depending on specific amino acid moieties and associated molecules [1]. This cationic antimicrobial peptide is produced as a secondary metabolite by various Aneurinibacillus species (formerly Bacillus brevis) and exhibits potent activity against Gram-positive bacteria and some Gram-negative strains [2] [1]. Despite its discovery over 80 years ago, this compound remains clinically relevant for topical applications in ophthalmology and dermatology, with recent investigations exploring its potential anti-tumor activities [1].

The amphiphilic nature of this compound, resulting from its structure with polar ornithine residues positioned opposite nonpolar valine and leucine residues, creates significant purification challenges [2]. This amphiphilicity enables strong interactions with both hydrophobic chromatographic matrices and biological membranes, complicating separation processes. Additionally, this compound accumulates in cell vacuoles as energy storage devices, necessitating robust extraction methods to release the peptide from bacterial cells [1]. These characteristics, combined with the need to remove closely related peptide analogs and cellular contaminants, demand sophisticated chromatographic approaches to obtain pharmaceutical-grade material with sufficient purity for therapeutic applications.

Table 1: Key Characteristics of this compound Relevant to Purification Development

Property Characteristics Impact on Purification
Structure Cyclic decapeptide, cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ Stabilizes β-sheet conformation; influences separation selectivity
Molecular Weight 1,141-1,169 Da Determines size exclusion chromatography elution profile
Solubility Hydrophobic with cationic charges (ornithine) Responds to ion-pairing reagents; soluble in organic solvents
Isoelectric Point High (due to Orn residues) Guides ion-exchange chromatography conditions
Stability Stable to heat and proteolysis Allows varied extraction conditions

This compound Purification Workflow Overview

The following diagram illustrates the comprehensive purification workflow for this compound, integrating both traditional and modern approaches to achieve high-purity product suitable for research and potential therapeutic applications:

GS_purification_workflow cluster_fermentation Upstream Processing cluster_extraction Extraction Methods cluster_chromatography Chromatography Purification cluster_analysis Quality Assessment Fermentation Fermentation Cell_Harvest Cell_Harvest Fermentation->Cell_Harvest Centrifugation Fermentation->Cell_Harvest Extraction Extraction Cell_Harvest->Extraction Solvent treatment Primary_Purification Primary_Purification Extraction->Primary_Purification Clarification Acidic_Ethanol Acidic_Ethanol Extraction->Acidic_Ethanol Optimal method Buffer_Extraction Buffer_Extraction Extraction->Buffer_Extraction Alternative Analytical_Characterization Analytical_Characterization Primary_Purification->Analytical_Characterization Quality control Size_Exclusion Size_Exclusion Primary_Purification->Size_Exclusion Aggregate removal RP_HPLC RP_HPLC Primary_Purification->RP_HPLC Final purification MS_Analysis MS_Analysis Analytical_Characterization->MS_Analysis Identity confirmation Purity_Check Purity_Check Analytical_Characterization->Purity_Check HPLC purity GMP_Compliance GMP_Compliance GMP_Compliance->Extraction GMP_Compliance->Primary_Purification GMP_Compliance->Analytical_Characterization

This integrated workflow proceeds from initial fermentation through to purified product characterization, with Good Manufacturing Practice (GMP) compliance considerations integrated throughout the process for therapeutic applications [3]. The following sections provide detailed protocols for each critical stage, emphasizing chromatographic methods that deliver the high purity required for pharmaceutical use while maintaining peptide stability and biological activity.

Extraction Methods from Microbial Biomass

Cell Harvest and Pretreatment
  • Biomass Separation: Following fermentation of Aneurinibacillus aneurinilyticus in Tryptic Soy Broth (TSB) for approximately 7 days to reach stationary phase, separate cells from culture medium via centrifugation at 16,000 × g for 2 minutes at 4°C [4]. Determine biomass concentration gravimetrically by drying 1 mL of fermented medium at 105°C for 48 hours and calculating dry cell weight [1].

  • Cell Washing: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and repeat centrifugation under the same conditions. This critical washing step removes residual culture medium components that could interfere with subsequent extraction and chromatographic analysis [4].

This compound Extraction Protocol

The extraction of this compound from cellular vacuoles requires solvents that effectively penetrate cell membranes while maintaining peptide stability. Recent research demonstrates that acidic ethanol provides superior extraction efficiency compared to traditional approaches:

  • Solvent Selection: Prepare acidic ethanol by adding HCl to achieve a final concentration of 0.1-0.5% in ethanol. Alternative extractants include neutral ethanol or phosphate buffer saline (PBS), though these demonstrate lower efficiency [1].

  • Extraction Procedure:

    • Resuspend washed cell pellet in acidic ethanol at a biomass-to-extractant ratio of 1:10 to 1:20 (w/v). This ratio has been identified as a critical parameter for optimal extraction efficiency [1].
    • Mix thoroughly by vortexing and incubate at room temperature for 30-120 minutes. Contrary to historical methods using elevated temperatures, recent evidence indicates that high temperatures can promote this compound polymerization and should be avoided [1].
    • Centrifuge at 16,000 × g for 2 minutes to pellet cellular debris and retain the supernatant containing extracted this compound.
  • Extract Concentration: Transfer the supernatant to a clean tube and evaporate solvent using a vacuum concentrator/centrifugal evaporator (e.g., SpeedVac system). Reconstitute the dried extract in an appropriate solvent for subsequent chromatographic separation, typically 65% ethanol or mobile phase compatible solvent [4].

Table 2: Comparison of Solvent Systems for this compound Extraction from Microbial Biomass

Extraction Solvent Extraction Efficiency Purity Advantages Limitations
Acidic Ethanol 96% ~90% High yield, minimal steps, room temperature Requires acid handling
Neutral Ethanol ~70% ~80% Simple formulation Lower extraction efficiency
Phosphate Buffer Saline ~60% ~70% Aqueous, green chemistry Poor extraction from vacuoles
Acetone-Ether Systems ~85% ~85% Historical precedence Complex multi-step process

Chromatography Purification Methods

Size-Exclusion Chromatography (SEC) for Initial Purification

Size-exclusion high-performance liquid chromatography (SE-HPLC) serves as a valuable initial purification step for this compound, particularly effective for separating dimeric forms and aggregates from the target monomeric peptide [5]. This technique exploits the differential migration of molecules based on their hydrodynamic volume, with larger aggregates eluting first while monomeric this compound appears later in the chromatogram.

  • Column Selection: Employ a SEC column with appropriate pore size (e.g., silica-based with 100-300 Å pores) to resolve peptides in the 1-5 kDa range. The separation of double-stranded dimers and monomers has been successfully demonstrated using SE-HPLC, providing a means to characterize conformational transitions [5].

  • Mobile Phase Preparation: Utilize an isocratic elution with 100% methanol or a mixture of methanol and aqueous buffer (e.g., 10 mM ammonium acetate). The inclusion of volatile salts facilitates subsequent mass spectrometric analysis if needed [4].

  • Chromatographic Parameters:

    • Flow rate: 0.2-0.5 mL/min for analytical columns (2.1-4.6 mm ID)
    • Injection volume: 5-20 μL of concentrated extract
    • Temperature: Maintain at 25-30°C for retention time stability
    • Detection: Monitor at 220-280 nm, with this compound exhibiting strong absorbance at 253 nm [4]

SEC not only provides purification but also enables assessment of this compound aggregation state, which is critical for understanding its biological activity and stability profile [5].

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC represents the workhorse technique for this compound purification, leveraging interactions between the hydrophobic peptide and stationary phase to achieve high-resolution separation from contaminants. The amphiphilic nature of this compound makes it particularly amenable to this approach, with resolution adjustable through mobile phase composition [2] [4].

  • Column Chemistry: Employ C18 stationary phases (2.1 × 40 mm, 5 μm particle size) for analytical separations, or larger dimensions (e.g., 10 × 250 mm) for preparative applications. The hydrophobic residues (Val, Leu, D-Phe) interact strongly with the alkyl chains, while the Orn residues provide polarity [4].

  • Mobile Phase System:

    • Solvent A: 10 mM ammonium acetate in water (do not adjust pH)
    • Solvent B: 10 mM ammonium acetate in methanol
    • Filter all solvents through 0.2 μm membranes and degass before use [4]
  • Elution Profile: Apply a gradient elution from 30% to 95% Solvent B over 15-25 minutes, with this compound typically eluting between 60-80% organic phase. The use of methanol rather than acetonitrile improves solubility and reduces aggregation tendencies [4].

  • Detection and Collection: Monitor elution at 253 nm (absorption maximum for c-di-GMP and nucleotidic contaminants) and 220 nm (peptide bond absorption). For preparative applications, collect peaks based on UV trigger thresholds and analyze fractions for antimicrobial activity [4].

Ultra-Performance Liquid Chromatography (UPLC) for Analytical Characterization

UPLC coupled with mass spectrometry provides rapid, high-resolution analysis of this compound purity and identity, essential for quality control in pharmaceutical development [1]. The sub-2μm particle columns operated at high pressures deliver superior separation efficiency compared to conventional HPLC.

  • System Configuration: Utilize UPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) with C18 columns (1.7 μm particles, 2.1 × 50 mm). The coupling to mass spectrometry enables definitive identification based on mass detection (1141-1169 Da) and fragmentation patterns [1].

  • Method Parameters:

    • Flow rate: 0.3-0.6 mL/min with gradient elution
    • Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
    • Column temperature: 40-45°C
    • Injection volume: 1-5 μL
    • MS detection: Positive ion mode, m/z range 570-585 for [M+2H]²⁺ ions [1]

This methodology enables not only purity assessment but also detection of this compound homologs that may differ by single amino acid substitutions, providing critical quality attributes for pharmaceutical applications [1].

Method Optimization and Troubleshooting

Chromatographic Parameter Optimization

Achieving optimal resolution of this compound from closely related impurities requires systematic optimization of chromatographic conditions. The resolution between two chromatographic peaks (RAB) is quantitatively defined as RAB = 2Δtr/(wB + wA), where Δtr is the difference in retention times and wA and wB are the baseline peak widths [6]. This relationship guides method development strategies:

  • Retention Factor Optimization: Adjust the organic modifier concentration in the mobile phase to achieve retention factors (k) between 2 and 10 for this compound. The retention factor is calculated as k = (tr - tm)/tm, where tr is the analyte retention time and tm is the column void time [6].

  • Selectivity Enhancement: Modify mobile phase pH to influence the ionization state of Orn residues (pKa ~10.5), though this requires columns stable at alkaline conditions. Alternative approaches include using ion-pairing reagents such as trifluoroacetic acid (0.05-0.1%) or ammonium acetate (5-20 mM) to modulate interactions with charged groups [4].

  • Efficiency Improvements: Maximize theoretical plate number (N) by optimizing flow rates (typically 0.2-1.0 mL/min for analytical columns), column temperature (30-50°C), and gradient steepness. The relationship between resolution and efficiency follows RAB ∝ √N, highlighting the importance of column efficiency to separation quality [6].

Troubleshooting Common Issues
  • Peak Tailing: Address peak tailing through mobile phase pH adjustment or addition of competing bases (e.g., 0.1% triethylamine). Silanol interactions with basic Orn residues often contribute to this phenomenon in reversed-phase separations.

  • Low Recovery: If this compound recovery from the column is suboptimal, consider pre-column saturation with excess peptide to saturate non-specific binding sites, or add organic modifiers (2-10% DMSO) to the sample solvent to improve solubility [5].

  • Retention Time Drift: Maintain consistent column temperature and allow sufficient time for column equilibration between gradient runs (5-10 column volumes). Prepare fresh mobile phase daily to prevent compositional changes due to evaporation [3].

  • Aggregation Artifacts: Should aggregation occur during separation, incorporate 2-5% isopropanol in the mobile phase or use size-exclusion chromatography as an initial purification step to separate monomers from higher-order aggregates [5].

GMP Compliance and Quality Control Considerations

For pharmaceutical development of this compound, chromatography methods must comply with Good Manufacturing Practices (GMP) to ensure product quality, safety, and efficacy [3]. Several critical aspects require attention:

  • Instrument Qualification: Perform comprehensive Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) for all chromatography systems used in quality control testing. Document all qualification activities and maintain records for regulatory inspection [3].

  • Method Validation: Validate HPLC methods according to ICH Q2(R1) guidelines, establishing accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. For this compound purity methods, demonstrate specificity against known related peptides and degradation products [3].

  • System Suitability Testing: Before each analytical sequence, conduct system suitability tests to verify chromatographic performance. Established criteria for this compound methods should include retention time reproducibility (±2%), peak asymmetry (0.8-1.8), theoretical plates (>5000), and resolution from closest eluting impurity (>2.0) [3].

  • Data Integrity: Ensure all chromatographic data meets ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available). Implement 21 CFR Part 11 compliant chromatography data systems with audit trails, electronic signatures, and restricted access [3].

Regular internal audits and mock inspections help identify compliance gaps before regulatory assessments. Maintain comprehensive documentation including instrument qualification records, method validation protocols, system suitability results, calibration records, and training documentation [3].

Conclusion

The chromatography purification methods outlined in these application notes provide a comprehensive framework for obtaining high-purity this compound suitable for research and pharmaceutical development. The integrated approach combining efficient extraction with acidic ethanol and orthogonal chromatographic separation techniques addresses the unique challenges presented by this amphiphilic cyclic peptide. By implementing the optimized protocols for size-exclusion, reversed-phase, and UPLC-MS methodologies, researchers can achieve the purity levels necessary for reliable biological evaluation and potential therapeutic application. Adherence to GMP principles throughout the purification process ensures the quality, consistency, and regulatory compliance required for pharmaceutical development, ultimately supporting the investigation of this compound as a valuable antimicrobial agent with potential expanded clinical applications.

References

Comprehensive Application Notes: Mass Spectrometry Analysis of Gramicidin S and its Analogues

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gramicidin S

This compound (GS) is a cationic cyclic decapeptide antibiotic with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. It exhibits potent broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and some fungi. Despite its efficacy, clinical application is limited to topical use due to significant hemolytic toxicity [1] [2]. The cyclic structure and presence of non-standard amino acids (ornithine and D-phenylalanine) make GS an interesting subject for mass spectrometric analysis, particularly for characterizing novel derivatives designed to improve its therapeutic index [2].

The primary mechanism of action involves disruption of the bacterial cell membrane through formation of an amphiphilic structure with hydrophobic amino acids (D-Phe, Val, Leu) and charged residues (L-Orn) [2]. Recent research has focused on developing GS analogues with reduced cytotoxicity while maintaining antimicrobial potency, creating a need for robust analytical methods to characterize these compounds [1] [3].

Mass Spectrometry Analysis of this compound

Fundamental MS Characteristics and Behavior

This compound (MW = 1141.470 g·mol⁻¹) exhibits unique behavior in mass spectrometry due to its cyclic decapeptide structure and amphiphilic nature [2]. The molecule has eight amide N-H bonds but lacks other acidic functional groups like carboxyl, hydroxyl, or imidazole, which significantly influences its ionization and adduct formation patterns [4].

Key ionization characteristics:

  • Primary ions observed: [GS + H]⁺ and [GS + 2H]²⁺ in positive mode
  • Sodiation patterns: [GS + H - nH + nNa]⁺ and [GS + 2H - nH + nNa]²⁺
  • Deprotonation: [GS - 2H]²⁻ in negative mode, indicating selective deprotonation of two N-H bonds [4]

The extent of sodiation is highly dependent on the proton affinity of anions present in the solution, following the order: OH⁻ (391.1 kcal mol⁻¹) > AcO⁻ (348.8 kcal mol⁻¹) > Cl⁻ (333.8 kcal mol⁻¹) [4].

Experimental Protocols
2.2.1 Sample Preparation for this compound MS Analysis

Materials:

  • This compound standard (commercial source or extracted from microbial biomass)
  • HPLC-grade methanol, water
  • Additives: NaOH, CH₃COONa (AcONa), CH₃COONH₄ (AcONH₄), NH₄Cl, NaCl, CH₃COOH (AcOH)
  • Purification: Solid-phase extraction cartridges (C18)

Extraction Protocol (from microbial biomass):

  • Fermentation: Culture Aneurinibacillus aneurinilyticus in Tryptic Soy Broth (TSB) at 37°C for 7 days [5]
  • Biomass separation: Centrifuge fermented medium at 5,000 rpm for 20 min at 4°C
  • Washing: Wash biomass pellets twice with Milli-Q water
  • Extraction: Treat biomass with ethanol:0.2N HCl (9:1 v/v) using 3:1 ratio of fermented medium to solvent [5]
  • Agitation: Extract for 2 hours at room temperature at 300 rpm
  • Separation: Centrifuge at 5,000 rpm at 4°C to obtain supernatant containing GS [5]

Solution Preparation for MS:

  • Prepare 10⁻⁵ M GS solution in water/methanol (1:1)
  • Add modifiers as needed: 1 mM NaOH, AcONa, NaCl, AcONH₄, NH₄Cl, or 1% AcOH [4]
  • Centrifuge solutions prior to analysis to remove particulate matter
2.2.2 Instrumental Parameters for UPLC-ESI-MS/MS

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5% B to 95% B over 10-15 minutes
  • Flow rate: 0.3 mL/min
  • Injection volume: 5-10 μL [6]

Mass Spectrometry Parameters:

  • Ionization: Electrospray ionization (ESI) positive/negative mode
  • Capillary voltage: 3.0 kV (positive), 2.5 kV (negative)
  • Cone voltage: 30-40 V
  • Source temperature: 120°C
  • Desolvation temperature: 350°C
  • Cone gas flow: 50 L/h
  • Desolvation gas flow: 800 L/h
  • Mass range: m/z 50-2000
  • Collision energy: 15-40 eV (dependent on precursor ion) [4] [6]

Table 1: Characteristic Ions of this compound in ESI-MS under Various Conditions

Solution Condition Primary Ions Observed Sodiation Pattern (n) Notes
No additives [GS+H]⁺, [GS+2H]²⁺ n = 0-1 ([GS+H]⁺), n = 0-3 ([GS+2H]²⁺) Minimal sodiation
1 mM NaOH [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ n up to 7 ([GS+H]⁺), n up to 8 ([GS+2H]²⁺) Extensive deprotonation/sodiation
1 mM AcONa [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ n up to 5 ([GS+H]⁺), n up to 6 ([GS+2H]²⁺) Moderate sodiation
1 mM NaCl [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ n up to 3 ([GS+H]⁺), n up to 4 ([GS+2H]²⁺) Limited sodiation
1% AcOH [GS+H]⁺ predominant n = 0 Protonated ions only
2.2.3 Tandem Mass Spectrometry for Structural Characterization

Fragmentation Parameters:

  • Precursor selection: Isolate target ion with 2-3 m/z window
  • Collision gas: Argon or nitrogen
  • Collision energy: Ramped from 15-40 eV for optimal fragmentation
  • Scan mode: Product ion scan (m/z 100-1200)

Characteristic Fragmentation Patterns:

  • Primary cleavage at amide bonds throughout the cyclic structure
  • Ornithine residues influence fragmentation near turn regions
  • b-ions and y-ions typical of peptide fragmentation
  • Specific fragments distinguishing cyclic vs linear structures [7]
Analysis of this compound Analogues

Recent studies have identified several novel GS analogues with improved therapeutic profiles. MS analysis is crucial for characterizing these derivatives [1] [6].

Table 2: Characterized this compound Analogues and their Mass Spectrometric Properties

Analogue Description Sequence Modifications Theoretical MW (Da) Key Ions Biological Activity
Native this compound cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ 1141.47 [GS+H]⁺ (m/z 1142.48), [GS+2H]²⁺ (m/z 571.74) Potent antibiotic with high hemolysis
Lysine-Substituted Orn → Lys (one replacement) 1155.49 [GS+Lys+H]⁺ (m/z 1156.50) Altered activity spectrum [6]
Double Lysine Orn → Lys (both residues) 1169.51 [GS+2Lys+H]⁺ (m/z 1170.52) Potential reduced toxicity [6]
Diaminobutyric Acid Orn → D-Dab Variable [GS+Dab+H]⁺ (variable m/z) Modified membrane interaction [6]
Stapled Analog GSC-FB Cys substitution + perfluoroaryl bridge ~1260 (estimated) [GSC-FB+H]⁺ (variable) Reduced cytotoxicity, maintained anti-Gram⁺ activity [3]
Stapled Analog GSC-SS Cys substitution + disulfide bridge ~1140 (estimated) [GSC-SS+H]⁺ (variable) Altered conformational rigidity [3]

Advanced Applications and Structural Characterization

Conformational Analysis

Ion mobility-mass spectrometry (IM-MS) studies reveal that cyclic and linear GS analogues exhibit different conformational preferences in the gas phase. The cyclic protonated form typically adopts a collapsed, random coil-type conformation, while linear protonated and sodiated cyclic forms show a preference for β-sheet or β-hairpin structures [7]. These gas-phase structures often mirror those favored in low-dielectric solvents like 2,2,2-trifluoroethanol, demonstrating the relevance of gas-phase studies to solution-phase behavior [7].

Detection of Novel Analogues in Microbial Extracts

UPLC-ESI-MS/MS analysis of GS extracts from Aneurinibacillus aneurinilyticus has identified five distinct GS analogues. The dominant analogue varies with culture conditions:

  • Synthetic medium: Val-Orn-Leu-Phe-Pro-Val-Orn-Leu-Phe-Pro
  • CSL-based medium: Val-Orn-Leu-Phe-Pro-Val-Lys-Leu-Phe-Pro [6]

This demonstrates how mass spectrometry can track variations in non-ribosomal peptide synthesis in response to environmental conditions, providing insights for optimization of fermentation processes.

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound characterization from sample preparation to data interpretation:

GramicidinS_Workflow SamplePrep Sample Preparation Microbial fermentation & extraction MS_Analysis Mass Spectrometry Analysis UPLC-ESI-MS/MS parameters SamplePrep->MS_Analysis Extracted GS solutions Data_Processing Data Processing Peak identification & quantification MS_Analysis->Data_Processing Raw spectral data Structural_Char Structural Characterization Fragmentation analysis & confirmation Data_Processing->Structural_Char Identified ions & adduct patterns Application Biological Application Activity correlation & optimization Structural_Char->Application Structure-activity relationships

Troubleshooting and Optimization

Common Issues and Solutions:

  • Low signal intensity:

    • Check sample concentration and purity
    • Optimize ESI parameters (nebulizer gas flow, capillary voltage)
    • Verify mobile phase composition and pH
  • Excessive sodiation:

    • Use higher purity solvents and additives
    • Implement cleaner sample preparation techniques
    • Consider acidification with 0.1% formic acid
  • Poor chromatographic separation:

    • Optimize gradient conditions
    • Use longer analytical columns for complex mixtures
    • Consider column temperature optimization
  • Insufficient fragmentation:

    • Optimize collision energy (typically 15-40 eV)
    • Verify appropriate precursor ion selection
    • Check collision gas pressure

Conclusion

Mass spectrometry, particularly ESI-MS/MS coupled with UPLC, provides a powerful platform for comprehensive characterization of this compound and its analogues. The protocols outlined here enable researchers to accurately identify GS structures, characterize novel derivatives with improved therapeutic profiles, and understand structure-activity relationships. These methods support ongoing drug development efforts aimed at overcoming the cytotoxicity limitations of native this compound while maintaining its potent antimicrobial activity.

References

Comprehensive Application Notes and Protocols: Gramicidin S in Antimicrobial Susceptibility Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gramicidin S and Antimicrobial Susceptibility Testing

This compound (GS) is a cyclic decapeptide antimicrobial peptide (AMP) naturally produced by Aneurinibacillus migulanus (formerly Bacillus brevis) that demonstrates potent activity against multidrug-resistant pathogens. With the rise of antimicrobial resistance posing a significant global health threat, particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), there is renewed interest in AMPs like this compound as potential therapeutic alternatives. GS exhibits a unique mechanism of action primarily targeting bacterial membranes, making it challenging for bacteria to develop resistance through conventional mechanisms. Unlike many conventional antibiotics, no cases of acquired resistance to GS have been reported in the literature to date, enhancing its appeal for further investigation and development. [1] [2] [3]

The cyclic, C2-symmetrical structure of this compound (cyclo[Pro-DPhe-Leu-Orn-Val]₂) confers exceptional stability and potent antimicrobial activity. The two Pro-DPhe dipeptides form two type II β-turns, while the two Leu-Orn-Val stretches form an antiparallel β-sheet, creating an amphipathic molecular structure that readily interacts with biological membranes. This structural configuration allows GS to effectively disrupt bacterial membrane integrity, leading to cell death. Despite its potent antimicrobial properties, the clinical application of native GS has been largely restricted to topical formulations due to its significant hemolytic toxicity at systemic concentrations. However, recent advances in GS analogue development have yielded derivatives with improved therapeutic indices, renewing interest in its potential for broader therapeutic applications. [2] [3]

Table: Fundamental Properties of this compound

Property Description
Structure Cyclic decapeptide
Amino Acid Sequence cyclo[Pro-DPhe-Leu-Orn-Val]₂
Molecular Weight 1,141-1,169 Da (depending on adducts)
Source Aneurinibacillus migulanus
Primary Mechanism Membrane disruption/permeabilization
Spectrum of Activity Broad-spectrum (Gram-positive > Gram-negative)
Current Clinical Use Topical applications (ophthalmological, dermal)
Resistance Development None reported to date

Antimicrobial Efficacy and Spectrum of Activity

Efficacy Against Gram-Positive Pathogens

This compound demonstrates exceptional potency against Gram-positive bacteria, including multidrug-resistant strains that pose significant clinical challenges. Against Staphylococcus aureus, including methicillin-resistant strains (MRSA), GS exhibits minimal inhibitory concentration (MIC) values ranging from 3.9 to 7.8 μg/mL, demonstrating superior activity compared to many conventional antibiotics. Similarly, against Enterococcus faecium and Enterococcus faecalis, including vancomycin-resistant enterococci (VRE), GS maintains consistently low MIC values of 3.9 to 7.8 μg/mL. This consistent activity across various resistance phenotypes highlights GS's potential for treating infections caused by resistant Gram-positive pathogens. Furthermore, GS has demonstrated potent bactericidal activity against persistent and biofilm-embedded cells of staphylococci and enterococci, achieving complete elimination of these typically treatment-recalcitrant populations at concentrations 5× MIC. [2] [3]

Activity Against Gram-Negative Pathogens

While this compound shows somewhat reduced efficacy against Gram-negative pathogens compared to Gram-positive species, it still maintains clinically relevant activity against several important Gram-negative ESKAPE pathogens. The inherent resistance of Gram-negative bacteria to many antimicrobial agents, including some AMPs, stems from their complex outer membrane structure rich in lipopolysaccharides, which acts as a formidable permeability barrier. However, GS demonstrates MIC values of 31.3 to 62.5 μg/mL against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains. Recent developments in GS analogues have significantly enhanced activity against Gram-negative pathogens through strategic modifications that increase cationicity and optimize hydrophobicity, improving interaction with the negatively charged bacterial outer membrane. These enhanced derivatives show 4 to 8-fold improvements in MIC values against various Gram-negative strains while maintaining activity against Gram-positive pathogens. [1] [2]

Table: Antimicrobial Activity of this compound and Selected Derivatives Against ESKAPE Pathogens

Organism This compound MIC (μg/mL) Derivative VK7 MIC (μg/mL) Enhanced Derivative MIC (μg/mL) Peptide #8 MIC (μg/mL) Peptide #9 MIC (μg/mL)
S. aureus (MRSA) 3.9-7.8 7.8-15.6 2-8 5 8
E. faecium (VRE) 3.9-7.8 3.9 4-8 - -
A. baumannii 31.3-62.5 7.8-31.2 4-32 8 8
K. pneumoniae 31.3-62.5 15.6 16-128 16 16
P. aeruginosa 31.3-62.5 7.8 32-128 32 32
E. cloacae 1.95-62.5 7.8-15.6 - - -

Susceptibility Testing Protocol for this compound

Broth Microdilution Method for MIC Determination

The broth microdilution method represents the reference standard for determining minimum inhibitory concentrations (MICs) of this compound against bacterial pathogens, providing quantitative data essential for both research and potential clinical applications. This method follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability across laboratories. The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth of the microorganism under standardized conditions, providing a fundamental measure of antibacterial potency. [4] [2]

Materials and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (MHB): Prepare according to manufacturer instructions for bacterial susceptibility testing
  • This compound stock solution: Prepare at 1 mg/mL in dimethyl sulfoxide (DMSO) and store at -20°C
  • Sterile 96-well U-bottom microtiter plates: Suitable for antimicrobial susceptibility testing
  • Test organisms: Clinical isolates or reference strains from the ESKAPE group
  • Sterile physiological saline (0.85% NaCl): For bacterial suspension preparation
  • McFarland standards: 0.5 McFarland standard for inoculum preparation

Procedure:

  • Prepare serial dilutions of this compound in cation-adjusted MHB across the microtiter plate, typically ranging from 0.95 μg/mL to 62.5 μg/mL (or extended range as needed)
  • Standardize bacterial inoculum by suspending colonies from overnight agar plates in saline to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL)
  • Further dilute the standardized suspension 1:100 in MHB to achieve approximately 1-2 × 10⁶ CFU/mL
  • Add 100 μL of the adjusted inoculum to each well of the microtiter plate containing the serial antimicrobial dilutions
  • Include appropriate controls: Growth control (inoculum without antimicrobial), sterility control (medium only), and solvent control (DMSO at highest concentration used)
  • Incubate plates at 37°C for 18-24 hours under aerobic conditions
  • Determine MIC endpoints visually as the lowest concentration showing no visible growth

For bactericidal activity confirmation, subculture 100 μL from clear wells onto blood agar plates and incubate for 24-48 hours. The minimum bactericidal concentration (MBC) is defined as the lowest concentration resulting in ≥99.9% reduction of the original inoculum. [4] [2]

The following diagram illustrates the complete workflow for this compound susceptibility testing and efficacy assessment:

GS_Testing_Workflow Start Start Testing Protocol Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep Dilution Perform GS Serial Dilutions (0.95-62.5 μg/mL) Prep->Dilution Inoculation Inoculate Microtiter Plate Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation MIC Read MIC Endpoints (No Visible Growth) Incubation->MIC MBC Subculture for MBC (99.9% Kill Rate) MIC->MBC Toxicity Parallel Toxicity Assessment MIC->Toxicity HC50 Determination Analysis Calculate Therapeutic Index MBC->Analysis Toxicity->Analysis

Toxicity Assessment Protocols

Hemolysis Assay for Eukaryotic Cell Toxicity

The hemolytic activity of this compound and its derivatives represents a critical parameter in assessing potential systemic toxicity and determining therapeutic indices. This assay quantitatively measures the damage to eukaryotic cell membranes by quantifying hemoglobin release from red blood cells exposed to the antimicrobial peptide. The hemolytic concentration 50% (HC₅₀) is defined as the peptide concentration causing 50% hemolysis, providing a standardized metric for comparing toxicity across different GS analogues. Native this compound typically demonstrates HC₅₀ values of approximately 12-35 μg/mL, highlighting its significant hemolytic potential at concentrations close to its antimicrobial MIC values. However, recently developed analogues have achieved substantially improved HC₅₀ values, with some derivatives reaching 84 μg/mL, representing significant progress in mitigating this limitation. [1] [2]

Materials and Reagents:

  • Fresh heparinized human blood from healthy volunteers
  • Physiological saline (0.9% NaCl)
  • Phosphate-buffered saline (PBS), pH 7.4
  • This compound and derivative solutions in PBS (concentration range: 0.95-62.5 μg/mL)
  • Positive control: 1% Triton X-100 solution in PBS
  • Negative control: PBS only
  • Low-speed centrifuge capable of 1,000 × g

Procedure:

  • Prepare red blood cell (RBC) suspension by centrifuging heparinized blood at 1,000 × g for 10 minutes at 10°C, removing plasma and buffy coat
  • Wash RBC pellet three times with 0.9% saline and resuspend to 1/25 packed cell volume in saline
  • Add 100 μL of RBC suspension to equal volumes of peptide dilutions in U-bottom 96-well plates
  • Include controls: Positive control (1% Triton X-100), negative control (PBS only), and solvent control (DMSO at highest concentration used)
  • Incubate plates at 37°C for 1 hour with gentle shaking
  • Centrifuge plates at 1,000 × g for 10 minutes to pellet intact RBCs
  • Transfer 100 μL of supernatant to flat-bottom plates and measure absorbance at 540 nm
  • Calculate percent hemolysis using the formula: [(Abs_sample - Abs_negative)/(Abs_positive - Abs_negative)] × 100

The therapeutic index (TI) can then be calculated as HC₅₀/MIC for each bacterial strain, providing a quantitative measure of selectivity. Recent GS derivatives have demonstrated remarkable improvements in TI values, with some analogues showing 10 to 27-fold enhancements compared to native GS, particularly against Gram-negative pathogens. [1] [2]

Table: Toxicity Profile and Therapeutic Indices of this compound and Derivatives

Peptide HC₅₀ (μg/mL) LDH Release TD₅₀ (μg/mL) Therapeutic Index (E. coli) Therapeutic Index (A. baumannii) Therapeutic Index (S. aureus)
This compound 12.34-35.2 18.7 0.38 1.48 3.16-9.03
Derivative 1 5.90 - - 1.48 2.95
Derivative 7 84.09 - - 21.02 14.02
Derivative 8 32.81 - 4.10 4.10 6.56
Derivative 9 39.21 - 2.45 4.90 4.90
VK7 - >62.5 - - -

Extraction and Purification Protocol for this compound

Efficient One-Step Extraction from Microbial Biomass

The downstream processing of this compound from producer strains represents a critical aspect of its production, particularly given that the peptide accumulates in cellular vacuoles that function as energy storage devices. Traditional extraction methods have involved multiple steps including organic solvent extraction, acidic precipitation, and cell wall disruption, often requiring specialized equipment and generating significant waste. However, recent advances have demonstrated that acidic ethanol extraction provides an efficient, single-step method for GS recovery from Aneurinibacillus aneurinilyticus biomass, achieving extraction efficiencies of up to 96% with approximately 90% purity. This simplified approach represents a significant advancement in the sustainable production of GS, utilizing more environmentally friendly solvents while maintaining high recovery efficiency. [5]

Materials and Reagents:

  • Fermented biomass of A. aneurinilyticus (stationary phase, typically 7-day culture)
  • Extraction solvent: Acidic ethanol (ethanol with 0.1-0.5% HCl)
  • Phosphate-buffered saline (PBS), pH 7.4 (for comparison extractions)
  • Centrifuge capable of processing 1-50 mL samples
  • Rotary evaporator or nitrogen evaporation system
  • Analytical equipment: HPLC system with C18 column, MALDI-TOF-MS or ESI-MS for confirmation

Procedure:

  • Harvest microbial biomass from fermented medium by centrifugation at 5,000 × g for 15 minutes
  • Wash biomass twice with Milli-Q water to remove medium components
  • Resuspend biomass in acidic ethanol solution at a ratio of 1:10 to 1:20 (biomass:extractant)
  • Incubate suspension at room temperature for 30-120 minutes with gentle agitation
  • Remove cellular debris by centrifugation at 10,000 × g for 20 minutes
  • Collect supernatant containing extracted this compound
  • Concentrate extract using rotary evaporation or under nitrogen stream
  • Confirm identity and purity using FTIR, MALDI-TOF-MS, or UPLC-ESI-MS

Critical Parameters:

  • Extraction time: 30-120 minutes (minimal impact on yield beyond 30 minutes)
  • Biomass-to-extractant ratio: Most critical parameter for optimization
  • Temperature: Room temperature recommended to prevent polymerization
  • Acid concentration: 0.1-0.5% HCl in ethanol provides optimal recovery

This efficient extraction protocol enables researchers to obtain high-quality GS for susceptibility testing and further investigation without the need for complex purification schemes, facilitating broader research into this promising antimicrobial peptide. [5]

The following diagram illustrates the extraction and analysis workflow for this compound:

GS_Extraction_Workflow Start Start Extraction Protocol Fermentation Ferment A. aneurinilyticus (7 days, 37°C) Start->Fermentation Harvest Harvest and Wash Biomass Fermentation->Harvest Extraction Extract with Acidic Ethanol (Room Temp, 30-120 min) Harvest->Extraction Centrifugation Centrifuge to Remove Debris Extraction->Centrifugation Concentration Concentrate Supernatant Centrifugation->Concentration Analysis Quality Control Analysis Concentration->Analysis FTIR FTIR Spectroscopy Analysis->FTIR MS MALDI-TOF-MS / ESI-MS Analysis->MS HPLC UPLC/HPLC Analysis Analysis->HPLC Final This compound Extract (90% Purity, 96% Yield) FTIR->Final MS->Final HPLC->Final

Data Interpretation and Quality Control

Interpretation Criteria and Resistance Monitoring

The interpretation of antimicrobial susceptibility testing results for this compound requires careful consideration of both quantitative MIC values and qualitative assessments of bactericidal activity. Currently, no established interpretive criteria (breakpoints) specific to this compound have been recognized by the FDA or standardized by CLSI and EUCAST for systemic applications, reflecting its current status as an investigational antimicrobial for topical use. However, researchers can apply general principles of antimicrobial susceptibility interpretation while monitoring for emerging resistance patterns. The complete absence of reported resistance to GS despite decades of use in topical applications represents a remarkable characteristic that merits continued surveillance as research advances toward potential systemic applications. [4] [6]

Quality Control Recommendations:

  • Reference strains: Include quality control organisms such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853 in each testing run
  • Medium consistency: Use fresh, cation-adjusted Mueller-Hinton Broth from consistent lots to minimize variability
  • Inoculum density: Strictly adhere to 0.5 McFarland standard preparation to ensure appropriate inoculum size (approximately 1-2 × 10⁸ CFU/mL)
  • Incubation conditions: Maintain consistent temperature (35±2°C) and atmospheric conditions (ambient air)
  • Solvent controls: Include DMSO controls at concentrations equivalent to those in test wells to exclude solvent effects
  • Repeat testing: Perform determinations in triplicate to ensure reproducibility, particularly for novel derivatives

The exceptional anti-biofilm and anti-persister activity of GS represents a particularly valuable characteristic worthy of inclusion in advanced susceptibility assessments. For comprehensive evaluation, researchers should consider supplementing standard MIC determinations with time-kill assays against biofilm-embedded cells and persister populations, as GS has demonstrated complete eradication of these typically recalcitrant bacterial subpopulations at concentrations 5× MIC. This enhanced activity profile against difficult-to-treat bacterial populations positions GS and its derivatives as promising candidates for addressing persistent infections that often resist conventional antimicrobial therapy. [3]

Conclusion

This compound represents a promising antimicrobial candidate in the era of escalating multidrug resistance, particularly given its unique mechanism of action and the absence of reported resistance development. The comprehensive protocols outlined in these Application Notes provide researchers with standardized methodologies for evaluating the susceptibility profiles of bacterial pathogens to GS and its derivatives. Recent advances in analogue development have yielded compounds with significantly improved therapeutic indices, addressing the historical limitation of hemolytic toxicity that restricted GS to topical applications. When implemented according to these guidelines, susceptibility testing, toxicity assessment, and extraction protocols will generate reproducible, comparable data that advance our understanding of this important class of antimicrobial peptides and facilitate the development of potentially novel therapeutic options for multidrug-resistant infections. [1] [2] [3]

References

Gramicidin S Antimicrobial Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S demonstrates potent activity against a range of Gram-positive bacteria, including resistant and persistent cells. The table below summarizes key quantitative data from recent studies.

Table 1: Antibacterial Potency of this compound and Select Analogs

Peptide Name / Identifier Target Pathogens Minimum Inhibitory Concentration (MIC) [μg/mL] Key Activity Notes Safety Profile (HC₅₀, μg/mL)
This compound (Native) S. aureus (MSSA, MRSA) [1] [2] 4 [1] [2] Rapid bactericidal action; effective against persister and biofilm cells [2]. 12.34 [1]
E. faecalis, E. faecium [2] ≤ 6.25 [2] Rapid bactericidal effect at 5× MIC [2].
E. coli, P. aeruginosa, K. pneumoniae [3] 32 - 128 [3] Limited native activity against Gram-negative ESKAPE pathogens [3].
Analogue "9" [4] S. aureus (MSSA, MRSA) 8 Negligible hemolytic toxicity; candidate for systemic use [4]. >128 (Negligible) [4]
Analogue "15" [1] S. aureus (MSSA, MRSA) 3 Two-fold improvement in therapeutic index over native GS [1]. Information missing
Analogue "8" [3] E. coli 8 10-fold improvement in therapeutic index over native GS [3]. 32.81 [3]

Key Findings on Efficacy:

  • Supreme Anti-Gram-positive Activity: GS is highly effective against clinical strains of staphylococci and enterococci, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci. Its activity is independent of bacterial resistance patterns [2].
  • Anti-Biofilm and Anti-Persister Activity: A significant advantage of GS is its ability to kill biofilm-embedded cells and dormant persister cells, which are often tolerant to conventional antibiotics. One study found GS to be more effective than temporin L or IDR-1018 in killing mature biofilms [2].
  • Broad-Spectrum Analogs: Recent research has successfully developed GS analogs with significantly improved activity against Gram-negative ESKAPE pathogens (e.g., E. coli, K. pneumoniae) by enhancing peptide cationicity and modulating hydrophobicity [3].

Efficacy & Safety Considerations for Topical Application

The primary challenge for the broader application of native this compound is its hemolytic toxicity, which currently restricts its use mainly to topical formulations [5] [1] [2].

Table 2: Therapeutic Index (TI) of this compound Analogs against Gram-negative Pathogens

The therapeutic index (TI), often calculated as HC₅₀/MIC, indicates the safety window of a compound. A higher TI is desirable. The following data demonstrates progress in designing safer, broader-spectrum analogs [3].

Peptide Identifier E. coli TI K. pneumoniae TI P. aeruginosa TI A. baumannii TI
Native this compound [3] 0.38 0.10 0.10 1.54
Analogue 8 [3] 4.10 2.05 1.03 4.10
Analogue 9 [3] 2.45 2.45 1.23 4.90
Analogue 7 [3] 5.26 2.63 2.63 21.02

Strategies to Mitigate Toxicity:

  • Rational Design of Analogs: Modifying the β-turn and β-strand regions of the GS molecule can dramatically reduce hemolytic and nephrotoxic effects while preserving or even enhancing antibacterial potency. Some analogs show a 12-fold expansion of the therapeutic window [1] [4].
  • Advanced Delivery Systems: Encapsulation of GS in nanocarriers (e.g., specific liposomes or star-like polymers) can modulate its interaction with cell membranes. This approach aims to enhance delivery to bacterial targets while reducing harmful interactions with host cells, potentially paving the way for new formulation strategies [6].

Mechanism of Action and Experimental Workflow

Understanding the multi-faceted mechanism of GS is crucial for designing application experiments. The following diagram integrates its key actions on bacterial cells, particularly against resistant and persistent forms.

GramicidinS This compound Application PrimaryAction Primary Action: Membrane Binding GramicidinS->PrimaryAction Biofilm Effective Against Biofilms GramicidinS->Biofilm Persister Kills Persister Cells GramicidinS->Persister ResistantStrains Effective Against Resistant Strains (MRSA, VRE) GramicidinS->ResistantStrains PoreFormation Pore Formation & Disruption PrimaryAction->PoreFormation IonLeakage K⁺ Ion Efflux / Loss of Membrane Integrity PoreFormation->IonLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath

Diagram: Multimodal Antibacterial Mechanism of this compound. GS primarily targets the cell membrane, causing disruption and ion leakage that leads to rapid cell death. A key advantage for topical use is its concurrent ability to eliminate biofilm-associated bacteria, dormant persister cells, and multidrug-resistant strains like MRSA [5] [2].

Future Research and Protocol Development

To advance this compound topical applications, your research can focus on the following fronts:

  • Developing Detailed Formulation Protocols: Future work is needed to create standardized procedures for incorporating GS and its safer analogs into topical bases like gels, creams, and sprays, including stability and compatibility testing.
  • Establishing Standardized Efficacy Testing: Develop robust in vitro and ex vivo protocols to evaluate the performance of GS formulations against biofilms relevant to skin infections.
  • Exploring Synergistic Combinations: Investigate GS in combination with other antibiotics or excipients to broaden its spectrum, overcome its limitations against Gram-negative bacteria, and potentially further reduce required doses and toxicity [6].

References

Gramicidin S in Membrane Channel Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Gramicidin S

This compound (GS) is a cyclic decapeptide antibiotic first isolated in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova from the gram-positive bacterium Brevibacillus brevis. [1] It was extensively used in Soviet military hospitals during World War II for treating infected wounds, representing one of the earliest commercially produced antibiotics. [1] [2] GS exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as some fungi. [1] Despite being in use for over 80 years, bacterial resistance to GS remains virtually nonexistent, making it an increasingly important compound in the era of multidrug-resistant pathogens. [2]

The clinical application of GS is currently limited to topical formulations due to its significant hemolytic toxicity toward eukaryotic cells. [1] [3] However, ongoing research focuses on developing GS analogues with improved therapeutic indices, potentially expanding its clinical utility beyond current limitations. [3] [4] GS belongs to the family of nonribosomal peptides (NRPs), biosynthesized by a template-driven mechanism without direct ribosomal involvement, which contributes to its unique structural properties and resistance to proteolytic degradation. [1]

Molecular Structure and Characteristics

Primary and Secondary Structure

This compound possesses a highly symmetric structure with the primary sequence: cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. [1] This cyclodecapeptide is constructed as two identical pentapeptides joined head-to-tail, forming a stable cyclic structure that distinguishes it from linear gramicidins (Gramicidin D). [1] [5] The molecule incorporates two unusual structural elements: ornithine (a non-proteinogenic amino acid) and D-phenylalanine (the atypical stereoisomer of phenylalanine). [1]

The secondary structure of GS is characterized by an antiparallel β-sheet conformation stabilized by four intramolecular hydrogen bonds between the valine and leucine residues of the two pentapeptide strands. [1] [6] This structure creates a rigid molecular framework with distinct amphiphilic character – one face presents hydrophobic side chains (Val, Leu, D-Phe), while the opposite face presents hydrophilic residues (Orn) with positively charged amino groups. [1] [3] This amphiphilicity is crucial for GS's interaction with biological membranes and its biological activity.

Biosynthesis

GS is synthesized by the This compound synthetase enzyme complex consisting of two primary components: GrsA (126 kDa) and GrsB (510 kDa). [1] [6] This nonribosomal peptide synthesis mechanism involves several specialized domains:

  • Adenylation (A) domains: Activate specific amino acids using ATP
  • Thiolation (T) domains: Covalently attach activated amino acids via 4'-phosphopantetheine prosthetic groups
  • Condensation (C) domains: Form peptide bonds between adjacent amino acids
  • Epimerization (E) domain: Specifically converts L-Phe to D-Phe in GrsA
  • Thioesterase (TE) domain: Cyclizes and releases the mature decapeptide

The biosynthesis initiates with GrsA loading D-Phe, followed by the sequential addition of Pro, Val, Orn, and Leu by GrsB modules. [1] The TE domain ultimately catalyzes the head-to-tail cyclization of two pentapeptide units, forming the characteristic cyclic decapeptide structure of GS. [1]

Table 1: Key Structural Characteristics of this compound

Characteristic Description Functional Significance
Primary Structure cyclo(Val-Orn-Leu-D-Phe-Pro)₂ Cyclic structure provides stability against proteases
Molecular Weight 1141.470 g·mol⁻¹ [1]
Structural Motif Antiparallel β-sheet Forms stable amphiphilic structure
Charged Residues Ornithine (positively charged) Enables electrostatic interactions with membranes
Hydrophobic Residues Val, Leu, D-Phe Facilitates membrane integration
Special Features D-amino acids, cyclic structure Evades bacterial resistance mechanisms

Mechanisms of Membrane Interaction

Membrane Permeabilization

The primary antimicrobial mechanism of GS involves disruption of bacterial membrane integrity, though the exact molecular details continue to be elucidated. [2] GS initially associates with lipid bilayers through electrostatic interactions between its positively charged ornithine residues and negatively charged phospholipid head groups (particularly phosphatidylglycerol) abundant in bacterial membranes. [3] [7] Following this initial attachment, GS penetrates into the membrane interface region, locating near the glycerol backbone of phospholipids. [7]

The amphiphilic nature of GS enables it to integrate into membranes with its hydrophobic face oriented toward lipid tails and hydrophilic face toward aqueous interfaces. [3] This integration causes substantial perturbation of lipid packing, leading to increased membrane permeability and dissipation of vital ion gradients. [3] [7] At higher concentrations, GS can induce formation of non-lamellar lipid phases, potentially culminating in membrane disintegration. [7] The permeabilization effect results in leakage of potassium ions, phosphate, and other intracellular components, ultimately causing cell death. [1] [3]

Channel Formation and Pore Structures

While GS was traditionally thought to cause generalized membrane disruption, recent evidence suggests it can form defined transmembrane channels under specific conditions. [8] [2] Crystallographic studies of GS complexed with urea reveal that GS molecules can arrange around a central axis forming suggestive channels with inner diameters ranging from 3.4 to 6.3 Å. [8] These channels are lined by main-chain atoms and ornithine side chains, creating hydrophilic pores through which ions and small molecules may pass. [8]

Advanced electrophysiological studies demonstrate that GS induces transient defects rather than stable pores in lipid bilayers. [7] These defects appear as brief current fluctuations in electrophysiological recordings, distinct from the stable conductance events produced by dedicated channel-forming peptides like gramicidin A. [7] [2] The transient nature of these permeability pathways may explain why GS remains highly effective against bacteria while minimizing the development of resistance.

Additional Cellular Targets

Beyond membrane disruption, emerging research indicates GS affects additional cellular targets:

  • Membrane protein delocalization: GS causes mislocalization of peripheral membrane proteins involved in cell division and cell envelope synthesis, particularly in bacteria. [2]
  • DNA interactions: Some studies suggest GS can bind to DNA, though the physiological relevance remains unclear. [2]
  • Synergistic effects: At sub-lytic concentrations, GS enhances membrane adsorption and pore formation by other membrane-active agents, including certain chemotherapy drugs. [7]

The following diagram illustrates the current understanding of GS's mechanism of membrane interaction:

GS_Mechanism cluster_Membrane Bacterial Membrane GS This compound in solution Approach Electrostatic approach to membrane GS->Approach 1. Initial attachment Adsorption Membrane adsorption and conformational change Approach->Adsorption 2. Orn+ interacts with lipid headgroups LipidHead Anionic phospholipid headgroups Approach->LipidHead Electrostatic attraction PoreFormation Transient pore/ defect formation Adsorption->PoreFormation 3. Hydrophobic face integrates into bilayer LipidTail Hydrophobic lipid tail region Adsorption->LipidTail Hydrophobic insertion Disruption Membrane disruption and ion leakage PoreFormation->Disruption 4. Ion gradient collapse Consequences Cell death Disruption->Consequences 5. Loss of cellular homeostasis

Diagram 1: this compound membrane interaction mechanism. GS initially attaches to anionic membrane surfaces via electrostatic interactions, then undergoes conformational changes and inserts into the bilayer, ultimately forming transient pores that disrupt membrane integrity.

Experimental Protocols

Electrophysiological Characterization of GS-Induced Membrane Conductance

Objective: To detect and characterize GS-induced permeability in model lipid membranes using electrophysiological recordings.

Materials and Equipment:

  • Planar lipid bilayer chamber (e.g., Warner Instruments)
  • Data acquisition system with amplifier (e.g., Axopatch 200B)
  • Synthetic lipids (POPG/POPE, 3:1 ratio mimicking bacterial membranes)
  • GS stock solution (1 mM in DMSO)
  • Electrolyte solution (100 mM KCl, 5 mM HEPES, pH 7.4)

Procedure:

  • Membrane Formation: Form planar lipid bilayers across a 100-200 μm aperture by the Montal-Mueller technique using POPG/POPE (3:1) in pentane.
  • Baseline Recording: After membrane stabilization, record baseline current for 5 minutes at holding potentials ranging from -100 to +100 mV to confirm membrane integrity.
  • GS Application: Add GS to the aqueous phase (cis side) to final concentrations of 1 nM to 1 μM. Mix gently without disturbing the bilayer.
  • Current Recording: Record membrane currents for 30-60 minutes at +50 mV holding potential. Use low-pass filtering at 1 kHz and sample at 5 kHz.
  • Event Analysis: Identify and characterize transient current events using detection algorithms (threshold: 2× RMS noise).
  • Concentration Response: Repeat with increasing GS concentrations to establish dose-response relationship.

Data Analysis:

  • Calculate event frequency (events/min), amplitude (pA), and duration (ms) for each concentration.
  • Plot conductance histograms to identify predominant conductance states.
  • Fit concentration-response data to determine apparent binding affinity.

Expected Results: GS typically induces brief, transient current events (duration: <10 ms) rather than stable conductance states. Event frequency increases with GS concentration, but individual event characteristics remain relatively constant. [7] [2] No well-defined single-channel conductance states are typically observed, consistent with a defect-like rather than channel-like mechanism.

Liposome Leakage Assay for Membrane Permeabilization

Objective: To quantify GS-induced permeability using fluorescent dye leakage from unilamellar liposomes.

Materials and Equipment:

  • Large unilamellar vesicles (LUVs, 100 nm diameter)
  • Fluorescent dye (e.g., calcein, carboxyfluorescein, or ANTS/DPX pair)
  • Fluorescence spectrophotometer with temperature control
  • Extrusion apparatus
  • Gel filtration columns (Sephadex G-50)

Procedure:

  • Liposome Preparation: Prepare LUVs containing self-quenching concentrations of fluorescent dye (e.g., 50 mM calcein) in appropriate buffer (10 mM HEPES, 100 mM NaCl, pH 7.4).
  • Remove External Dye: Separate encapsulated dye from free dye using gel filtration chromatography.
  • Baseline Fluorescence: Measure baseline fluorescence (λ_ex = 490 nm, λ_em = 520 nm for calcein) of liposome suspension.
  • GS Addition: Add GS to liposome suspension (final concentrations: 0.1-10 μM) while continuously monitoring fluorescence.
  • Total Leakage Determination: After 10-20 minutes, add Triton X-100 (0.1% v/v) to achieve complete dye release for normalization.
  • Data Calculation: Calculate percentage leakage at each time point using the formula: % Leakage = (F_sample - F_initial) / (F_Triton - F_initial) × 100

Expected Results: GS typically causes rapid, concentration-dependent dye release from anionic liposomes, with minimal effect on neutral (zwitterionic) liposomes at low concentrations. [3] [6] The kinetics often show a rapid initial phase followed by a plateau, suggesting a limited number of productive binding sites or potential peptide-induced vesicle aggregation at higher concentrations.

Membrane Binding Studies Using Direct Detection Method

Objective: To quantitatively measure GS binding to lipid membranes and its effect on subsequent compound adsorption.

Materials and Equipment:

  • Liposome preparation (as in Protocol 4.2)
  • Ultracentrifuge with fixed-angle rotor
  • HPLC system with UV/fluorescence detection
  • Alternative: Isothermal Titration Calorimetry (ITC) system

Procedure:

  • Liposome Preparation: Prepare LUVs (0.5-5 mM lipid) in appropriate buffer.
  • Binding Incubation: Incubate GS (0.1-10 μM) with liposomes for 15-30 minutes at desired temperature.
  • Separation: Separate membrane-bound from free GS using ultracentrifugation (200,000 × g, 30 minutes, 4°C).
  • Quantification: Quantify free GS concentration in supernatant using HPLC or fluorescence detection.
  • Data Analysis: Calculate bound GS using mass balance and fit to appropriate binding models.

Alternative ITC Method:

  • Fill sample cell with liposome suspension (0.5-1 mM lipid).
  • Fill syringe with GS solution (10-50× anticipated K_d).
  • Perform sequential injections with adequate spacing between injections.
  • Analyze heat data using appropriate binding models.

Expected Results: GS exhibits strong partitioning into lipid bilayers with preferential binding to anionic over zwitterionic membranes. [7] [6] Binding isotherms typically show cooperative behavior at higher peptide-to-lipid ratios. The presence of GS at sub-lytic concentrations can significantly enhance membrane adsorption of other hydrophobic compounds, demonstrating its membrane-perturbing effect. [7]

Table 2: Comparison of Experimental Methods for Studying GS-Membrane Interactions

Method Key Parameters Measured Advantages Limitations Typical GS Concentrations
Electrophysiology Single-channel conductance, event frequency, duration High temporal resolution, detects transient events Artificial membrane system, technical expertise required 1 nM - 1 μM [7] [2]
Liposome Leakage Membrane permeability, kinetics of release High throughput, physiologically relevant lipid compositions Ensemble averaging, dye-membrane interactions possible 0.1 - 10 μM [3] [6]
Binding Studies Binding constants, stoichiometry, thermodynamics Direct quantification, thermodynamic parameters Separation challenges, model-dependent analysis 0.1 - 10 μM [7]
Calorimetry (DSC) Phase transition behavior, membrane perturbation Model-free, information on cooperativity High sample concentration required, limited structural info 1 - 20 mol% relative to lipid [6]
Spectroscopy (NMR, FTIR) Molecular structure, membrane location, orientation Atomic-level structural information Technical complexity, sample limitations 1 - 10 mol% relative to lipid [7] [6]

Recent Advances and Therapeutic Potential

GS Analogues with Improved Therapeutic Indices

Extensive structure-activity relationship (SAR) studies over the past 80 years have identified key strategies for improving GS's therapeutic potential:

  • Ornithine modifications: Replacement with diaminobutyric acid (Dab) or diaminopropionic acid (Dap) residues reduces hemolysis while maintaining antimicrobial activity. [3] [4]
  • Aromatic residue engineering: Modifications to D-Phe residues, particularly introducing bulky hydrophobic substituents, can enhance specificity for bacterial versus eukaryotic membranes. [3]
  • Ring size variations: Expanding the macrocyclic ring to 12-14 residues or contracting to 8 residues alters membrane interaction mechanisms and biological activity. [3]
  • Turn modifications: Structural alterations in the β-turn regions (particularly Pro residues) modulate conformational flexibility and membrane selectivity. [3]

These systematic modifications have yielded GS analogues with dramatically reduced hemolytic activity (10-100× improvement) while maintaining or even enhancing antimicrobial potency against drug-resistant pathogens. [3] [4]

Synergistic Applications

Recent research reveals that GS exhibits potent synergistic effects when combined with other membrane-active agents:

  • Chemotherapy enhancement: GS at nanomolar concentrations (below its defect-forming threshold) increases membrane adsorption and pore formation by certain chemotherapy drugs, suggesting potential applications in overcoming drug resistance in cancer therapy. [7]
  • Antibiotic combinations: GS enhances the membrane-permeabilizing activity of other antimicrobial peptides, including gramicidin A and alamethicin, through modulation of general membrane physical properties. [7]
  • Membrane property modulation: Below its antimicrobial concentration, GS alters membrane stiffness, curvature profiles, and elasticity, facilitating the function of other integral membrane proteins and pore-forming agents. [7]

These findings suggest potential applications for GS derivatives as membrane-sensitizing agents that could enhance the efficacy of conventional antibiotics or anticancer drugs, particularly against resistant strains and tumors.

The following workflow summarizes a comprehensive approach to GS research and analogue development:

GS_Workflow cluster_Biophysical Biophysical Characterization cluster_Bioassay Biological Assays Start GS Research Project Design Analogue Design (SAR analysis) Start->Design Synthesis Peptide Synthesis (Solid-phase or enzymatic) Design->Synthesis CharPhys Biophysical Characterization Synthesis->CharPhys Bioassay Biological Assays CharPhys->Bioassay CD Circular Dichroism (Secondary structure) DSC Calorimetry (Membrane interactions) NMR NMR Spectroscopy (3D structure) EP Electrophysiology (Channel formation) DataInt Data Integration and Optimization Bioassay->DataInt MIC Antimicrobial Activity (MIC determination) Hemolysis Hemolysis Assay (Toxicity assessment) Cytology Bacterial Cytological Profiling Synergy Synergy Studies (Combination effects) DataInt->Design Iterative optimization

Diagram 2: Comprehensive research workflow for this compound analogue development. The iterative process integrates biophysical characterization with biological assessment to optimize therapeutic potential.

Table 3: Promising this compound Analogues and Their Therapeutic Potential

Analogue Type Key Structural Modifications Antimicrobial Activity Hemolytic Activity Therapeutic Index
Dab derivatives Orn → diaminobutyric acid Maintained vs. Gram-positive 5-10× reduced Improved 5-10× [3] [4]
Aromatic-modified D-Phe ring substitutions Variable (depends on substituent) Generally reduced Improved up to 20× [3]
Ring-expanded 12-14 residue macrocycles Enhanced vs. some pathogens Significantly reduced Improved 10-50× [3]
Turn-modified Pro → other turn-inducing residues Maintained or slightly reduced 2-5× reduced Improved 2-5× [3]
Peptidomimetic Non-peptide backbone elements Variable Generally reduced Case-dependent [4]

Conclusion and Future Perspectives

This compound remains a molecule of significant interest in membrane channel research more than eight decades after its discovery. Its unique structural features, versatile membrane interactions, and exceptional resistance profile continue to provide valuable insights into fundamental membrane biology and antibiotic action. Recent advances in understanding its multifaceted mechanism have revealed that GS employs a more sophisticated approach to membrane disruption than previously appreciated, involving specific protein delocalization effects in addition to generalized membrane permeabilization. [2]

The ongoing development of GS analogues with improved therapeutic indices demonstrates the potential to overcome the hemolytic limitations that have restricted GS to topical applications. [3] [4] Particularly promising are recent findings that GS can enhance membrane permeability to other therapeutic agents, suggesting potential applications as combination therapy sensitizers against resistant infections and possibly in oncology. [7]

Future research directions should focus on:

  • Structural optimization of GS analogues for systemic administration
  • Mechanistic studies of GS-induced protein delocalization in bacterial membranes
  • Exploration of synergistic combinations with conventional antibiotics
  • Development of GS-derived compounds for non-antibiotic applications (e.g., anticancer enhancers)

As antibiotic resistance continues to escalate, the timeless lessons from GS research underscore the value of membrane-targeting antimicrobial strategies to which bacteria struggle to develop resistance. GS continues to serve as both a valuable experimental tool in membrane biophysics and a promising scaffold for developing next-generation antimicrobial agents.

References

Sample Preparation Methods for Gramicidin S

Author: Smolecule Technical Support Team. Date: February 2026

The appropriate sample preparation method depends on your starting material. The table below summarizes two validated approaches:

Starting Material Method Key Steps & Conditions Solvent Reference

| Fermentation Biomass (e.g., A. aneurinilyticus) | Solid-Liquid Extraction [1] | 1. Centrifuge fermented medium (5000 rpm, 20 min, 4°C). 2. Wash biomass twice with Milli-Q water. 3. Extract with Acidic Ethanol at a controlled biomass-to-solvent ratio for 30-120 min at room temperature. 4. Use extract for HPLC after necessary dilution/filtration. | Acidic Ethanol [1] | [1] | | Pharmaceutical Formulation / Standard | Solvent Dissolution [2] | 1. Accurately weigh ~10 mg of Gramicidin S. 2. Dissolve in Methanol in a 100 mL volumetric flask. 3. Sonicate and dilute to the mark to make a ~100 µg/mL stock solution. 4. Further dilute with methanol to working concentrations (e.g., 10-50 µg/mL). 5. Filter through a 0.22 µm membrane before HPLC injection. | Methanol [2] | [2] |

Optimized HPLC Method for Analysis

The following gradient HPLC method has been optimized for the separation of this compound, often in complex mixtures such as wastewater or pharmaceutical formulations [2].

| Parameter | Specification | | :--- | :--- | | Column | Zorbax C18 (250 mm × 4.6 mm, 5 µm) [2] | | Mobile Phase A | 0.25 M Potassium Dihydrogen Phosphate Buffer, pH 3.6 [2] | | Mobile Phase B | Methanol [2] | | Gradient Program | Time (min) | % Mobile Phase B | ------|-----------------| 0 | 77% | 2 | 77% | 6 | 87.7% | | Flow Rate | 1.3 mL/min [2] | | Detection Wavelength | 224 nm, 234 nm, or 240 nm (adjust based on specificity needs) [2] | | Injection Volume | 20 µL [2] | | Run Time | ~6 minutes [2] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for sample preparation and HPLC analysis, integrating the methods described above.

cluster_1 Choose Sample Preparation Path cluster_2 Path A: Biomass Processing cluster_3 Path B: Standard Preparation Start Start Sample Preparation Source Select Sample Source Start->Source Biomass Fermentation Biomass Source->Biomass Standard Standard/Formulation Source->Standard A1 Centrifuge & Wash Biomass Biomass->A1 B1 Weigh this compound Standard->B1 A2 Extract with Acidic Ethanol A1->A2 A3 Clarify Extract A2->A3 EndPrep Filter (0.22 µm) A3->EndPrep B2 Dissolve in Methanol B1->B2 B3 Dilute to Working Concentration B2->B3 B3->EndPrep HPLC HPLC Analysis EndPrep->HPLC

Key Practical Considerations

  • Linearity and Range: The described HPLC method has been validated for this compound in the concentration range of 10.00–50.00 µg/mL [2].
  • Method Advantages: This optimized method offers a short run time, uses a simpler mobile phase, and reduces solvent consumption compared to older methods, making it more environmentally friendly and cost-effective [2].
  • Extraction Efficiency: When extracting from biomass, the biomass-to-solvent ratio is a critical parameter for yield, while extraction time (30-120 min) has minimal impact [1]. Acidic ethanol is a highly efficient and relatively green solvent for this purpose [1].
  • Handling and Stability: Store stock and standard solutions appropriately (e.g., -20°C) to maintain stability. The use of acidic buffers in the mobile phase requires careful pH monitoring and regular column cleaning.

References

Gramicidin S: Basic Properties and Handling Overview

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S (GS) is a cyclic decapeptide antibiotic with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂ and a molecular weight of 1141.45 g/mol [1] [2]. It is a cationic, amphiphilic molecule known for its potent antibacterial and hemolytic activities [1]. Proper handling is crucial due to its membranotropic nature and sensitivity to certain conditions.

Solubilization Protocols

The following table summarizes the primary solvents and conditions for solubilizing this compound.

Solvent Concentration Conditions Notes / Key Applications
DMSO [2] 100 mg/mL (87.61 mM) Use ultrasonic bath if needed. Primary stock solution; hygroscopic, use newly opened DMSO aliquots.
Acidic Ethanol (e.g., with HCl) [3] Not specified Room temperature, 30-120 min extraction. Green, one-step extraction from microbial biomass; yields high-purity GS (90%).
Ethanol [3] Not specified Room temperature. Solvent for extraction; high temperatures (>40°C) may cause GS polymerization.
Phosphate Buffer Saline (PBS) [3] Not specified Room temperature. Aqueous solvent for applications; used in in vivo studies [2].

Storage and Stability Protocols

The table below outlines the recommended storage conditions to maintain this compound stability over time.

Form Temperature Duration Container / Environment
Powder [2] -80°C 2 years Sealed storage, away from moisture and light.
Powder [2] -20°C 1 year Sealed storage, away from moisture and light.
Solution in DMSO [2] -80°C 6 months Sealed storage, aliquoted to avoid repeated freeze-thaw cycles.
Solution in DMSO [2] -20°C 1 month Sealed storage, aliquoted to avoid repeated freeze-thaw cycles.

Experimental Workflow: From Extraction to Analysis

For researchers aiming to extract this compound directly from bacterial biomass, the following workflow, based on a recent green extraction method, can be followed [3]. The process is visualized in the diagram below.

Start Start: Fermented Medium with A. aneurinilyticus Biomass A Centrifugation (5,000 rpm, 20 min, 4°C) Start->A B Wash Pellet (Twice with Milli-Q Water) A->B C Solid-Liquid Extraction (Acidic Ethanol, Room Temp, 30-120 min) B->C D Centrifugation (Separate Extract from Biomass) C->D E Analyze Extract (FTIR, MALDI-TOF-MS, UPLC-ESI-MS) D->E End Final GS Extract (Store per Protocol) E->End

Diagram 1: this compound Extraction and Analysis Workflow.

Detailed Protocol Steps:

  • Biomass Harvesting: Centrifuge the fermented medium (e.g., Tryptic Soy Broth) containing Aneurinibacillus aneurinilyticus at 5,000 rpm for 20 minutes at 4°C to pellet the cells [3].
  • Biomass Washing: Resuspend the cell pellet in Milli-Q water and centrifuge again. Repeat this washing step twice to remove medium components [3].
  • Solid-Liquid Extraction: Add acidic ethanol to the washed biomass pellet. The biomass-to-solvent ratio is a critical parameter for high yield [3].
    • Agitate the mixture for 30 to 120 minutes at room temperature. Note that extraction time has minimal impact on yield within this range [3].
    • Important: Avoid high temperatures (>40°C) during extraction or subsequent handling, as this can lead to the polymerization of this compound [3].
  • Separation of Extract: Centrifuge the mixture to separate the supernatant (containing this compound) from the spent biomass [3].
  • Analysis and Characterization: The extract can be analyzed using techniques like FTIR, MALDI-TOF-MS, and UPLC-ESI-MS to confirm the identity and purity of this compound [3].

Critical Considerations for Handling

  • Hemolytic Activity: this compound is highly hemolytic, which limits its clinical use to topical applications [1] [4]. Appropriate safety measures should be taken when handling the compound.
  • Stability Warning: A 2023 study highlighted that high temperatures can induce the polymerization of this compound [3]. Therefore, all procedures, including extraction, solubilization, and storage, should be carried out at room temperature or lower whenever possible.
  • Solvent Purity: When using DMSO for stock solutions, ensure it is of high purity and newly opened, as hygroscopic DMSO can absorb water and affect solubility and stability [2].

References

Gramicidin S Extraction & Purification Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following detailed protocol for extracting Gramicidin S directly from microbial biomass using an efficient, one-step green method is adapted from a recent study [1]. This serves as a critical first step for obtaining the peptide for subsequent analysis.

  • Producing Strain: Aneurinibacillus aneurinilyticus (CECT 9939) [1].
  • Culture Conditions: Fermentation in Tryptic Soy Broth (TSB) at 37°C for 7 days to reach the stationary phase [1].
  • Biomass Harvesting: Centrifuge the fermented medium, wash the biomass pellet twice with Milli-Q water, and dry it gravimetrically at 105°C for 48 hours [1].

The table below summarizes the key parameters for the extraction process:

Parameter Details & Optimal Conditions
Recommended Extractant Acidic ethanol [1]

| Key Steps | 1. Solid-liquid extraction of dried microbial biomass [1]. 2. Characterization via FTIR, MALDI-TOF-MS, and UPLC-ESI-MS [1]. | | Optimal Ratio | Biomass-to-extractant ratio is a critical parameter [1]. | | Optimal Duration | 30–120 minutes (minimal impact on yield) [1]. | | Key Advantage | Achieves approximately 96% extraction yield with 90% purity in a single step [1]. |

Analytical & Biophysical Study Methods

For researching this compound's mechanism of action, particularly its folding and insertion into membranes, a sophisticated biophysical approach is required. The following method uses shear flow to align membranes and study peptide orientation.

gramicidin_ld_workflow start Prepare Small Unilamellar Vesicles (SUVs) a Add this compound (in solvent like TFE) start->a b Load Sample into Couette Flow Cell a->b c Apply Shear Flow (Rotate outer cylinder) b->c d Vesicles Elongate & Align Circumferentially c->d e Probe with Polarized Light (Beam parallel to flow direction) d->e f Measure Linear Dichroism (LD) LD = A_parallel - A_perpendicular e->f g Interpret LD Signal (Negative LD → peptide perpendicular to membrane normal) f->g

Overview: This technique is used to study the kinetics of Gramicidin insertion and its orientation within a lipid bilayer [2]. When subjected to shear flow in a Couette cell (with concentric cylinders), spherical liposomes deform and align. This allows researchers to use polarized light to probe the orientation of peptide molecules relative to the membrane [2].

Key Experimental Parameters [2]:

  • Lipid Membrane: Small unilamellar phosphatidylcholine (PC) vesicles at 1.8 mg/mL.
  • This compound Solution: Dissolved in Trifluoroethanol (TFE), then diluted to 10% (v/v) TFE/water for a final concentration of 50–200 µg/mL.
  • Shear Flow Alignment: Achieved in a micro-volume Couette flow cell.
  • Data Triangulation: Linear Dichroism (LD) provides orientation data and should be combined with Circular Dichroism (CD for backbone conformation) and stopped-flow fluorescence (for lipid association kinetics) for a comprehensive model [2].

Interpretation: Under these conditions, research indicates that the processes of this compound insertion and folding into the membrane occur as a concerted process—they cannot be separated temporally [2]. A negative LD signal at around 230 nm suggests the peptide is inserted and oriented relatively perpendicular to the membrane normal [2].

Key Considerations for Researchers

  • No Acquired Resistance: this compound remains a compelling research target as there are no reported cases of acquired bacterial resistance to date [3].
  • Derivatives for Improved Profile: Recent studies focus on synthesizing derivatives with enhanced cationicity and modulated hydrophobicity to improve efficacy against Gram-negative pathogens and reduce hemolytic toxicity [3].
  • Handling and Storage: Be aware that high temperatures during extraction (e.g., above 40°C) can lead to the polymerization of this compound, degrading sample quality [1].

References

optimizing Gramicidin S purification yield

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most efficient single-step extraction method for Gramicidin S? The most efficient method identified is a one-step solid-liquid extraction using acidic ethanol (a mixture of ethanol and 0.2 N HCl in a 9:1 v/v ratio) at room temperature. This method can extract up to 96% of this compound from Aneurinibacillus aneurinilyticus biomass with a purity of approximately 90% [1] [2].

  • Q2: Which factor most critically impacts the extraction yield? The biomass-to-extractant ratio is a critical parameter for maximizing yield. In contrast, the extraction time (within a range of 30 to 120 minutes) has been shown to have a minimal impact [1] [2].

  • Q3: My final extract has low purity. What can I do? Ensure you are not using excessively high temperatures during extraction, as recent studies indicate that temperatures above 40°C can lead to the polymerization of this compound, which may complicate purification and affect purity [1] [2]. Always use high-purity solvents and consider a second brief extraction cycle to recover residual product without significantly diluting the purity.

  • Q4: The antimicrobial activity of my extract is inconsistent. Why might this be? The specific analogs of this compound produced can vary based on the fermentation medium. Different analogs (e.g., with Ornithine replaced by Lysine or diaminobutyric acid) exhibit different bioactivities [3] [4]. Standardizing your culture conditions, particularly the carbon source, is crucial for producing a consistent analog profile [3].

Optimization Parameters & Data

The table below summarizes key parameters for the acidic ethanol extraction method to help you troubleshoot and optimize your process.

Parameter Optimal Condition Effect on Yield Notes
Extractant Acidic Ethanol (Ethanol + 0.2N HCl; 9:1 v/v) High (96% yield) Superior to pure ethanol or phosphate buffer [1] [2] [3].
Temperature Room Temperature (~25°C) High yield preserved Avoid high temperatures (>40°C) to prevent polymerization [1] [2].
Time 30 - 120 minutes Minimal impact The process is robust across this range; 120 minutes is often used [1] [3].
Biomass-to-Extractant Ratio Critical Parameter (e.g., 3:1 v/v) High impact Must be optimized for your specific biomass concentration [1] [2].
Fermentation Medium Tryptic Soy Broth (TSB) Higher yield CSL-based media may lower GR-S yield and alter analog profile [3].

Detailed Experimental Protocol

Here is a detailed step-by-step protocol for the efficient one-step extraction of this compound from microbial biomass.

Method: Acidic Ethanol Extraction of this compound [1] [2] [3]

Principle: this compound is efficiently solubilized from bacterial cells using an acidic ethanol solution, which disrupts cell membranes and vacuoles where the antibiotic is stored.

Materials:

  • Centrifuge and suitable bottles
  • Rotary shaker or orbital incubator
  • Centrifuge tubes
  • Acidic Ethanol: Mix 9 parts absolute ethanol with 1 part 0.2 N HCl.
  • Biomass of Aneurinibacillus aneurinilyticus (or other producer strain) from fermentation broth.

Procedure:

  • Harvest Biomass: Centrifuge the fermentation broth (e.g., 300 mL) at 5,000 rpm for 20 minutes at 4°C.
  • Wash Pellet: Discard the supernatant. Resuspend the cell pellet in Milli-Q water and centrifuge again under the same conditions. Repeat this washing step once more.
  • Extract: Resuspend the final washed biomass pellet in acidic ethanol using a ratio of fermented medium volume to extractant of 3:1 (v/v). For example, add 100 mL of acidic ethanol to biomass from 300 mL of culture.
  • Incubate: Agitate the mixture at 300 rpm for 2 hours at room temperature.
  • Clarify: Centrifuge the extraction mixture at 5,000 rpm for 20 minutes at 4°C to pellet the cellular debris.
  • Recover Supernatant: Carefully collect the supernatant, which contains the extracted this compound. This is your crude extract, ready for further analysis or purification.

The following workflow diagram illustrates the entire process from fermentation to the final extract:

digagram This compound Purification Workflow Start Fermentation (TSB, 37°C, 7 days) A Harvest & Centrifuge (5,000 rpm, 20 min, 4°C) Start->A B Wash Biomass (Milli-Q water, twice) A->B C Extract with Acidic Ethanol (Room temp, 2 hrs, 300 rpm) B->C D Centrifuge (5,000 rpm, 20 min, 4°C) C->D End Crude GR-S Extract (For analysis/purification) D->End

Analytical Methods for Characterization

To verify the success of your extraction and troubleshoot issues, characterize your extract using these techniques:

  • UPLC-ESI-MS/MS (Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry): This is the gold standard for identifying and quantifying different this compound analogs based on their mass and fragmentation patterns [3] [4]. It can confirm the presence of the primary sequence (Val-Orn-Leu-Phe-Pro-Val-Orn-Leu-Phe-Pro) and detect substitutions.
  • FTIR (Fourier Transform Infrared Spectroscopy): Can be used to confirm the presence of characteristic peptide bond absorptions and functional groups in your extract, providing a fingerprint compared to a commercial standard [1] [2].
  • Antifungal Assay: A bioactivity test against organisms like Aspergillus brasiliensis can demonstrate the functional potency of your extract. Research shows that microbial GR-S extracts can exhibit superior conidial inhibition compared to some commercial standards [3].

References

reducing Gramicidin S cytotoxicity in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Reduce Gramicidin S Cytotoxicity

The table below summarizes the main experimental approaches identified for managing GS cytotoxicity.

Strategy Mechanism / Description Key Experimental Findings / Protocols

| Structural Modification (Photocontrolled Analogues) | Incorporating a photoisomerizable diarylethene fragment into the GS structure [1]. | • "Open" photoisomers exhibit cytotoxicity similar to native GS [1]. • "Closed" photoisomers show markedly weaker activity, reducing cytotoxicity [1]. • Protocol: Cytotoxicity (IC50) evaluated in 2D monolayer and 3D spheroid cultures (HeLa, HepG2, MDA-MB-231, LLC, 4T1, HEK-293) via staining with propidium iodide and Hoechst 33342, followed by automated fluorescence confocal imaging [1]. | | Dosage & Therapeutic Window Optimization | Using the lowest concentration that remains therapeutically effective, based on a favorable selectivity index [2]. | • Antiviral EC50: 1.571 µg [2]. • Cell Survival (MTT Assay): 75-80% at concentrations up to 5 µg [2]. • Protocol: Determine EC50 via in vitro antiviral assays (e.g., RT-qPCR for viral load, confocal microscopy). Assess cell viability concurrently using MTT assay to define the non-cytotoxic concentration range [2]. | | Combination with Other Agents | Using GS in combination with other antimicrobials to reduce the required dose of each component [3]. | • Demonstrated for Gramicidin D/PDDA combinations; significantly reduced minimal effective doses against pathogens [3]. |

Experimental Workflow for Cytotoxicity Management

For your experiments, you can follow this workflow to evaluate and mitigate the cytotoxicity of this compound or its analogues.

start Start: Evaluate GS or Analogue strat1 Strategy 1: Structural Modification start->strat1 strat2 Strategy 2: Dosage Optimization start->strat2 strat3 Strategy 3: Combination Therapy start->strat3 p1 Synthesize photocontrolled analogues (e.g., LMB002) strat1->p1 p2 Apply visible light ('open' form) or UV light ('closed' form) p1->p2 assess Assess Cytotoxicity & Efficacy p2->assess p3 Perform MTT assay to establish cytotoxicity profile (CC50) strat2->p3 p4 Conduct functional assay (e.g., antiviral) to find EC50 p3->p4 p5 Calculate Selectivity Index (SI) SI = CC50 / EC50 p4->p5 p5->assess p6 Combine GS with other agents (e.g., cationic polymers) strat3->p6 p7 Determine minimal effective dose in combination p6->p7 p7->assess decision Is Cytotoxicity Acceptable? assess->decision decision:s->strat1:n No success Cytotoxicity Successfully Reduced decision->success Yes

Key Technical Considerations for Your Experiments

  • Prioritize a Favorable Selectivity Index (SI): A high SI (CC50/EC50) is the primary indicator of a safe and effective therapeutic window [2].
  • Validate in Relevant Models: 3D spheroid cultures may provide a more physiologically relevant model for cytotoxicity assessment than 2D monolayers [1].
  • Account for Cell Line Variability: Cytotoxicity can vary significantly between different cell lines (e.g., murine vs. human, cancerous vs. non-cancerous). Use multiple cell lines relevant to your research goals [1].

References

Troubleshooting Guide: Common Experimental Issues

Author: Smolecule Technical Support Team. Date: February 2026

Here are some frequently encountered issues and their evidence-based solutions, drawn from recent studies.

Issue Possible Cause Suggested Solution Key Citation
Low extraction yield/purity from microbial biomass Complex, multi-step process; use of harsh solvents Use a one-step extraction with acidic ethanol (biomass-to-extractant ratio is critical). Simpler, greener, yields ~96% GS with ~90% purity [1]. [1]
High cytotoxicity (hemolysis) of GS analogues Excessive global hydrophobicity Fine-tune the balance between cationicity and hydrophobicity. Incorporation of D-arginine (DArg) and tryptophan (Trp) shows improved TI [2]. [2]
Poor activity against Gram-negative bacteria Low cationic charge, limiting interaction with outer membrane Selectively increase cationicity. Ornithine modification or incorporation of DArg can enhance broad-spectrum activity, especially against E. coli and K. pneumoniae [2] [3]. [2] [3]
Peptide aggregation during purification Introduction of highly hydrophobic groups or aromatic systems For problematic staples (e.g., perfluoroaryl-bridged), use gel filtration as a preliminary purification step before RP-HPLC to reduce aggregation [4]. [4]

Optimized Experimental Protocols

Protocol 1: Efficient and Green Extraction of GS from Biomass

This method, adapted from Bustos et al. (2024), simplifies downstream processing [1].

  • Fermentation & Biomass Collection: Ferment Aneurinibacillus aneurinilyticus in Tryptic Soy Broth (TSB) for 7 days to reach the stationary phase. Centrifuge the medium (5,000 rpm, 20 min, 4°C) and wash the resulting biomass twice with Milli-Q water [1].
  • Solid-Liquid Extraction: Subject the washed biomass to extraction with acidic ethanol at room temperature.
  • Parameter Optimization:
    • Extractant: Acidic ethanol is superior to pure ethanol or phosphate buffer [1].
    • Time: Extraction time between 30-120 minutes has minimal impact on yield [1].
    • Ratio: The biomass-to-extractant ratio is a critical parameter and must be optimized for your specific setup [1].
  • Analysis: Characterize extracts using FTIR, MALDI-TOF-MS, and UPLC-ESI-MS [1].
Protocol 2: Synthesis of Stapled GS Analogues with Reduced Cytotoxicity

This methodology, from Gontsarik et al. (2025), uses peptide stapling to modulate conformational rigidity [4].

  • Linear Synthesis: Synthesize the linear cysteine-containing GS analog using Fmoc solid-phase peptide synthesis.
  • Cyclization: Perform cyclization via Native Chemical Ligation (NCL). This method is chemoselective, works with unprotected peptides in aqueous solutions, and avoids the need for a C-terminal carboxyl group [4].
  • Stapling:
    • Disulfide Bridge (GSC-SS): Oxidize thiol groups to form a disulfide bridge [4].
    • Perfluoroaryl Bridge (GSC-FB): React with hexafluorobenzene via an SNAr reaction under anaerobic conditions to prevent disulfide formation [4].
  • Purification:
    • GSC-SS: Purify using RP-HPLC [4].
    • GSC-FB: Due to its tendency to aggregate, first purify by gel filtration, followed by RP-HPLC [4].

Analytical Data on Improved GS Analogues

The following table summarizes key data on modified GS analogues from recent studies, demonstrating successful strategies to improve the therapeutic index (TI).

Modification Strategy Example Peptide Key Activity (MIC, µg/mL) Hemolytic Toxicity (HC50, µg/mL) Therapeutic Index (TI) Improvement Key Findings
Increased Cationicity & Hydrophobicity Tuning [2] Peptide 8 E. coli: 8 32.81 10-fold vs. GS (TI: 4.10 vs. 0.38) [2] Potent broad-spectrum activity, incl. against S. aureus and MRSA [2].
Increased Cationicity & Hydrophobicity Tuning [2] Peptide 9 K. pneumoniae: 16 39.21 25-fold vs. GS [2] Significant potency increase and safety profile enhancement [2].
Ornithine Modification [3] Peptide 12 Potent vs. drug-resistant S. aureus & E. faecalis 186 ~5x higher HC50 vs. GS (GS HC50 = 35.13) [3] Equipotent antimicrobial activity with significantly reduced hemolysis [3].
Conformational Rigidity (Stapling) [4] GSC-FB Retained vs. Gram-positive Significantly reduced Improved selectivity for bacterial over mammalian membranes [4] Retained potency with significantly reduced cytotoxicity [4].

Experimental Workflow Diagrams

The following diagrams outline the core workflows for the extraction and synthesis protocols discussed above.

cluster_1 Gramicidin S Extraction & Analysis cluster_2 Stapled GS Analogue Synthesis A Ferment A. aneurinilyticus B Centrifuge & Wash Biomass A->B C Solid-Liquid Extraction with Acidic Ethanol B->C D Optimize Biomass-to-Extractant Ratio C->D E Characterize Extract: UPLC-ESI-MS, MALDI-TOF, FTIR D->E F Fmoc-SPPS of Linear Cys-containing Analog G Cyclization via Native Chemical Ligation (NCL) F->G H Stapling Reaction G->H I Disulfide Bridge (GSC-SS) H->I J Perfluoroaryl Bridge (GSC-FB) H->J K Purify via RP-HPLC I->K L Purify via Gel Filtration + RP-HPLC J->L

References

Gramicidin S assay interference troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is my mammalian cell line dying in my Gramicidin S antibacterial assay? This is a well-documented effect. This compound (GS) is known for its significant hemolytic activity and cytotoxicity because its mechanism of action (membrane disruption) poorly discriminates between bacterial and mammalian membranes [1] [2]. This cytotoxicity is not just an artifact; it is actively being explored for potential anticancer applications [2].

Q2: this compound is ineffective against my Gram-negative bacterial strains. Is this normal? Yes, this is expected. Naturally occurring this compound has a limited spectrum of activity, being primarily potent against Gram-positive bacteria [3]. Its low activity against Gram-negative strains is attributed to their protective outer membrane. Recent research focuses on designing analogs with enhanced cationicity to overcome this barrier [3].

Q3: Could this compound be interfering with my assays in non-obvious ways? Yes. Beyond direct membrane lysis, GS has been shown to induce Immunogenic Cell Death (ICD) in mammalian cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ATP and HMGB1 [2]. If your assays measure immune responses or cell death pathways, this could be a significant source of interference.

Troubleshooting Guide: Common Issues & Solutions

Issue Potential Cause Recommended Solution
High cytotoxicity in host cells Non-selective membranolytic action [1] [4] Use encapsulated GS (e.g., in liposomes) [4] or switch to GS analogs with improved therapeutic index (e.g., Peptides 7, 8, 9) [3].
Low potency against Gram-negative bacteria Inability to penetrate the outer membrane [3] Use broad-spectrum GS derivatives (e.g., Peptide 8) [3] or potentiate with outer membrane disruptors like Polymyxin B nonapeptide (note: this may alter interpretation) [5].
Inconsistent activity in biofilms or against persister cells Reduced penetration or altered metabolic state of target cells [6] Confirm GS is a suitable choice, as it has demonstrated supreme activity against biofilm and persister cells of Staphylococci and Enterococci [6]. Ensure adequate concentration and exposure time.
Unwanted immunogenic effects in cell models Induction of Immunogenic Cell Death (ICD) [2] If studying non-immune related pathways, use lower sub-IC50 concentrations or consider alternative antimicrobials. Be aware that ICD is a measured effect in immuno-oncology research [2].

Guide to Using Novel this compound Analogs

The following table summarizes key engineered analogs from recent studies that address common issues like toxicity and limited spectrum. Therapeutic Index (TI) is calculated as HC50 (concentration causing 50% hemolysis) / MIC (Minimum Inhibitory Concentration); a higher TI indicates a safer profile [3].

Peptide Name Key Modification MIC vs. E. coli (μg/mL) Hemolytic Toxicity (HC50, μg/mL) Therapeutic Index (TI) vs. E. coli
Native this compound - 32 ~12.3 0.38 [3]
Peptide 1 High hydrophobicity (4x Tle*) 32 ~5.9 0.18 [3]
Peptide 8 DArg & Trp incorporation 8 ~32.8 4.10 [3]
Peptide 9 DArg & Trp incorporation 16 ~39.2 2.45 [3]
GSC-FB Stapled (perfluoroaryl bridge) Retained potent anti-Gram-positive activity Significantly reduced Improved (specific TI not provided) [1]

*Tle: tert-Leucine

Experimental Workflow for Troubleshooting Assay Interference

For a logical approach to diagnosing problems, follow this workflow. The diagram below outlines key steps to identify the source of interference and choose a corrective path, such as using safer analogs or targeted delivery systems.

This compound Assay Troubleshooting Workflow Start Observed Assay Interference Step1 Identify Interference Type Start->Step1 Step2A Unexpected Mammalian Cell Death Step1->Step2A Step2B Low Efficacy Against Gram-negative Bacteria Step1->Step2B Step2C Inconsistent or Off-Target Effects Step1->Step2C Step3A Confirm Cytotoxicity via Hemolysis Assay Step2A->Step3A Step3B Verify Bacterial Strain Sensitivity (e.g., E. coli) Step2B->Step3B Step3C Check for Immunogenic Cell Death (ICD) Markers Step2C->Step3C Step4A1 Problem Confirmed: Membrane Disruption Step3A->Step4A1 Step4B1 Problem Confirmed: Penetration Barrier Step3B->Step4B1 Step4C1 Problem Confirmed: ICD Induction Step3C->Step4C1 Step5A Solution Path: Mitigate Toxicity Step4A1->Step5A Step5B Solution Path: Broaden Spectrum Step4B1->Step5B Step5C Solution Path: Manage Immune Effects Step4C1->Step5C ActionA1 Use Safer Analog (e.g., Peptide 8, GSC-FB) Step5A->ActionA1 ActionA2 Use Targeted Delivery (e.g., Liposome Encapsulation) Step5A->ActionA2 ActionB1 Use Broad-Spectrum Analog (e.g., Peptide 8, GS-L) Step5B->ActionB1 ActionC1 Use Sub-IC50 Concentrations for Non-Immune Studies Step5C->ActionC1

Key Experimental Protocols

1. Evaluating Cytotoxicity via Hemolysis Assay [3] This is a critical experiment to confirm whether GS is interfering with your mammalian cell models.

  • Method: Incubate fresh human red blood cells (hRBCs) with varying concentrations of this compound or its analogs in a phosphate-buffered saline (PBS) solution.
  • Controls: Include a negative control (PBS only) and a positive control (e.g., 1% Triton X-100) for 100% hemolysis.
  • Incubation: Gently agitate the mixture for 1 hour at 37°C.
  • Measurement: Centrifuge the samples and measure the hemoglobin release in the supernatant by its absorbance at 414 nm (or 540 nm).
  • Calculation: Determine the HC50 value, the peptide concentration that causes 50% hemolysis.

2. Assessing Membrane Interaction Modulators [4] If you are investigating formulation strategies to reduce toxicity.

  • Principle: Use Differential Scanning Calorimetry (DSC) to study how GS interacts with model lipid membranes.
  • Membrane Models: Prepare liposomes with different lipid compositions (e.g., DPPC, DPPC:DPPG, DPPC:Cholesterol) to mimic bacterial vs. mammalian membranes.
  • Procedure: Record DSC thermograms of the lipid membranes in the presence and absence of GS.
  • Analysis: Observe changes in the phase transition temperature and enthalpy of the lipids. The presence of GS typically causes disordering and dehydrating effects, seen as a broadening and shift of the transition peak. The impact of polymers or cholesterol on this interaction can be quantified.

References

Gramicidin S activity loss troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Phenomenon Possible Causes Recommended Solutions & Experimental Checks
High Hemolytic Activity or Cytotoxicity [1] [2] Poor selectivity; disrupts bacterial and mammalian membranes equally. Modify structure to fine-tune hydrophobicity and cationicity [3]. Incorporate D-amino acids (e.g., D-Trp, D-Arg) to improve selectivity and reduce hemolysis while retaining activity [3].
Loss of Antimicrobial Potency [1] [2] Reduced ability to interact with or disrupt bacterial membranes. Check conformational rigidity: Overly flexible (linear) or overly rigid (stapled) analogs may lose effectiveness [1]. Verify peptide sequence and cyclization: Use MS and HPLC to confirm structure and purity [1].
Narrow Spectrum of Activity (e.g., inactive against Gram-negative strains) [3] Insufficient cationic charge to interact with Gram-negative outer membrane. Increase cationic charge: Substitute residues with positively charged amino acids like D-arginine (D-Arg) to enhance interaction with negatively charged LPS [3].
Low Solubility or Bioavailability [2] Inherent high hydrophobicity; degradation by proteases. Modify hydrophobic residues: Replace valine/leucine with less hydrophobic analogs. Consider formulating with polymers (e.g., HPMA copolymers) to improve solubility and reduce toxicity [2].
Aggregation in Solution [1] Introduction of highly hydrophobic or aromatic groups. Use preliminary gel filtration: This can help separate aggregates before RP-HPLC purification [1].

Detailed Experimental Protocols

To systematically investigate activity loss, you can follow these key experimental methodologies from recent studies.

Protocol for Evaluating Membrane Interaction via CD Spectroscopy [1]

This protocol helps analyze how peptide conformation changes in different environments, which is crucial for understanding its mechanism.

  • Step 1: Prepare Sample Solutions. Dissolve the this compound analog in a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) micelles or phospholipid vesicles, and in an aqueous buffer for comparison.
  • Step 2: Acquire Spectra. Use a circular dichroism (CD) spectropolarimeter. Record spectra for each solution over a suitable wavelength range (e.g., 190-260 nm).
  • Step 3: Analyze Data. Analyze the resulting spectra for characteristic shifts. A transition from a random coil to a defined β-sheet structure upon exposure to membrane models indicates effective membrane interaction. Structural perturbations relative to the native this compound can reveal the impact of your modifications [1].
Protocol for Assessing Bacterial Membrane Disruption [4]

This method tests the fundamental ability of your peptide to compromise bacterial membrane integrity.

  • Step 1: Treat Bacterial Cells. Incubate the target bacteria (e.g., S. aureus) with your this compound analog at the Minimum Inhibitory Concentration (MIC) and sub-MIC levels.
  • Step 2: Monitor Nucleic Acid Leakage. Take samples at regular intervals, centrifuge, and filter the supernatant. Measure the absorbance of the filtrate at 260 nm using a spectrophotometer. An increase in A260 indicates the leakage of intracellular DNA and RNA due to membrane disruption [4].
  • Step 3: Visualize with Microscopy (Optional). Use scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to visually confirm physical damage to the bacterial cells, such as cell rupture and leakage of intracellular contents [4].

Workflow Visualization

The following diagram illustrates the logical troubleshooting workflow that integrates the information from the guides and protocols above.

G Start Start: this compound Activity Loss P1 High Cytotoxicity? Start->P1 P2 Loss of Potency? P1->P2 No S1 Fine-tune hydrophobicity. Incorporate D-amino acids (e.g., D-Arg, D-Trp). P1->S1 Yes P3 Narrow Spectrum? P2->P3 No S2 Check conformation with CD Spectroscopy. Verify sequence & purity with MS/LC-MS. P2->S2 Yes P4 Low Solubility? P3->P4 No S3 Increase cationic charge. Substitute with D-Arg. P3->S3 Yes S4 Modify hydrophobic residues. Explore polymer conjugates. P4->S4 Yes Proto2 Run Hemolytic Activity Assay on human RBCs. S1->Proto2 Proto1 Run Membrane Disruption Assay (Nucleic Acid Leakage). S2->Proto1 S3->Proto1

The core strategy for rescuing this compound activity revolves around a careful trade-off: you need enough hydrophobicity to integrate into membranes and sufficient cationic charge to target bacterial surfaces selectively, all while maintaining the correct conformational rigidity for effective membrane disruption [1] [3].

References

systematic approach to Gramicidin S experimental problems

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S Experimental Troubleshooting Guide

The table below summarizes frequent experimental problems, their potential causes, and recommended solutions.

Problem Potential Cause Troubleshooting Solution
High Hemolytic Activity Non-specific membranolytic action on eukaryotic cells [1] [2]. Use nanocarriers (e.g., liposomes with high cholesterol content >30%) for targeted delivery [2]. Consider switching to GS analogues with improved therapeutic indices (e.g., Peptides 7, 8, 9) [3].
Low Activity Against Gram-negative Bacteria Inability to penetrate the outer membrane; insufficient cationic charge [3]. Use GS analogues with enhanced cationicity (e.g., incorporating D-arginine) and tuned hydrophobicity [3].
Unintended Signaling Pathway Effects Off-target effects from Gramicidin A in commercial preparations; direct interaction with membrane lipids [4]. Verify the purity of your this compound sample. Use appropriate controls to distinguish ion channel-independent effects [4].
Inconsistent Cytotoxicity Results (2D vs. 3D models) Poor penetration into spheroid cores; differences in cell surface availability [5]. Validate findings in 3D spheroid models and perform concentration-response curves over extended time points (e.g., 72h) [5].
Variable Membrane Binding & Oligomerization Differences in lipid membrane composition (e.g., cholesterol %, anionic lipids) [2]. Control lipid composition in model systems. Use star-like polyanionic polymers (e.g., D-g-PAA(PE)) to modulate GS oligomerization [2].

Detailed Experimental Protocols

Here are foundational methodologies for evaluating the activity and mechanisms of this compound.

Evaluating Immunogenic Cell Death (ICD) Hallmarks

This protocol is based on assessing three key DAMPs (Damage-Associated Molecular Patterns) as indicators of ICD [5].

  • Cell Preparation and Treatment: Culture relevant cancer cell lines (e.g., HeLa, MDA-MB-231) in monolayer or spheroid formats. Treat with GS or its analogues at sub-IC50 and IC50 concentrations, including positive controls (e.g., known ICD inducers like anthracyclines).
  • ATP Release Assay: Collect cell culture supernatant at specified time points post-treatment (e.g., 1-24 hours). Measure extracellular ATP concentration using a commercial bioluminescence assay kit based on luciferase activity.
  • Surface Calreticulin Exposure Assay: Harvest treated cells at specified time points. Stain cells with a primary antibody against calreticulin, followed by a fluorescently-labeled secondary antibody. Analyze the percentage of calreticulin-positive cells using flow cytometry.
  • HMGB1 Release Assay: Collect cell culture supernatant 24-48 hours after treatment. Measure the extracellular level of High Mobility Group Box 1 protein using a standard HMGB1 ELISA kit.
Assessing Membrane Interaction via Differential Scanning Calorimetry (DSC)

This protocol uses DSC to study the interaction of GS with model lipid membranes [2].

  • Liposome Preparation: Prepare multilamellar liposomes from desired lipids (e.g., DPPC, DPPC/DPPG, DPPC/Cholesterol) in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) using techniques like film hydration and extrusion.
  • Sample Loading: Mix the GS peptide solution with the liposome suspension to achieve the desired peptide-to-lipid molar ratio. Incubate for a set time (e.g., 1 hour) to ensure binding.
  • DSC Measurement: Load the sample and a reference (buffer only) into the calorimeter. Perform a heating scan (e.g., from 20°C to 60°C) at a controlled rate (e.g., 1°C/min).
  • Data Analysis: Analyze the DSC thermograms. Key parameters include:
    • Shift in Phase Transition Temperature (Tm): A decrease suggests GS disrupts lipid packing.
    • Change in Enthalpy (ΔH): A reduction indicates less energy is required for the phase transition, implying membrane disordering.
    • Peak Broadening: Suggests a loss of cooperativity in the phase transition due to peptide-lipid interactions.

Experimental Workflows & Mechanisms

The following diagrams, created with DOT language, visualize key concepts and experimental workflows.

Diagram 1: ICD Assay Workflow

This diagram outlines the core workflow for evaluating Immunogenic Cell Death.

ICD_Workflow Start Start: Cell Culture & Treatment ATP ATP Release Assay Start->ATP CRT Surface Calreticulin Assay Start->CRT HMGB1 HMGB1 Release Assay Start->HMGB1 Analysis Data Integration & ICD Confirmation ATP->Analysis CRT->Analysis HMGB1->Analysis End ICD Positive Analysis->End

Diagram 2: GS Membrane Interaction Mechanism

This diagram illustrates the proposed molecular mechanism of how this compound interacts with and disrupts lipid bilayers [1] [2].

GS_Membrane_Mechanism Approach 1. Electrostatic Approach Adsorb 2. Adsorption & Conformational Shift Approach->Adsorb Cationic GS attracts to anionic membrane Disrupt 3. Membrane Disruption Adsorb->Disrupt Tensed → Relaxed conformation Oligomerize 4. Oligomerization & Pore Formation Disrupt->Oligomerize At high local concentrations Lysis 5. Cell Lysis Oligomerize->Lysis Ion & molecule leakage

References

Gramicidin S vs. Polymyxin B: Comparative Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Feature Gramicidin S (GS) Polymyxin B (PMB)
Chemical Structure Cyclic decapeptide; cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1] [2] Cyclic decapeptide with a fatty acid tail (e.g., 6-methyl-octanoic acid) [1]
Primary Mechanism of Action Disrupts bacterial cytoplasmic membrane integrity; inhibits respiratory enzymes (cytochrome bd, NDH-2) [1] Binds to Lipopolysaccharide (LPS) in outer membrane; disrupts both outer & inner membranes [1] [3]
Spectrum of Activity Broad-spectrum vs. Gram-positive & Gram-negative bacteria [1] [2] Primarily against multidrug-resistant Gram-negative bacteria [1] [4]
Key Molecular Targets Lipid bilayer, Cytochrome bd oxidase (IC₅₀: ~3.5 µM), NDH-2 (IC₅₀: ~2 µM) [1] Lipopolysaccharide (LPS), NDH-2, Malate:quinone oxidoreductase (MQO) [1]
Efficacy (MIC range) MIC: 3–11 µM against a broad spectrum of bacteria [1] A last-line agent; specific MICs depend on the pathogen and its susceptibility [4]
Synergistic Potential Shows synergy with Polymyxin B against P. aeruginosa biofilms [5] Shows synergy with this compound against multidrug-resistant P. aeruginosa [5]
Primary Toxicity High hemolytic activity; limits use to topical applications [1] [6] [7] Nephrotoxicity (AKI incidence: 20-60%); Neurotoxicity [1] [4]
Other Notable Effects Nematocidal activity (IC₅₀: 0.08 µM) [1] Induces skin hyperpigmentation via the PI3K/Akt, CREB, and calcium signaling pathways [8] [9]
Current Clinical Use Topical formulations for skin and throat infections [7] [2] Last-line systemic therapy for critically ill patients with resistant Gram-negative infections [4]

Detailed Experimental Insights

Protocol: Checkerboard Synergy Assay

This method is used to quantify the synergistic effect between GS and PMB [5].

  • Procedure: The assay is performed in a microtiter plate. Serial dilutions of one antibiotic are prepared in one direction, and serial dilutions of the second antibiotic are prepared in the perpendicular direction. This creates a matrix of all possible combinations of the two drugs.
  • Measurement: A bacterial suspension is added to each well. After incubation, bacterial growth is measured using a metabolic indicator like resazurin.
  • Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated. FICI ≤ 0.5 indicates synergy, meaning the combined effect is greater than the sum of the individual effects. A study against P. aeruginosa showed distinct synergy (FICI ≤ 0.5) in 20 out of 28 strains tested [5].
Protocol: Investigating PMB-Induced Melanogenesis

The following workflow, derived from a proteomic study, outlines the process to uncover signaling pathways involved in PMB's side effects [8].

G start Treat SK-MEL-2 cells with Polymyxin B measure Measure melanin content and tyrosinase activity start->measure proteomics TMT-labeling quantitative proteomics measure->proteomics bioinformatics Bioinformatic analysis: Identify differentially expressed proteins proteomics->bioinformatics validate Validate findings via qPCR and Western Blot bioinformatics->validate pathways Identify signaling pathways (PI3K/Akt, Calcium) validate->pathways

Research Implications and Future Directions

The experimental data reveals several promising avenues for future drug development:

  • Combination Therapy: The demonstrated synergy between GS and PMB against challenging pathogens like multidrug-resistant P. aeruginosa and their biofilms is highly significant [5]. This strategy could potentially lower the required doses of each drug, thereby reducing their inherent toxicities while maintaining efficacy.
  • Designing Safer Analogs: Research is actively focused on modifying the structures of these peptides to dissociate their efficacy from their toxicity.
    • For This compound, recent studies show that modulating its conformational rigidity through peptide stapling can create analogs that retain potent antibacterial activity while showing significantly reduced cytotoxicity [6].
    • The search for Polymyxin B analogs is driven by the need to avoid side effects like nephrotoxicity and hyperpigmentation. Understanding the signaling pathways behind these side effects, as shown in the diagram above, provides specific molecular targets for intervention and drug optimization [8] [9].

References

Gramicidin S: Mechanism and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Aneurinibacillus migulanus with potent activity against Gram-positive and some Gram-negative bacteria [1] [2]. Its mechanism involves disrupting bacterial cell membranes, which also causes toxicity to human cells [3] [4].

  • Structure: Cyclic decapeptide (cyclo[-Val-Orn-Leu-D-Phe-Pro-]₂) that forms an amphiphilic structure with a stable, rigid β-sheet conformation [1] [3] [2].
  • Antimicrobial Activity: Active against many ESKAPE pathogens [1]. However, it is primarily effective against Gram-positive bacteria, with weaker activity against Gram-negative strains [4].
  • Primary Safety Concern: The major limitation for systemic use is its hemolytic activity—it causes red blood cell lysis at concentrations close to or lower than those required to kill some bacteria [1] [2] [4]. This is due to its mechanism of non-selectively disrupting lipid bilayers [3].

Comparative Safety and Efficacy Data

The table below summarizes key experimental data for this compound and its analogs, showing the relationship between their antimicrobial activity and toxicity.

Table 1: Comparative Biological Activity of this compound and Selected Analogs

Peptide Key Structural Features MIC (µg/mL) vs. S. aureus [1] [4] MIC (µg/mL) vs. E. coli [4] Hemolytic Activity (HC₅₀, µg/mL) [1] [4] Therapeutic Index (TI) vs. E. coli [4]
This compound (GS) Native cyclic structure 3.9 - 7.8 32 12.34 ± 9.27 0.38
VK7 [1] β-strand modified analog 3.9 - 15.6 ~15.6 (median) >62.5 (less hemolytic) N/A
Peptide 8 [4] Incorporation of DArg and Trp 5 8 32.81 ± 0.51 4.10
Peptide 9 [4] Incorporation of DArg and Trp 8 16 39.21 ± 0.46 2.45
Peptide 7 [4] Modified cationicity/hydrophobicity 6 16 84.09 ± 1.02 5.26

Key Takeaways:

  • This compound has potent anti-Gram-positive activity but high hemolytic toxicity, resulting in a very low therapeutic index against Gram-negative bacteria [1] [4].
  • Successful analogs like VK7, Peptide 8, and Peptide 9 show that reducing hydrophobicity or increasing cationicity can retain antimicrobial potency while significantly reducing hemolysis, thereby improving the therapeutic index [1] [4].

Key Experimental Methodologies for Safety Assessment

The following workflows and protocols are central to establishing the comparative safety data for this compound and its derivatives.

Hemolysis Assay Protocol

This is a standard method to quantify peptide toxicity toward human red blood cells (hRBCs) [1] [4].

Start Collect Fresh Heparinized Human Blood Step1 Centrifuge (1000 g, 10 min) Wash Pellet, Discard Supernatant Start->Step1 Step2 Dilute RBC Pellet in Saline (1/25 packed volume) Step1->Step2 Step3 Prepare Serial Dilutions of Peptides in PBS Step2->Step3 Step4 Incubate RBC Suspension with Peptide Solutions Step3->Step4 Step5 Centrifuge & Measure Hemoglobin in Supernatant (Spectrophotometer) Step4->Step5 Step6 Calculate % Hemolysis & HC₅₀ Value Step5->Step6

Detailed Protocol [1]:

  • Blood Preparation: Freshly drawn heparinized human blood is centrifuged, the plasma is discarded, and the red blood cell pellet is washed three times with 0.9% saline.
  • RBC Suspension: The washed RBCs are diluted with saline to a 1/25 packed cell volume.
  • Peptide Exposure: Serial dilutions of the peptides are prepared in a U-bottom 96-well plate. An equal volume of the RBC suspension is added to each well.
  • Incubation and Measurement: The plate is incubated. After centrifugation, the released hemoglobin in the supernatant is measured optically (e.g., at 540 nm or 414 nm [4]).
  • Controls: A negative control (RBCs in saline/PBS, indicating 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, indicating 100% hemolysis) are included.
  • Data Analysis: The percentage of hemolysis is calculated, and the HC₅₀ (peptide concentration causing 50% hemolysis) is determined.
Minimum Inhibitory Concentration (MIC) Determination

This protocol measures the lowest concentration of a peptide that inhibits bacterial growth [1] [4].

Detailed Protocol [1]:

  • Bacterial Preparation: Bacterial colonies from an overnight culture on agar are suspended in saline to a 0.5 McFarland standard, then diluted (~1:100) in Mueller-Hinton Broth (MHB).
  • Dilution Preparation: Serial dilutions of the peptide are prepared in MHB in a 96-well plate.
  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.
  • MIC Reading: The MIC is the lowest peptide concentration that prevents visible growth. To confirm bactericidal activity, samples from clear wells can be plated on agar to check for colony formation [1].
Therapeutic Index (TI) Calculation

The TI is a crucial metric for comparing the safety window of different compounds. It is calculated for a specific bacterial strain as follows [4]: Therapeutic Index (TI) = HC₅₀ (µg/mL) / MIC (µg/mL) against a specific bacterium A higher TI indicates a wider margin between toxic and effective doses.

Research Implications and Future Directions

The experimental data demonstrates that rational design of this compound analogs is a viable strategy to overcome the toxicity of the native peptide. Key design principles include:

  • Modulating Hydrophobicity: Excessive hydrophobicity correlates with increased hemolysis. Its careful reduction can improve the safety profile [3] [4].
  • Increasing Cationicity: Adding positive charges (e.g., with D-arginine) enhances interaction with the negatively charged bacterial membranes of Gram-negative species, broadening the spectrum without increasing toxicity [4].
  • Engineering Conformational Rigidity: "Stapling" the peptide or creating linear analogs can fine-tune membrane interactions, potentially improving selectivity for bacterial over mammalian cells [3].

References

Antimicrobial Activity Against Resistant Pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S and its analogs show promising activity against multidrug-resistant bacteria, particularly within the ESKAPE pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) for this compound and a key analog, VK7, against a panel of clinical isolates [1].

Bacterial Strain (ESKAPE Panel) This compound MIC (μg/ml) GS Analog VK7 MIC (μg/ml)
Gram-positive Bacteria
Enterococcus faecium 3.9 3.9
Staphylococcus aureus 3.9 - 7.8 3.9 - 15.6
Gram-negative Bacteria
Klebsiella pneumoniae 7.8 - 62.5 15.6
Acinetobacter baumannii 15.6 - 62.5 7.8 - 31.2
Pseudomonas aeruginosa 31.3 - 62.5 7.8
Enterobacter cloacae 1.95 - 62.5 7.8 - 15.6

Key Insights from the Data [1]:

  • Potency against Gram-positives: GS is highly potent against Gram-positive bacteria like E. faecium and S. aureus.
  • Enhanced activity against Gram-negatives: The analog VK7 demonstrates improved efficacy over native GS against several critical Gram-negative pathogens, such as A. baumannii and P. aeruginosa.
  • Bactericidal Activity: Both GS and VK7 are fully bactericidal at their MIC values.

Therapeutic Potential vs. Toxicity

A major challenge for the therapeutic application of this compound is its toxicity to human cells. Research focuses on developing analogs with an improved therapeutic index.

Peptide Hemolytic Toxicity (TD₅₀, μg/ml) Cytotoxicity (LDH Release, TD₅₀ μg/ml)
This compound 35.2 18.7
GS Analog VK7 >62.5 (Reduced) >62.5 (Reduced)

Key Insights from the Data [1]:

  • Inherent Toxicity: Native GS shows significant hemolytic and cytotoxic activity at concentrations not much higher than its MICs.
  • Improved Safety Profile: The analog VK7 shows markedly reduced toxicity, as it did not cause 50% hemolysis or lactate dehydrogenase (LDH) release even at the highest tested concentration (62.5 μg/ml). This demonstrates the potential of chemical modification to decouple antimicrobial efficacy from host cell toxicity.

Emerging Immunogenic Potential

Recent studies have revealed a novel function for this compound: the ability to induce Immunogenic Cell Death (ICD) [2].

  • ICD Hallmarks: Treatment of mammalian cells with GS at sub-IC₅₀ and higher concentrations induces three key markers of ICD [2]:

    • Surface exposure of calreticulin
    • Release of ATP
    • Release of high mobility group box 1 protein (HMGB1)
  • Photocontrolled Analogs: Researchers have developed photoswitchable GS analogs (LMB002 and LMB033) whose ICD-inducing activity can be controlled with light. The "open" photoisomers are as efficient as GS itself, while the "closed" forms require higher concentrations, offering a potential mechanism for spatiotemporal control of this activity [2].

The following diagram illustrates the ICD pathway and mechanism of photoswitchable analogs.

GS This compound (GS) or 'Open' Photoisomer ICD Induction of Immunogenic Cell Death GS->ICD HMGB1 Release of HMGB1 ICD->HMGB1 ATP Release of ATP ICD->ATP CRT Calreticulin Surface Exposure ICD->CRT Immune Activation of Adaptive Immune Response HMGB1->Immune ATP->Immune CRT->Immune

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) [1]
  • Objective: To determine the lowest concentration of a peptide that prevents visible bacterial growth.
  • Procedure:
    • Bacterial Preparation: Suspend fresh bacterial colonies in 0.9% NaCl to a 0.5 McFarland standard, then dilute 1:100 in Müller-Hinton Broth (MHB).
    • Sample Preparation: Prepare serial dilutions of the peptide (e.g., 0.95 - 62.5 μg/ml) in a 96-well plate.
    • Inoculation & Incubation: Add 100 μL of the bacterial suspension to each well. Incubate the plate at 37°C for 18-24 hours.
    • Analysis: Determine the MIC visually as the lowest concentration with no visible growth. To confirm bactericidal activity, plate out samples from clear wells and count colonies.
Protocol 2: Assessing Hemolytic Activity [1]
  • Objective: To evaluate peptide toxicity against mammalian red blood cells.
  • Procedure:
    • RBC Preparation: Wash freshly drawn heparinized human blood with 0.9% saline and dilute the red blood cell (RBC) pellet to a 1/25 packed volume.
    • Sample Incubation: Incubate the RBC suspension with serial dilutions of the peptide (e.g., 0.95 - 62.5 μg/ml) for a set period (e.g., 1 hour at 37°C).
    • Measurement: Centrifuge the samples and measure the hemoglobin released in the supernatant via absorbance (e.g., at 540 nm).
    • Calculation: 0% hemolysis is set by the PBS control, and 100% hemolysis is set by a 1% Triton-X-100 control. Calculate the TD₅₀ (dose causing 50% hemolysis).
Protocol 3: Evaluating Immunogenic Cell Death (ICD) [2]
  • Objective: To detect the hallmarks of ICD in mammalian cell cultures or spheroids.
  • Procedure:
    • Cell Treatment: Treat target cells (e.g., murine or human cancer cell lines) with the peptide at sub-IC₅₀ and higher concentrations.
    • ATP Release Measurement: Use a luciferase-based assay to detect extracellular ATP in the cell culture supernatant.
    • HMGB1 Release Measurement: Quantify extracellular HMGB1 using an ELISA or Western Blot of the cell culture supernatant.
    • Surface Calreticulin Detection: Stain non-permeabilized cells with a fluorescently labeled anti-calreticulin antibody and analyze via flow cytometry.

The workflow for the overall evaluation of cyclic peptides like this compound is summarized below.

Step1 Chemical Characterization (UPLC-ESI-MS/MS, MALDI-TOF) Step2 Antimicrobial Profiling (MIC, MBC Assays) Step1->Step2 Step3 Toxicity Evaluation (Hemolysis, LDH Assays) Step2->Step3 Step4 Mechanistic Studies (ICD, Membrane Interaction) Step3->Step4 Step5 Data Synthesis (Calculate Therapeutic Index) Step4->Step5

Research Implications and Future Directions

The data indicates that this compound is a powerful but toxic antibiotic, making its unmodified form suitable primarily for topical application [1]. However, its future potential is significant:

  • Analogs with Improved Profiles: Derivatives like VK7 demonstrate that structural modifications can retain potent, broad-spectrum antimicrobial activity while significantly reducing hemolysis and cytotoxicity [1].
  • Novel Therapeutic Mechanisms: The discovery of its Immunogenic Cell Death (ICD) activity opens new avenues for potential application in cancer immunotherapy or vaccine adjuvants, especially with photocontrollable analogs allowing for spatiotemporal precision [2].
  • Sustainable Production: Recent advances in green extraction methods using acidic ethanol at room temperature from Aneurinibacillus aneurinilyticus can obtain high-purity GS (90%) efficiently, addressing previous cost and sustainability hurdles [3].

References

comparative study Gramicidin S and Gramicidin D

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S vs. Gramicidin D: At a Glance

The table below summarizes the fundamental differences between these two distinct peptides.

Feature This compound (GS) Gramicidin D (GD)
Chemical Structure Cyclic decapeptide; [cyclo(Val-Orn-Leu-D-Phe-Pro)₂] [1] [2] Heterogeneous mixture of linear pentadecapeptides (A, B, and C) with 15 alternating D- and L-amino acids [3] [4] [5]
Primary Mechanism of Action Disruption of lipid bilayer integrity, leading to membrane permeabilization and cell death [1] Formation of cation-selective channels within the lipid bilayer, dissipating ion gradients and halting ATP production [3] [4]
Antibacterial Spectrum Broad-spectrum; active against Gram-positive bacteria and, under certain conditions (liquid assays), Gram-negative bacteria and fungi [6] [1] Primarily effective against Gram-positive bacteria; some activity against select Gram-negative species [3] [4] [5]
Clinical Applications Topical use (historical); current research for systemic antibiotics and antiviral repurposing [7] [2] Topical antibiotics (skin infections, ophthalmic solutions) often in combination with neomycin and polymyxin B [3] [4]
Key Toxicity Concern Significant hemolytic activity, limiting systemic use [8] [1] Highly hemolytic; too toxic for internal administration [3] [4]
Current Research Focus Derivative synthesis to enhance spectrum (against Gram-negative ESKAPE pathogens) and reduce hemolysis [7] Repurposing for antiviral activity (e.g., against SARS-CoV-2) [2]

Detailed Experimental Data and Protocols

For researchers looking to validate or build upon existing work, here is a summary of key experimental findings and methodologies.

Antimicrobial Activity and Toxicity Profiles

Recent research on this compound has focused on modifying its structure to improve its therapeutic index (TI). The following data from a 2025 study highlights the performance of novel GS analogues against multidrug-resistant Gram-negative pathogens [7].

Table: Activity of this compound Analogues Against ESKAPE Pathogens and Human Cells [7]

Peptide MIC against E. coli (µg/mL) MIC against K. pneumoniae (µg/mL) MIC against P. aeruginosa (µg/mL) HC₅₀ (Hemolysis, µg/mL) Therapeutic Index (TI) vs E. coli
This compound (GS) 32 128 128 12.34 0.38
Peptide 8 8 16 32 32.81 4.10
Peptide 9 16 16 32 39.21 2.45
Peptide 19 16 32 16 31.88 1.99

Experimental Protocol:

  • Synthesis: Peptides were synthesized using Fmoc-based solid-phase peptide synthesis with targeted substitutions to enhance cationicity and modulate hydrophobicity [7].
  • Antimicrobial Assay: Minimum Inhibitory Concentrations (MICs) were determined against standard Gram-negative and Gram-positive bacterial strains using standard broth microdilution methods [7].
  • Hemotoxicity: Hemolytic activity (HC₅₀) was evaluated by incubating peptides with human red blood cells and measuring hemoglobin release [7].
  • Nephrotoxicity Screening: In vitro cytotoxicity was assessed using HEK-293 (human embryonic kidney) cells [7].
Antiviral Research and Assays

Both this compound and D have shown potential for repurposing as antiviral agents, particularly against SARS-CoV-2 [2].

Table: Antiviral Activity Against SARS-CoV-2 in Vero Cells [2]

Peptide EC₅₀ (Antiviral Activity) Cytotoxicity (CC₅₀) Key Findings
This compound 1.571 µg >5 µg (≈80% cell survival at 5µg) 99% viral reduction at 24 hours post-infection; disrupts viral envelope and modulates host cell proteins.
Gramicidin D Not explicitly stated in source Not explicitly stated in source Mechanism involves disruption of the viral lipid envelope [2].

Experimental Protocol:

  • Cell Viability (MTT Assay): Cytotoxicity was determined by treating Vero cells with peptides and measuring cell survival with MTT reagent [2].
  • Antiviral Assay (RT-qPCR): SARS-CoV-2 viral particles were quantified using RT-qPCR. Peptides were incubated with the virus before infecting Vero cells to determine the effective concentration that reduces viral load by 50% (EC₅₀) [2].
  • Proteomic Analysis (iTRAQ): Quantitative proteomics identified differentially expressed proteins in infected and peptide-treated cells, revealing effects on viral protein expression and host cell metabolic pathways [2].

Mechanisms of Action: A Visual Workflow

The distinct structures of this compound and D lead to different mechanisms of membrane disruption, as illustrated below.

G cluster_GS This compound (Cyclic) cluster_GD Gramicidin D (Linear Dimer) Start Peptide Exposure GS_Step1 Binds to bacterial membrane via electrostatic and hydrophobic interactions Start->GS_Step1 GD_Step1 Monomer inserts into membrane Start->GD_Step1 GS_Step2 Inserts into lipid bilayer amphiphilic structure GS_Step1->GS_Step2 GS_Step3 Causes widespread membrane disruption and pore formation GS_Step2->GS_Step3 GS_Step4 Loss of membrane integrity and permeability barrier GS_Step3->GS_Step4 GS_Step5 Leakage of cellular contents and cell death GS_Step4->GS_Step5 GD_Step2 Forms head-to-head transmembrane channel (β-helix dimer) GD_Step1->GD_Step2 GD_Step3 Selective permeabilization to monovalent cations (K⁺, Na⁺) GD_Step2->GD_Step3 GD_Step4 Dissipation of vital ion gradients and mitochondrial membrane potential GD_Step3->GD_Step4 GD_Step5 Disruption of energy metabolism and ATP depletion GD_Step4->GD_Step5

Key Research Implications

  • For this compound: The primary research direction is structure-activity relationship (SAR) studies to reduce hemolysis while retaining or broadening antimicrobial potency. Strategies include incorporating non-proteinogenic amino acids and fine-tuning the balance between cationicity and hydrophobicity [7] [8].
  • For Gramicidin D: Its well-characterized channel-forming mechanism continues to make it a model system for studying membrane protein biophysics. Recent exploration into its antiviral activity suggests potential for repurposing [2].

References

Comparison of Gramicidin S Analogs Across Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The biological activity and toxicity of Gramicidin S analogs are tested in various models to assess their therapeutic potential. The following table summarizes quantitative data from recent investigations.

Peptide / Analog Model(s) Used Key Quantitative Findings (MIC, HC₅₀, etc.) Reference
This compound (GS) In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) S. aureus: 4 µg/mL; E. coli: 32 µg/mL; HC₅₀: 12.34 µg/mL [1]
Bacterial cytological profiling (B. subtilis) Membrane depolarization at 2x MIC; causes cell lysis [2]
Peptide 8 (DArg/Trp modified) In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) E. coli: 8 µg/mL; HC₅₀: 32.81 µg/mL; Therapeutic Index (TI): 4.10 [1]
Peptide 9 (DArg/Trp modified) In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) K. pneumoniae: 16 µg/mL; HC₅₀: 39.21 µg/mL; TI improved 25-fold over GS [1]
Peptide 12 (Ornithine-modified) Drug-resistant bacterial strains; Human Red Blood Cells (hRBCs) Potent vs. S. aureus & E. faecalis; HC₅₀: 186 µg/mL (vs. GS HC₅₀: 35.13 µg/mL) [3]
GSC-FB (Stapled analog) Gram-positive bacteria; Cell cytotoxicity assays Retained potent anti-Gram-positive activity; Significantly reduced cytotoxicity [4]
GS-L (Linear analog) Gram-positive & Gram-negative bacteria; Cell cytotoxicity assays Broader-spectrum activity (incl. Gram-negative); Improved safety profile [4]

Detailed Experimental Protocols

To ensure the reproducibility of findings, here is a detailed breakdown of the key experimental methodologies used in the cited studies.

In Vitro Antimicrobial and Hemolytic Activity Assays

This is a standard protocol for evaluating the basic efficacy and safety of new analogs [3] [1].

  • Antimicrobial Activity (MIC Determination)
    • Procedure: Compounds are tested against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) using a microbroth dilution method.
    • Key Steps:
      • Prepare serial dilutions of the peptide in a suitable broth (e.g., Mueller-Hinton Broth).
      • Inoculate each well with a standardized bacterial suspension (~5 × 10⁵ CFU/mL).
      • Incubate plates at 37°C for 16-20 hours.
      • The Minimum Inhibitory Concentration (MIC) is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth.
  • Hemolytic Toxicity (HC₅₀ Determination)
    • Procedure: The hemolytic activity of peptides against human red blood cells (hRBCs) is quantified.
    • Key Steps:
      • Wash fresh hRBCs and prepare a 4% (v/v) suspension in phosphate-buffered saline (PBS).
      • Incubate the cell suspension with various concentrations of the peptide for 1 hour at 37°C.
      • Centrifuge the samples and measure the hemoglobin release in the supernatant by its absorbance at 540 nm.
      • HC₅₀ is calculated as the peptide concentration that causes 50% hemolysis, with 0% and 100% hemolysis determined by PBS and Triton X-100, respectively.
Bacterial Cytological Profiling

This method provides deep mechanistic insights by visualizing the effects of antibiotics on bacterial cells [2].

  • Procedure: Uses fluorescent markers and microscopy to observe morphological and physiological changes in bacterial cells (e.g., Bacillus subtilis) upon treatment.
  • Key Steps:
    • Treat bacterial cells with the peptide at 1x MIC for a short duration (e.g., 10 minutes).
    • Employ a variety of fluorescent dyes and protein fusions to monitor specific cellular processes:
      • Membrane Potential: Use dyes like DiSC₃(5) to detect depolarization.
      • Membrane Permeability: Use dyes that enter only upon membrane damage.
      • Protein Delocalization: Use fluorescent fusions to track the mislocalization of essential membrane-bound proteins (e.g., cell division or cell envelope synthesis proteins).
      • Cell Wall Integrity: Assess using specific fixation methods and transmission electron microscopy (TEM).
    • Analyze images to identify the specific mechanism of action, such as pore formation, general membrane disruption, or protein delocalization.
Biophysical and Computational Modeling

These techniques help understand the interaction between peptides and bacterial membranes at a molecular level [4].

  • Circular Dichroism (CD) Spectroscopy
    • Procedure: Measures the secondary structure of peptides in different environments.
    • Key Steps: Record CD spectra of the peptide in aqueous buffer and in the presence of membrane mimetics (e.g., liposomes, SDS micelles). This reveals if the peptide adopts a specific conformation (e.g., β-sheet) upon contacting a membrane-like environment.
  • Molecular Dynamics (MD) Simulations
    • Procedure: Computational method to simulate the physical movements of atoms and molecules over time.
    • Key Steps:
      • Construct a model of the peptide and a lipid bilayer mimicking bacterial membranes.
      • Simulate their interaction in a box of water and ions, calculating the forces between all atoms.
      • Analyze the simulation trajectory to determine how the peptide inserts into the bilayer, disrupts lipid packing, and whether its conformational rigidity (e.g., in stapled analogs) affects its efficacy.

Experimental Workflow Visualization

The diagram below illustrates the logical flow of a comprehensive study integrating the key experimental models discussed, from analog design to mechanistic validation.

Start Analog Design and Synthesis InVitro In Vitro Biological Assays Start->InVitro Purified Peptides Biophysical Biophysical and In Silico Analysis InVitro->Biophysical Active & Safe Candidates Mechanistic Mechanistic Validation Biophysical->Mechanistic Hypothesis Generation End SAR Conclusion Mechanistic->End Validated Mechanism

The collective data from these diverse models demonstrates a strong chain of external validity. Promising results in initial in vitro antimicrobial and hemolysis assays are consistently explained by deeper biophysical studies and mechanistic profiling, creating a robust framework for evaluating novel this compound-based therapeutics [4] [2] [1].

References

empirical comparator for Gramicidin S studies

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S Profile and Mechanism

This compound (GS) is a naturally occurring cyclic decapeptide antibiotic with a primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1]. Its key characteristics and accepted mechanism are summarized here.

  • Key Characteristics:
    • Structure: Cationic, cyclic decapeptide forming an amphiphilic β-sheet with distinct hydrophobic and hydrophilic faces [1] [2].
    • Biosynthesis: Produced non-ribosomally by enzymes like this compound synthetase in bacteria such as Brevibacillus brevis and Aneurinibacillus aneurinilyticus [1] [3].
    • Primary Mechanism: Disrupts bacterial cell membrane integrity, leading to increased permeability and efflux of ions like potassium and phosphate, which causes cell death [2]. It can also form pore-like assemblies in the membrane [2].
    • Spectrum of Activity: Effective against a range of Gram-positive bacteria and some Gram-negative bacteria and fungi [1].
    • Major Clinical Limitation: Significant hemolytic activity (toxicity to red blood cells), which restricts its use primarily to topical applications [2] [4].

The following diagram illustrates its general mechanism of action against a bacterial cell.

gramicidin_s_mechanism GramicidinS This compound BacterialMembrane Bacterial Membrane (Anionic Phospholipids) GramicidinS->BacterialMembrane 1. Electrostatic & Hydrophobic Interaction PoreFormation Membrane Disruption/Pore Formation BacterialMembrane->PoreFormation 2. Integration & Conformational Shift CellDeath Ion Leakage & Cell Death PoreFormation->CellDeath 3. Efflux of K⁺, PO₄²⁻ & other contents

Diagram 1: this compound mechanism of action involves membrane binding, integration, and pore formation.

Comparative Analysis with Modern Derivatives

The high hemolytic toxicity of natural this compound has driven extensive research into analogues with improved therapeutic profiles. The table below compares native GS with selected modern derivatives, highlighting how structural changes impact activity and safety [4].

Peptide Name Key Structural Modifications Antibacterial Activity (MIC in µg/mL) Hemolytic Toxicity (HC₅₀ in µg/mL) Therapeutic Index (vs. E. coli)

| This compound | Native structure: (Val-Orn-Leu-D-Phe-Pro)₂ [1] | E. coli: 32 S. aureus: 4 [4] | 12.34 ± 9.27 [4] | 0.38 [4] | | Peptide 1 | 4x Tle residues (increased hydrophobicity) [4] | E. coli: 32 S. aureus: 2 [4] | 5.90 ± 0.23 [4] | 1.48 [4] | | Peptide 8 | Incorporation of DArg and Trp (enhanced cationicity/hydrophobicity balance) [4] | E. coli: 8 S. aureus: 5 [4] | 32.81 ± 0.51 [4] | 4.10 [4] | | Peptide 9 | Incorporation of DArg and Trp (enhanced cationicity/hydrophobicity balance) [4] | E. coli: 16 S. aureus: 8 [4] | 39.21 ± 0.46 [4] | 9.63 (vs. K. pneumoniae) [4] |

> Note on Therapeutic Index (TI): A higher TI indicates a better safety profile. It is calculated as HC₅₀ / MIC, where HC₅₀ is the concentration causing 50% hemolysis and MIC is the minimum inhibitory concentration. The data shows that balancing cationicity and hydrophobicity (Peptides 8 & 9) is a successful strategy to reduce hemolysis while retaining or even improving antibacterial potency [4].

Core Experimental Protocols

To empirically compare this compound and its analogues, researchers use standardized biological and analytical assays. Key experimental workflows for evaluating antimicrobial activity and cytotoxicity are detailed below.

Antimicrobial Activity Assay

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents visible microbial growth [4].

mic_assay Start 1. Prepare Peptide Stock Solution A 2. Perform Serial Dilution (in broth media) Start->A B 3. Inoculate with Bacterial Suspension (~5×10⁵ CFU/mL) A->B C 4. Incubate (35±2°C for 16-20 hours) B->C D 5. Determine MIC Value (Lowest conc. with no visible growth) C->D

Diagram 2: The standard broth microdilution method for determining MIC.
  • Detailed Methodology [4]:
    • Peptide Preparation: Dissolve peptides in a suitable solvent (e.g., DMSO) and dilute in a broth medium like Mueller-Hinton Broth.
    • Serial Dilution: Perform two-fold serial dilutions of the peptide in a 96-well microtiter plate.
    • Inoculation: Standardize a bacterial suspension to a optical density of 0.5 McFarland and inoculate each well to a final concentration of approximately 5 × 10⁵ CFU/mL.
    • Incubation & Analysis: Incubate the plate at 35±2°C for 16-20 hours. The MIC is the lowest peptide concentration that completely inhibits visible bacterial growth.
Hemolytic Toxicity Assay

This critical safety assay measures the peptide's ability to lyse human red blood cells (RBCs) [4].

hemolysis_assay Step1 1. Isolate & Wash Human RBCs (Centrifuge and resuspend in PBS) Step2 2. Incubate with Peptides (Varying concentrations, 37°C for 1 hour) Step1->Step2 Step3 3. Centrifuge Sample (Remove supernatant) Step2->Step3 Step4 4. Measure Hemoglobin Release (Read absorbance at 540 nm) Step3->Step4 Step5 5. Calculate HC₅₀ (Concentration causing 50% hemolysis) Step4->Step5

Diagram 3: Workflow for assessing hemolytic activity of peptides.
  • Detailed Methodology [4]:
    • RBC Preparation: Centrifuge fresh human blood to isolate RBCs. Wash the cells several times with phosphate-buffered saline (PBS) until the supernatant is clear.
    • Peptide Incubation: Incubate a 2% (v/v) suspension of RBCs with various concentrations of the peptide at 37°C for 1 hour.
    • Measurement: Centrifuge the samples post-incubation. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
    • Calculation: Define 0% hemolysis (negative control) as RBCs in PBS alone and 100% hemolysis (positive control) as RBCs in 1% Triton X-100. The HC₅₀ value is calculated from the dose-response curve.

Research Applications and Future Directions

The empirical data shows that this compound serves as a crucial benchmark in antimicrobial peptide (AMP) research, particularly for developing broad-spectrum agents against resistant pathogens [4]. Future research directions include:

  • Novel Analog Discovery: Isolating new natural variants, such as those from A. aneurinilyticus where ornithine is replaced by lysine or diaminobutyric acid, which may offer unique biological profiles [3].
  • Beyond Antibacterials: Exploring the potential of GS and its derivatives in antiviral and anticancer applications, as some studies suggest it can inhibit cancer cell proliferation and viral activity [3].
  • Rational Design: Utilizing computational methods and artificial intelligence to design next-generation peptides with optimal amphiphilicity, charge, and stability, thereby improving the therapeutic index [5].

References

Gramicidin S vs. Novel Analogues: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S (GS) is a potent cyclic antimicrobial peptide, but its clinical use is largely restricted to topical applications due to high hemolytic toxicity and limited efficacy against Gram-negative pathogens [1]. Recent research has focused on modifying its structure to create derivatives with a broader spectrum of activity and improved safety profiles [2].

The table below summarizes the antibacterial activity and hemolytic toxicity of this compound compared to some of its most promising novel analogues.

Table 1: Comparison of this compound and Select Novel Analogues

Peptide Key Structural Modifications Minimum Inhibitory Concentration (MIC) in µg/mL Hemolytic Toxicity (HC50 in µg/mL) Key Improvement

| This compound (GS) | Natural cyclic decapeptide | E. coli: 32 P. aeruginosa: 128 K. pneumoniae: 128 A. baumannii: 8 S. aureus: 4 | 12.34 ± 9.27 | Baseline peptide; potent against Gram-positive bacteria but highly hemolytic [2]. | | Peptide 1 | Incorporation of four Tle residues (increased hydrophobicity) [2]. | E. coli: 32 P. aeruginosa: 64 A. baumannii: 4 | 5.90 ± 0.23 | 2-fold increased potency against A. baumannii, but high toxicity remains [2]. | | Peptide 8 | Incorporation of DArg and Trp (enhanced cationicity and modulated hydrophobicity) [2]. | E. coli: 8 P. aeruginosa: 32 K. pneumoniae: 16 S. aureus: 5 | 32.81 ± 0.51 | 10-fold improved Therapeutic Index (TI) against E. coli and significantly reduced hemolysis [2]. | | Peptide 9 | Incorporation of DArg and Trp [2]. | E. coli: 16 P. aeruginosa: 32 K. pneumoniae: 16 S. aureus: 8 | 39.21 ± 0.46 | 8-fold potency increase and 25-fold TI improvement against K. pneumoniae [2]. | | Peptide 19 | Targeted substitutions to enhance cationicity [2]. | P. aeruginosa: 16 S. aureus: 4 | Information missing from source | 8-fold enhanced potency against the difficult-to-treat P. aeruginosa [2]. |

Experimental Protocols for Benchmarking

To ensure the objective comparison you require, here is a detailed methodology for the key experiments cited in the data above. This protocol is adapted from current research on evaluating GS analogues [2].

1. Peptide Synthesis and Characterization

  • Method: Peptides are synthesized using Fmoc-based solid-phase peptide synthesis.
  • Purification & Analysis: The crude peptides are purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Their identity is confirmed by High-Resolution Mass Spectrometry (HRMS). Properties like hydrophobicity are predicted by calculating the logarithm of the partition coefficient (logP) and confirmed by RP-HPLC retention times [2].

2. Determining Antibacterial Activity

  • Assay: Broth microdilution method is the standard for determining the Minimum Inhibitory Concentration (MIC).
  • Procedure: A standardized inoculum of bacteria (e.g., ~5 × 10⁵ CFU/mL) is exposed to serial dilutions of the peptide in a suitable broth. After incubation (e.g., 18-20 hours at 37°C), the MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth [2].
  • Strains Tested: Assays are performed against a panel of reference strains, including Gram-positive (e.g., S. aureus ATCC 29213, including MRSA strains) and Gram-negative ESKAPE pathogens (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 33495, A. baumannii ATCC 19606) [2].

3. Evaluating Hemolytic Toxicity

  • Assay: Hemoglobin release assay using human red blood cells (RBCs).
  • Procedure: Fresh human RBCs are washed and incubated with various concentrations of the peptide. After a set period (e.g., 1 hour at 37°C), the samples are centrifuged. The release of hemoglobin into the supernatant is measured spectrophotometrically (e.g., at 414 nm or 540 nm). The HC₅₀ value is calculated as the peptide concentration that causes 50% hemolysis relative to a positive control (e.g., 1% Triton X-100) [2].

4. Data Analysis and Comparison

  • Therapeutic Index (TI): A key metric for comparing the safety window of different peptides. It is often calculated as TI = HC₅₀ / MIC for a specific bacterial strain. A higher TI indicates a more favorable profile, with potent antibacterial activity and low toxicity [2].

Mechanism of Action: How this compound Works

The following diagram illustrates the generally accepted mechanism by which this compound interacts with and disrupts bacterial cell membranes, which is key to its bactericidal activity [1].

GS_Mechanism cluster_step1 1. Initial Attachment cluster_step2 2. Integration & Conformational Change cluster_step3 3. Membrane Disruption cluster_step4 4. Cell Death Start This compound (GS) Step1 Cationic GS approaches bacterial membrane Start->Step1 Step2 Electrostatic interaction between positively charged Ornithine residues and negatively charged phospholipids Step1->Step2 Step3 GS integrates into lipid bilayer Step2->Step3 Promotes adsorption Step4 Peptide shifts to 'relaxed' conformation within membrane Step3->Step4 Step5 Membrane structure is destabilized Step4->Step5 Step6 Bilayer thins and surface tension increases Step5->Step6 Step7 Formation of pore-like structures Step6->Step7 Step8 Leakage of potassium (K⁺), phosphate ions, and other contents Step7->Step8 Step9 Loss of membrane potential and cell integrity Step8->Step9 Step10 Bacterial cell death Step9->Step10

Key Takeaways for Research and Development

  • Cationicity is Crucial for Gram-Negative Activity: A primary strategy for improving GS derivatives is enhancing their positive charge. This promotes interaction with the negatively charged lipopolysaccharides in the outer membrane of Gram-negative bacteria, facilitating penetration and broadening the spectrum of activity [2].
  • Hydrophobicity Must Be Balanced: While hydrophobicity is essential for integrating into the lipid bilayer, excessive hydrophobicity can lead to non-specific binding, peptide aggregation, and increased hemolytic toxicity. The most successful analogues fine-tune this balance [2].
  • Species-Specific Design is Effective: As shown in Table 1, different modifications can optimally target different pathogens (e.g., Peptide 19 for P. aeruginosa). This suggests a future where GS-based antibiotics could be tailored to specific infections [2].

References

validating Gramicidin S mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Gramicidin S Mechanism of Action

This compound is a cyclic decapeptide with a well-defined structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)2 [1] [2]. It adopts an amphiphilic structure, forming an antiparallel β-sheet with a hydrophobic valine/leucine face and a hydrophilic ornithine face [1] [3]. Its primary mechanism involves disrupting bacterial cell membranes [1] [4].

The following diagram illustrates the multi-stage process of GS-induced membrane disruption.

GS_Mechanism cluster_0 Key Drivers Start This compound (GS) Step1 1. Initial Electrostatic Attraction Start->Step1 Step2 2. Conformational Change & Membrane Surface Binding Step1->Step2 Driver1 Cationic Orn residues (+ charge) Step1->Driver1 Step3 3. Membrane Disruption & Pore Formation Step2->Step3 Driver2 Amphiphilic Structure Step2->Driver2 Step4 4. Efflux & Cell Death Step3->Step4 Driver3 Hydrophobic Face Integration Step3->Driver3 Driver4 Oligomerization at High Concentrations Step3->Driver4

This mechanism is broadly effective but lacks selectivity, as it also disrupts mammalian cell membranes, leading to hemolysis and cytotoxicity [1] [2].

Comparative Performance of this compound Analogues

Extensive research focuses on designing GS analogues with improved therapeutic index. Key strategies include modifying cationicity, hydrophobicity, and conformational rigidity [5] [2].

Table 1: Selected this compound Analogues and Their Bioactivity [5]

Peptide Key Structural Modifications MIC against E. coli (µg/mL) MIC against K. pneumoniae (µg/mL) HC₅₀ (µg/mL) Therapeutic Index (vs E. coli)
This compound Parent compound 32 128 12.34 ± 9.27 0.38
Peptide 1 4x Tle residues (increased hydrophobicity) 32 128 5.90 ± 0.23 1.48
Peptide 8 Incorporation of DArg and Trp 8 16 32.81 ± 0.51 4.10
Peptide 9 Incorporation of DArg and Trp 16 16 39.21 ± 0.46 2.45
Peptide 7 Modified cationicity/hydrophobicity 16 32 84.09 ± 1.02 5.26

Table 2: Impact of Conformational Rigidity on Stapled GS Analogues [2]

Peptide Description Key Finding on Rigidity Impact on Activity
GSC-FB Stapled with a perfluoroaryl bridge Moderate rigidity Retained potent anti-Gram-positive activity; significantly reduced cytotoxicity.
GSC-SS Stapled with a disulfide bridge High rigidity Ineffective membrane interaction and activity.
GS-L Linear, flexible analog Low rigidity Broader-spectrum activity (incl. Gram-negative); improved safety profile.

Experimental Protocols for Validation

Researchers use several key methodologies to study GS interaction with membranes and validate its mechanism of action.

1. Differential Scanning Calorimetry (DSC)

  • Purpose: To study the effect of GS on the phase transition properties of lipid bilayers, indicating its integration and disruptive effect [4].
  • Protocol Outline:
    • Lipid Preparation: Prepare multilamellar vesicles (MLVs) from synthetic lipids like Dipalmitoylphosphatidylcholine (DPPC). The lipid mixture is dissolved in an organic solvent, dried under nitrogen to form a thin film, and then hydrated with a buffer.
    • Sample Preparation: Incubate the GS peptide with the lipid suspension at a temperature above the lipid's phase transition temperature.
    • Measurement: Run DSC thermograms for both the pure lipid and the lipid+GS samples. Analyze changes in the main phase transition temperature (T_m), its enthalpy (ΔH), and its cooperativity [4].
  • Expected Outcome: GS binding typically causes a decrease in the T_m and a broadening of the phase transition peak, indicating disordering of the lipid bilayer and reduced cooperativity [4].

2. Fourier Transform Infrared (FTIR) Spectroscopy

  • Purpose: To characterize GS secondary structure and its interaction with lipid membranes, including the formation of oligomers [6] [4].
  • Protocol Outline:
    • Sample Preparation: Incorporate GS into lipid films or vesicles as described for DSC.
    • Data Collection: Acquire FTIR spectra, focusing on the amide I region (1600-1700 cm⁻¹), which is sensitive to protein secondary structure.
    • Analysis: Deconvolute the spectra to identify component bands. Bands around 1620-1640 cm⁻¹ are characteristic of intermolecular β-sheet structures, which can be assigned to GS oligomers [4].
  • Expected Outcome: The presence and increase of a low-frequency amide I band indicate GS oligomerization within the membrane, an event linked to its potent bactericidal effect [4].

3. Circular Dichroism (CD) Spectroscopy

  • Purpose: To confirm the adoption of the native β-sheet conformation by GS and its analogs in different environments [3] [2].
  • Protocol Outline:
    • Sample Preparation: Dissolve the peptide in an aqueous buffer or in the presence of lipid vesicles or membrane mimetics.
    • Data Collection: Acquire CD spectra in the far-UV region (e.g., 190-250 nm).
    • Analysis: Compare the obtained spectrum to reference spectra. A native-like GS spectrum shows a positive band at ~215-230 nm and a negative band at ~195-200 nm [3] [2].
  • Expected Outcome: Successful structural mimics of GS will show spectra similar to the parent peptide. Major deviations suggest a loss of the bioactive conformation [2].

Key Research Implications

  • Balancing Hydrophobicity and Cationicity: Optimizing this balance is critical for enhancing activity against Gram-negative bacteria while reducing hemotoxicity [5].
  • Modulating Conformational Rigidity: Excessively rigid analogues may lose activity, while introducing flexibility can broaden the spectrum and improve safety [2].
  • Leveraging Natural Product Frameworks: The GS scaffold remains a valuable template for developing new anti-infectives against resistant pathogens [1] [5].

References

Gramicidin S comparative cytotoxicity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Cytotoxicity & Activity Profile

Compound Name / Type Key Structural Features Cytotoxicity & Therapeutic Index (TI) Key Findings & Potential
Native Gramicidin S (GS) [1] [2] Natural cyclic decapeptide; amphiphilic structure. High hemolytic toxicity; low Therapeutic Index (e.g., TI against E. coli: 0.38) [2]. High potency against Gram-positive bacteria; clinical use restricted to topical applications due to cytotoxicity [3] [1] [2].

| Stapled & Flexible Analogues [3] | GSC-FB (stapled), GS-L (linear, flexible). | GSC-FB: Reduced cytotoxicity, retained anti-Gram+ activity. GS-L: Reduced cytotoxicity, broader spectrum (including Gram-negative) [3]. | Demonstrates conformational rigidity as a key parameter for tuning efficacy and safety [3]. | | Cationicity-Enhanced Analogues [2] | Incorporation of D-Arginine (DArg) and Tryptophan (Trp) residues. | Significantly improved TI (e.g., 10-fold vs. E. coli, 25-fold vs. K. pneumoniae) [2]. | Overcomes species-specific resistance; potent broad-spectrum activity against multidrug-resistant Gram-negative ESKAPE pathogens [2]. | | Photocontrolled Analogues [4] [5] | Diarylethene-containing photoswitchable peptides (LMB002, LMB033). | "Open" photoisomers: Cytotoxic like native GS. "Closed" photoisomers: Less active, induced effects only at higher concentrations [4] [5]. | Offers potential for spatiotemporal control of activity, reducing off-target toxicity; also shows promise as inducers of Immunogenic Cell Death (ICD) in cancer therapy [4] [5]. | | Nanoparticle Combinations [6] [7] | Gramicidin nanoparticles (NPs) combined with cationic polymer (PDDA). | Differential cytotoxicity: High microbicidal activity with low mammalian cell toxicity, suggesting potential for systemic use [6] [7]. | Synergistic action facilitates disassembly and pathogen membrane insertion; broadens spectrum to include Gram-negative bacteria and fungi [6] [7]. |

Experimental Insights & Mechanisms

A deeper look into the experimental protocols and mechanisms reveals how cytotoxicity is assessed and how new derivatives exert their effects.

Cytotoxicity Assessment Protocols

Researchers use multiple standardized methods to evaluate the safety of this compound and its derivatives:

  • Hemolytic Assay: The gold standard for measuring peptide toxicity against human red blood cells. The HC₅₀ value (concentration causing 50% hemolysis) is determined, often using human erythrocytes incubated with peptides and measuring hemoglobin release [2].
  • Cell Viability Assays: Cytotoxicity against mammalian cell lines (e.g., HEK-293 human kidney cells) is assessed using assays like MTT, which measures mitochondrial activity in live cells [8] [5].
  • Therapeutic Index (TI) Calculation: A crucial metric for comparing analogues, calculated as TI = HC₅₀ / MIC (Minimum Inhibitory Concentration). A higher TI indicates a safer and more selective compound [2].
Mechanisms of Reduced Cytotoxicity

The improved safety profiles of new analogues are achieved through distinct strategies:

  • Modulating Conformational Rigidity: Introducing staples or linearity changes how the peptide interacts with membranes. Stapled peptides like GSC-FB retain structure and activity against bacterial membranes but show reduced interaction with more complex mammalian membranes [3].
  • Engineering Cationicity and Hydrophobicity: Balancing the peptide's positive charge and hydrophobicity is critical. Enhanced cationicity (e.g., with DArg) strengthens interactions with negatively charged bacterial surfaces, while optimized hydrophobicity (e.g., with Trp) promotes membrane insertion without causing excessive, non-selective damage to neutral mammalian membranes [2].
  • Inducing Immunogenic Cell Death (ICD): Beyond direct cytotoxicity, this compound and its photocontrolled analogues can kill cancer cells in a way that activates the immune system. This is measured by hallmark DAMPs (Damage-Associated Molecular Patterns) like surface-exposed calreticulin and release of ATP and HMGB1 [4] [5].

The following diagram illustrates the experimental workflow for assessing the immunogenic potential of these peptides.

Start Start: ICD Potential Assessment A1 Treat Cancer Cell Lines (e.g., HeLa, LLC) Start->A1 A2 Apply Compounds: - this compound - Photocontrolled Analogues (Open/Closed Forms) A1->A2 A3 Measure ICD Hallmarks A2->A3 B1 ATP Release (Luminescence Assay) A3->B1 B2 Calreticulin Exposure (Flow Cytometry) A3->B2 B3 HMGB1 Release (Immunoassay) A3->B3 C1 Quantify DAMP Signals B1->C1 B2->C1 B3->C1 C2 Compare to Controls & Reference ICD Inducers C1->C2 End Conclusion: Evaluate Immunogenic Potential C2->End

Future Directions and Conclusions

The research landscape for this compound is rapidly evolving, moving beyond its traditional role as a topical antibiotic.

  • Antiviral Applications: this compound has shown potent anti-SARS-CoV-2 activity in vitro, significantly reducing viral load by potentially disrupting the viral envelope [8].
  • Immuno-Oncology: Its ability to induce Immunogenic Cell Death (ICD) positions it as a potential candidate for combination cancer immunotherapy, where it could help stimulate the immune system to attack tumors [4] [5].

References

×

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

10

Exact Mass

1140.70593718 Da

Monoisotopic Mass

1140.70593718 Da

Boiling Point

827.42°C (rough estimate)

Heavy Atom Count

82

Appearance

Off-white to white solid

UNII

WHM29QA23F

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Other CAS

113-73-5

Wikipedia

Gramicidin_S

Dates

Last modified: 04-14-2024
1. Llamas-Saiz AL, Grotenbreg GM, Overhand M, van Raaij MJ. Double-stranded helical twisted beta-sheet channels in crystals of gramicidin S grown in the presence of trifluoroacetic and hydrochloric acids. Acta Crystallogr D Biol Crystallogr. 2007 Mar;63(Pt 3):401-7. doi: 10.1107/S0907444906056435. Epub 2007 Feb 21. PMID: 17327677.

2. Miller LM, Mazur MT, McLoughlin SM, Kelleher NL. Parallel interrogation of covalent intermediates in the biosynthesis of gramicidin S using high-resolution mass spectrometry. Protein Sci. 2005 Oct;14(10):2702-12. doi: 10.1110/ps.051553705. PMID: 16195555; PMCID: PMC2253301.

3. Conti E, Stachelhaus T, Marahiel MA, Brick P. Structural basis for the activation of phenylalanine in the non-ribosomal biosynthesis of gramicidin S. EMBO J. 1997 Jul 16;16(14):4174-83. doi: 10.1093/emboj/16.14.4174. PMID: 9250661; PMCID: PMC1170043.

4. Yamada K, Unno M, Kobayashi K, Oku H, Yamamura H, Araki S, Matsumoto H, Katakai R, Kawai M. Stereochemistry of protected ornithine side chains of gramicidin S derivatives: X-ray crystal structure of the bis-Boc-tetra-N-methyl derivative of gramicidin S. J Am Chem Soc. 2002 Oct 30;124(43):12684-8. doi: 10.1021/ja020307t. PMID: 12392415.

5. Prenner EJ, Lewis RN, Neuman KC, Gruner SM, Kondejewski LH, Hodges RS, McElhaney RN. Nonlamellar phases induced by the interaction of gramicidin S with lipid bilayers. A possible relationship to membrane-disrupting activity. Biochemistry. 1997 Jun 24;36(25):7906-16. doi: 10.1021/bi962785k. PMID: 9201936.

Explore Compound Types